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  • Product: 6-Chloro-5-iodopyridine-2-carbonitrile
  • CAS: 1816293-56-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 6-Chloro-5-iodopyridine-2-carbonitrile: A Case Study in Halogenated Heterocycles

This technical guide provides a comprehensive overview of the crystallographic characteristics of 6-Chloro-5-iodopyridine-2-carbonitrile, a halogenated pyridine derivative of significant interest to researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the crystallographic characteristics of 6-Chloro-5-iodopyridine-2-carbonitrile, a halogenated pyridine derivative of significant interest to researchers, scientists, and drug development professionals. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this guide leverages detailed experimental data from its close analogue, 6-chloropyridine-2-carbonitrile, to provide a robust and insightful analysis. By examining the known structure and predicting the influence of the iodo-substituent, we can achieve a deep understanding of the molecular architecture and intermolecular forces that govern the solid-state properties of this important class of compounds.

Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry

Halogenated pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as chlorine and iodine, into the pyridine scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group further adds to the molecule's functionality, often participating in key interactions with protein active sites.

6-Chloro-5-iodopyridine-2-carbonitrile combines these features, making it a promising building block for the synthesis of novel therapeutic agents. Understanding its three-dimensional structure is paramount for rational drug design, as the spatial arrangement of atoms dictates how the molecule will interact with its biological partners. X-ray diffraction is the gold-standard technique for elucidating such atomic-level details.

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The synthesis of 6-Chloro-5-iodopyridine-2-carbonitrile can be approached through various synthetic routes, often involving the modification of a pre-existing pyridine ring. A plausible synthetic pathway would involve the iodination of 6-chloropyridine-2-carbonitrile.

Hypothetical Synthetic Protocol:

  • Starting Material: 6-chloropyridine-2-carbonitrile.

  • Iodinating Agent: A suitable iodinating agent, such as N-iodosuccinimide (NIS), is chosen.

  • Solvent: A non-reactive solvent, like acetonitrile or dichloromethane, is used to dissolve the starting material.

  • Catalyst: An acid catalyst, such as trifluoroacetic acid, may be employed to facilitate the electrophilic substitution.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using column chromatography to yield pure 6-Chloro-5-iodopyridine-2-carbonitrile.

Crystallization Protocol:

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened. Slow evaporation is a common and effective technique. Solvents such as ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof, are good starting points.

  • Procedure: A saturated solution of the purified compound is prepared in the chosen solvent at an elevated temperature. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The vessel is then loosely covered to allow for slow evaporation of the solvent over several days.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted for X-ray diffraction analysis.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing

Experimental Setup:

  • Diffractometer: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • X-ray Source: A monochromatic X-ray source, typically a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) microfocus source, is employed.[1]

  • Temperature: Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1]

Data Collection Protocol:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is centered in the X-ray beam.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The collected data are then processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and polarization.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

Crystal Structure of 6-chloropyridine-2-carbonitrile: A Foundation for Understanding

A published study on 6-chloropyridine-2-carbonitrile provides a valuable reference point for our analysis.[2] The key structural features are summarized below.

Parameter Value for 6-chloropyridine-2-carbonitrile
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.845(1)
b (Å)15.345(4)
c (Å)10.138(3)
β (°)95.16(1)
Volume (ų)595.3(3)
Z4
Calculated Density (g/cm³)1.54

The molecules of 6-chloropyridine-2-carbonitrile are essentially planar and pack in a herringbone-like motif.[2] The packing is dominated by a combination of C—H···N interactions and offset π-π stacking interactions between the pyridine rings.[2]

The Predicted Influence of the 5-iodo Substituent

The introduction of a bulky and highly polarizable iodine atom at the 5-position of the pyridine ring is expected to have a significant impact on the crystal packing of 6-Chloro-5-iodopyridine-2-carbonitrile.

Halogen Bonding

A key difference will be the introduction of halogen bonding. The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, forming non-covalent interactions with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the pyridine ring or the nitrile group. This could lead to a more directional and potentially stronger network of intermolecular interactions compared to the C—H···N interactions observed in the non-iodinated analogue.

Steric Effects and Packing Motif

The larger van der Waals radius of iodine compared to hydrogen will introduce significant steric bulk. This will likely disrupt the efficient π-π stacking observed in 6-chloropyridine-2-carbonitrile, leading to a different packing arrangement. The molecules may adopt a more staggered or tilted conformation to accommodate the bulky iodine atom.

Impact on Unit Cell Parameters

The introduction of a heavier iodine atom and the potential for new, stronger intermolecular interactions would likely lead to an increase in the unit cell volume and a higher calculated density for 6-Chloro-5-iodopyridine-2-carbonitrile compared to its non-iodinated counterpart.

Visualization of Molecular and Supramolecular Structures

The following diagrams illustrate the molecular structure and the anticipated intermolecular interactions.

Caption: Molecular structure of 6-Chloro-5-iodopyridine-2-carbonitrile.

experimental_workflow Figure 2: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction mounting->diffractometer data_processing Data Processing diffractometer->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for X-ray crystallography.

Applications in Drug Development

The detailed structural information gleaned from X-ray diffraction studies is invaluable for drug development.

  • Structure-Activity Relationship (SAR) Studies: By understanding the precise 3D structure, medicinal chemists can make more informed decisions about which modifications to the molecule will enhance its biological activity.

  • Rational Drug Design: The crystal structure can be used for in silico docking studies to predict how the molecule will bind to its target protein. This allows for the rational design of more potent and selective inhibitors.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities and bioavailabilities. X-ray diffraction is essential for identifying and characterizing these different forms.

Conclusion

While the definitive crystal structure of 6-Chloro-5-iodopyridine-2-carbonitrile remains to be experimentally determined, a thorough analysis based on the known structure of 6-chloropyridine-2-carbonitrile provides a strong predictive framework. The introduction of an iodine atom at the 5-position is expected to significantly alter the crystal packing through the introduction of halogen bonding and increased steric hindrance. This in-depth understanding of the structural nuances of halogenated pyridines is critical for the continued development of new and effective therapeutic agents. The experimental protocols and analytical insights provided in this guide offer a solid foundation for researchers working with this important class of compounds.

References

  • The Royal Society of Chemistry. X-ray diffraction. Available at: [Link]

  • Ward, M. D., & Katrincic, L. M. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(7), o523–o528. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 6-Chloro-5-iodopyridine-2-carbonitrile

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 6-Chloro-5-iodopyridine-2-carbonitrile, a halogenated pyridine derivative of significant interest in synthetic and medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Chloro-5-iodopyridine-2-carbonitrile, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. As a highly functionalized heterocyclic compound, it serves as a versatile building block for the development of novel pharmaceutical agents and functional materials. This document consolidates available data, presents predicted spectral analyses, and outlines robust analytical methodologies to support researchers, scientists, and drug development professionals. While publicly available experimental data for this specific isomer is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a reliable and practical resource.

Introduction and Chemical Identity

6-Chloro-5-iodopyridine-2-carbonitrile belongs to the class of substituted pyridines, a core structural motif in numerous biologically active compounds. The presence of three distinct functional groups—a chloro group, an iodo group, and a nitrile group—on the pyridine scaffold imparts a unique electronic and steric profile, making it a valuable intermediate for complex molecular synthesis. The strategic placement of these groups allows for selective and sequential chemical transformations, such as cross-coupling reactions at the iodo- and chloro-positions and derivatization of the nitrile moiety.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use in research and development, enabling optimization of reaction conditions, development of analytical methods, and ensuring safe handling.

Molecular Structure

The chemical structure of 6-Chloro-5-iodopyridine-2-carbonitrile is depicted below.

Caption: 2D Structure of 6-Chloro-5-iodopyridine-2-carbonitrile

Core Physicochemical Data
PropertyValueSource
IUPAC Name 6-Chloro-5-iodopyridine-2-carbonitrile-
CAS Number Not assigned or readily available-
Molecular Formula C₆H₂ClIN₂Calculated
Molecular Weight 264.45 g/mol Calculated
Exact Mass 263.89006 DaCalculated
Appearance Expected to be a solid (e.g., crystalline powder)Inferred from analogues[1]
Melting Point Estimated: 96-99 °CBased on 2-Chloro-5-iodopyridine[2]
Boiling Point > 300 °C (Predicted)Inferred from analogues
Solubility Expected: Insoluble in water; Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.Inferred from analogues[2][3]

Predicted Spectral Characteristics

As a service to the research community, we provide a predicted analysis of the expected Nuclear Magnetic Resonance (NMR) spectra. These predictions are based on established principles of NMR spectroscopy and data from similar substituted pyridine structures.[4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-3 Proton: Expected to appear as a doublet around δ 7.9 - 8.2 ppm . Its downfield shift is influenced by the adjacent electron-withdrawing nitrile group at the C-2 position and the chloro group at the C-6 position.

  • H-4 Proton: Expected to appear as a doublet around δ 8.3 - 8.6 ppm . Its significant downfield shift is due to the deshielding effects of the adjacent iodine at C-5 and the ring nitrogen.

  • Coupling: The two protons (H-3 and H-4) should exhibit ortho-coupling with a coupling constant (J) of approximately 8-9 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals: five for the pyridine ring carbons and one for the nitrile carbon.

  • C-2 (bearing -CN): ~135-140 ppm

  • C-3: ~125-130 ppm

  • C-4: ~150-155 ppm

  • C-5 (bearing -I): ~95-100 ppm (The iodo-substituent typically causes a significant upfield shift)

  • C-6 (bearing -Cl): ~155-160 ppm

  • -CN (nitrile): ~115-120 ppm

Analytical Characterization Workflow

Accurate characterization of 6-Chloro-5-iodopyridine-2-carbonitrile is essential for quality control and reaction monitoring. A validated High-Performance Liquid Chromatography (HPLC) method is the standard for assessing purity.

Recommended HPLC Protocol for Purity Analysis

This protocol provides a robust starting point for the analysis of halogenated pyridine carbonitriles.[6][7][8] The use of a C18 reversed-phase column is standard for compounds of this polarity. The acidic modifier in the mobile phase is critical for achieving sharp, symmetrical peaks by ensuring consistent protonation of the basic pyridine nitrogen.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve in 10 mL of acetonitrile (ACN) to create a stock solution of ~0.5 mg/mL.

    • Further dilute the stock solution 1:10 with a 50:50 mixture of ACN and water to a final concentration of ~50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • Column: C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, increase linearly to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) monitoring at 254 nm.

  • System Validation:

    • The method is considered self-validating when system suitability criteria are met. A standard injection should yield a peak with a tailing factor between 0.9 and 1.5 and a theoretical plate count exceeding 2000.

HPLC Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound (~5 mg) B Dissolve in ACN (10 mL) A->B C Dilute to 50 µg/mL B->C D Filter (0.45 µm) C->D E Inject 10 µL into HPLC D->E F Gradient Elution (C18 Column) E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Calculate Purity (%) H->I

Caption: HPLC workflow for purity analysis.

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, 6-Chloro-5-iodopyridine-2-carbonitrile requires careful handling to minimize exposure.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid all personal contact.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from direct sunlight. The compound should be stored away from strong oxidizing agents and strong acids.[10]

  • Spill & First Aid: In case of a spill, contain the material and clean up using an inert absorbent.[9] If skin contact occurs, wash the area immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[10][12]

Conclusion

6-Chloro-5-iodopyridine-2-carbonitrile is a highly functionalized building block with significant potential in chemical synthesis. This guide provides a foundational understanding of its key physicochemical properties, drawing upon calculated data, expert predictions, and information from closely related analogues. The detailed analytical protocol and safety guidelines presented herein offer a practical framework for researchers to confidently and safely incorporate this valuable intermediate into their development workflows.

References

  • Hydrogen fluoride pyridine Safety Data Sheet. (n.d.).
  • Zhang, Q., Yang, F., & Wu, Y. (2014).
  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • 6-chloro-2,2'-bipyridine-5-carbonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (2024, August 13). SIELC Technologies. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved from [Link]

  • ICSC 0323 - PYRIDINE. (n.d.). INCHEM. Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (2020, September). ResearchGate. Retrieved from [Link]

  • Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-chloro-4-iodopyridine-3-carbonitrile | 1061357-83-2. (n.d.). MilliporeSigma. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • 13C | Solvent | NMR Chemical Shifts. (n.d.). NMRS.io. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190.
  • 4-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1).
  • 2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved from [Link]

  • US4111938A - Preparation of 2,3,5-trichloropyridine. (n.d.). Google Patents.
  • 6-chloro-5-fluoropyridine-2-carbonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

Foundational

Elucidating the Mass Spectrometry Fragmentation Topography of 6-Chloro-5-iodopyridine-2-carbonitrile

Executive Summary 6-Chloro-5-iodopyridine-2-carbonitrile (C₆H₂ClIN₂) is a highly functionalized heterocyclic building block critical to the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-5-iodopyridine-2-carbonitrile (C₆H₂ClIN₂) is a highly functionalized heterocyclic building block critical to the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The molecule features orthogonal reactive sites—a nitrile group, a chlorine atom, and an iodine atom—making it a versatile synthetic scaffold. However, this structural complexity demands rigorous analytical methodologies for unambiguous characterization. High-resolution tandem mass spectrometry (HRMS/MS) serves as the definitive tool for this purpose. This whitepaper details the ionization dynamics, mechanistic fragmentation pathways, and a self-validating analytical protocol for profiling this molecule.

Structural Dynamics and Ionization Theory

In positive electrospray ionization (ESI+), the basicity of the pyridine nitrogen drives the analytical response. The nitrogen atom readily accepts a proton from the acidic mobile phase, yielding an abundant[M+H]⁺ precursor ion.

The isotopic signature of 6-Chloro-5-iodopyridine-2-carbonitrile is highly distinctive and serves as an intrinsic diagnostic tool. Iodine is monoisotopic (¹²⁷I), whereas chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Consequently, the intact precursor ion manifests as a characteristic isotopic doublet:

  • m/z 264.9024 (corresponding to the ³⁵Cl isotope)

  • m/z 266.8995 (corresponding to the ³⁷Cl isotope)

Causality in Data Interpretation: This isotopic distribution must be leveraged as a self-validating filter. Any product ion in the MS/MS spectrum that retains the chlorine atom will exhibit this exact 3:1 doublet separated by ~2 Da. Conversely, fragments that have lost the chlorine atom will collapse into a single monoisotopic peak.

Mechanistic Fragmentation Pathways (CID)

The collision-induced dissociation (CID) of the [M+H]⁺ ion is strictly governed by the relative bond dissociation energies (BDEs) of the substituents attached to the pyridine ring.

Primary Cleavage: C–I Bond Scission

The C–I bond is the weakest in the molecule (BDE ≈ 240 kJ/mol), making its cleavage the lowest-energy fragmentation threshold. As established in mechanistic studies of 1 [1], radical fragmentation occurs selectively through the cleavage of the weakest carbon-halogen bond. Under CID conditions, this primary event diverges into two competing pathways:

  • Homolytic Cleavage: The direct loss of an iodine radical (I•, 127 Da) generates a highly reactive distonic radical cation[M+H - I•]⁺• at m/z 138. The formation of pyridinyl radicals via halogen loss is a well-documented phenomenon in 2 [2].

  • Heterolytic Cleavage/Rearrangement: The loss of hydrogen iodide (HI, 128 Da) forms an even-electron fragment [M+H - HI]⁺ at m/z 137.

Secondary Cleavage: C–Cl and Nitrile Scission

Subsequent to iodine loss, higher collision energies trigger the fracture of the stronger C–Cl (BDE ≈ 330 kJ/mol) and C–CN bonds. The expulsion of the chlorine radical (Cl•, 35 Da) from the m/z 138 fragment yields a stabilized pyridine cation at m/z 103. Alternatively, the protonated nitrile group undergoes a characteristic elimination of hydrogen cyanide (HCN, 27 Da), a structural hallmark frequently observed in the3 [3].

Fragmentation M [M+H]+ m/z 265 (35Cl) Frag1 [M+H - I•]+• m/z 138 M->Frag1 -I• (-127 Da) Homolytic Frag2 [M+H - HI]+ m/z 137 M->Frag2 -HI (-128 Da) Heterolytic Frag3 [M+H - I• - Cl•]+ m/z 103 Frag1->Frag3 -Cl• (-35 Da) Frag4 [M+H - HI - HCN]+ m/z 110 Frag2->Frag4 -HCN (-27 Da)

Proposed CID fragmentation pathway for 6-Chloro-5-iodopyridine-2-carbonitrile.

Quantitative Isotopic and Isobaric Profiling

The table below summarizes the theoretical exact masses for the primary fragmentation nodes. Researchers must calibrate their high-resolution instruments to achieve <5 ppm mass error against these theoretical values to ensure structural confidence.

Fragment IonExact Mass (m/z)Isotopic Doublet?Neutral LossMechanistic Origin
[M+H]⁺ 264.9024Yes (266.8995)NoneProtonation of pyridine nitrogen
[M+H - I•]⁺• 137.9979Yes (139.9950)126.9045 (I•)Homolytic cleavage of C–I bond
[M+H - HI]⁺ 136.9901Yes (138.9872)127.9123 (HI)Heterolytic cleavage / Rearrangement
[M+H - HI - HCN]⁺ 109.9792Yes (111.9763)154.9232 (HI + HCN)Loss of iodine and nitrile group
[M+H - I• - Cl•]⁺ 103.0290No161.8734 (I• + Cl•)Sequential loss of halogens

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To guarantee the trustworthiness of the spectral data, the following protocol embeds internal system-suitability checks. By linking the physical properties of the molecule to the instrumental parameters, this workflow ensures that the resulting spectra are artifacts-free.

Workflow Prep Sample Prep 1 μg/mL in MeOH LC Chromatography C18, Gradient Elution Prep->LC Ion Ionization ESI+ at 4.5 kV LC->Ion Mass Mass Analysis CID at 15-30 eV Ion->Mass Data Data Processing Isotope Matching Mass->Data

Self-validating LC-MS/MS workflow for halogenated pyridine characterization.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the neat standard in LC-MS grade Methanol to a final concentration of 1 μg/mL.

  • Causality: Halogenated pyridines are highly hydrophobic. Methanol ensures complete solvation while preventing detector saturation. Over-concentrated samples cause space-charge effects in the ion trap, which artificially distorts the critical 3:1 ³⁵Cl/³⁷Cl isotopic ratio needed for validation.

Step 2: Chromatographic Separation

  • Action: Inject 2 μL onto a sub-2 μm C18 column (e.g., 50 x 2.1 mm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Causality: The C18 stationary phase effectively retains the non-polar aromatic ring. Formic acid acts as a proton donor, maximizing the ionization efficiency of the weakly basic pyridine nitrogen prior to entering the source.

Step 3: Source Ionization (ESI+)

  • Action: Set the electrospray voltage to 4.5 kV and the capillary transfer temperature to 275°C.

  • Causality: The high voltage ensures efficient droplet fission, while the moderate capillary temperature prevents the premature thermal degradation of the labile C–I bond before the ions reach the high-vacuum region.

Step 4: Tandem Mass Spectrometry (MS/MS)

  • Action: Isolate the precursor doublet (m/z 265/267) using a narrow 1.0 Da isolation window. Apply a stepped Normalized Collision Energy (NCE) of 15, 25, and 35 eV.

  • Causality: A single collision energy is insufficient. The weak C–I bond fractures entirely at ~15 eV. Stepping the energy up to 35 eV within the same scan cycle ensures that the high-energy secondary fragments (loss of Cl• and HCN) are captured simultaneously, yielding a comprehensive fragmentation map.

Step 5: Algorithmic Data Validation

  • Action: Extract the ion chromatograms for m/z 138 and m/z 140. Calculate the peak area ratio.

  • Causality (Self-Validation): If the ratio of m/z 138 to 140 deviates from the theoretical 3:1 by more than 5%, the scan must be rejected. Such a deviation indicates co-eluting isobaric interference or detector saturation, rendering the structural assignment untrustworthy.

References

  • Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Unraveling Addition, Cyclization, and Dehydrogenation Reactions between Pyridinyl Radicals and Acrylonitrile Using Synchrotron VUV Photoionization Mass Spectrometry and Theoretical Insights Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Excretion, Metabolism, and Pharmacokinetics of CP-945598, a Selective Cannabinoid Receptor Antagonist, in Rats, Mice, and Dogs Source: Drug Metabolism and Disposition (ASPET) URL:[Link]

Sources

Exploratory

Solubility profile of 6-Chloro-5-iodopyridine-2-carbonitrile in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-5-iodopyridine-2-carbonitrile in Polar Aprotic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-5-iodopyridine-2-carbonitrile in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Chloro-5-iodopyridine-2-carbonitrile in common polar aprotic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles, a robust experimental protocol, and data interpretation strategies necessary to establish its solubility characteristics. The methodologies outlined herein are grounded in established scientific principles and standard laboratory practices, ensuring a self-validating and reliable approach to solubility assessment.

Introduction: The Significance of Solubility in a Preclinical Context

6-Chloro-5-iodopyridine-2-carbonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—a chloro group, an iodo group, and a nitrile group on the pyridine scaffold—suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

In the early stages of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's suitability for further investigation. Poor solubility can lead to challenges in formulation, inaccurate in vitro assay results, and low bioavailability, ultimately hindering the transition of a promising candidate from the bench to the clinic. This guide focuses on polar aprotic solvents, which are widely used in synthetic chemistry and early-stage drug discovery for their ability to dissolve a broad range of organic molecules.[1][2]

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3][4] 6-Chloro-5-iodopyridine-2-carbonitrile possesses several features that dictate its likely behavior in polar aprotic solvents:

  • Polarity: The presence of electronegative nitrogen, chlorine, and iodine atoms, along with the electron-withdrawing nitrile group, induces a significant dipole moment in the molecule. This inherent polarity suggests a favorable interaction with polar solvents.

  • Dipole-Dipole Interactions: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone are characterized by large dipole moments but lack acidic protons.[1] The primary mode of interaction between 6-Chloro-5-iodopyridine-2-carbonitrile and these solvents will be through dipole-dipole forces.

  • Hydrogen Bond Acceptance: While unable to donate hydrogen bonds, the nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors.[1] This can further enhance solubility in solvents with some hydrogen bond donating capability, although this is not the primary characteristic of polar aprotic solvents.

Based on these structural features, it is anticipated that 6-Chloro-5-iodopyridine-2-carbonitrile will exhibit moderate to good solubility in polar aprotic solvents. The extent of solubility is expected to correlate with the polarity and dielectric constant of the solvent.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a solid compound is the shake-flask method.[3][5] This technique measures the concentration of a solute in a saturated solution at a specific temperature. The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Equipment
  • 6-Chloro-5-iodopyridine-2-carbonitrile (solid)

  • Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) of high purity

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of 6-Chloro-5-iodopyridine-2-carbonitrile and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired polar aprotic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker and agitate for a prolonged period (typically 24-72 hours).[3] This extended agitation ensures that the system reaches equilibrium between the dissolved and undissolved solid. The temperature should be carefully controlled and recorded (e.g., 25 °C).

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.[3]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter into a clean vial.[3] This step removes any remaining microscopic solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

Rationale Behind the Protocol

The shake-flask method is designed to be a self-validating system. The use of excess solid ensures that the solution is truly saturated. The extended equilibration time at a constant temperature is critical for achieving thermodynamic equilibrium. Finally, the centrifugation and filtration steps are essential for obtaining a clear, particle-free saturated solution for accurate analysis.[3]

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for determining the concentration of a solute in a solution.[3]

HPLC Method Development (General Guidance)
  • Column: A reverse-phase C18 column is often a good starting point for a molecule of this nature.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a suitable buffer is typically employed.

  • Detection: Given the aromatic nature of the compound, a UV-Vis detector set at an appropriate wavelength (determined by a UV scan of the compound) should provide good sensitivity.

  • Flow Rate and Injection Volume: These will need to be optimized to achieve good peak shape and separation.

Calibration Curve
  • Prepare a series of standard solutions of 6-Chloro-5-iodopyridine-2-carbonitrile of known concentrations in the chosen solvent.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration. This curve should be linear over the desired concentration range.

Sample Analysis
  • Inject the diluted, filtered sample of the saturated solution into the HPLC system.

  • Determine the peak area of the analyte.

  • Use the calibration curve to calculate the concentration of 6-Chloro-5-iodopyridine-2-carbonitrile in the diluted sample.

  • Account for the dilution factor to determine the final solubility in the original saturated solution.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for 6-Chloro-5-iodopyridine-2-carbonitrile at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)46.7To be determinedTo be determined
N,N-Dimethylformamide (DMF)36.7To be determinedTo be determined
Acetonitrile (ACN)37.5To be determinedTo be determined
Acetone20.7To be determinedTo be determined

Note: The dielectric constants are approximate values and can vary with temperature and purity.

The results should be analyzed in the context of the solvents' properties. A higher solubility in solvents with higher dielectric constants would be consistent with the polar nature of 6-Chloro-5-iodopyridine-2-carbonitrile.

Visualizing the Experimental Workflow

A clear visual representation of the experimental process can aid in understanding and implementation.

Solubility_Determination_Workflow cluster_preparation 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add excess 6-Chloro-5-iodopyridine-2-carbonitrile to vial B Add known volume of polar aprotic solvent A->B C Seal vial and agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through PTFE filter D->E F Dilute filtrate to known concentration E->F G Analyze by HPLC against a calibration curve F->G H Calculate solubility G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

While a specific safety data sheet (SDS) for 6-Chloro-5-iodopyridine-2-carbonitrile may not be readily available, it is prudent to handle it with the care afforded to similar halogenated and nitrile-containing aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

  • Exposure Routes: Avoid contact with skin and eyes.[7][8] In case of contact, rinse thoroughly with water.[6] If inhaled, move to fresh air.[6] If swallowed, rinse mouth with water and seek medical attention.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of 6-Chloro-5-iodopyridine-2-carbonitrile in polar aprotic solvents is a critical parameter for its successful application in research and development. This guide has provided a comprehensive theoretical framework and a detailed, field-proven experimental protocol for the accurate determination of its solubility profile. By following the methodologies outlined, researchers can generate reliable and reproducible data, enabling informed decisions in synthetic route optimization, formulation development, and biological screening.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • (PDF) Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups - ResearchGate. [Link]

  • SAFETY DATA SHEET. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

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  • 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem. [Link]

  • 6-chloro-5-fluoropyridine-2-carbonitrile — Chemical Substance Information - NextSDS. [Link]

  • Polar aprotic solvent - Wikipedia. [Link]

  • 6-CHLOROPYRIDINE-2-CARBONITRILE - gsrs. [Link]

  • Polar aprotic solvents – Knowledge and References - Taylor & Francis. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Semantic Scholar. [Link]

  • (PDF) IJSRSET2183190 | Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide - ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 6-Chloro-5-iodopyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive theoretical and computational framework for understanding the electronic prop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive theoretical and computational framework for understanding the electronic properties and dipole moment of the novel heterocyclic compound, 6-Chloro-5-iodopyridine-2-carbonitrile. In the absence of direct experimental data for this specific molecule, this document outlines a robust, first-principles approach based on Density Functional Theory (DFT) to predict and analyze its key electronic characteristics. The methodologies and interpretations presented herein are grounded in established computational chemistry principles and draw upon extensive research into the electronic effects of substituents on pyridine and related heterocyclic systems.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise arrangement and nature of substituents on the pyridine ring critically influence a molecule's pharmacokinetic and pharmacodynamic profiles. Properties such as binding affinity, metabolic stability, and membrane permeability are intrinsically linked to the underlying electronic structure and charge distribution.

6-Chloro-5-iodopyridine-2-carbonitrile presents a unique combination of electron-withdrawing and sterically demanding substituents. The interplay between the chloro, iodo, and cyano groups is expected to create a distinct electronic landscape, making it a molecule of significant interest for rational drug design. Understanding its electronic properties and dipole moment is paramount for predicting its behavior in biological systems and for guiding the synthesis of analogues with tailored characteristics.

Theoretical Framework: Predicting Electronic Properties and Dipole Moment

Due to the novelty of 6-Chloro-5-iodopyridine-2-carbonitrile, a computational approach is the most effective initial strategy to elucidate its electronic properties. Density Functional Theory (DFT) stands as a powerful and widely validated method for this purpose.[1][2][3]

Causality Behind Experimental Choices: Why DFT?

DFT is selected for its balance of computational efficiency and accuracy in describing the electronic structure of organic molecules.[1][2] Methods like B3LYP, when paired with a suitable basis set such as 6-311++G(d,p), have been shown to provide reliable predictions of molecular geometries, orbital energies, and charge distributions for a wide range of organic compounds.[2] This level of theory is capable of capturing the subtle electronic effects induced by the halogen and nitrile substituents on the pyridine ring.

A Self-Validating System: The Computational Protocol

The following protocol outlines a rigorous and self-validating workflow for the computational analysis of 6-Chloro-5-iodopyridine-2-carbonitrile.

Experimental Protocol: DFT Calculation of Electronic Properties and Dipole Moment

  • Molecular Geometry Optimization:

    • The initial structure of 6-Chloro-5-iodopyridine-2-carbonitrile is built using a molecular modeling program.

    • A geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

    • Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed at the same level of theory.

    • From this calculation, the following electronic properties are extracted:

      • Molecular Orbital (MO) Analysis: Energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability.

      • Electron Density and Electrostatic Potential (ESP) Mapping: Visualization of the electron density distribution and the electrostatic potential on the molecular surface. This provides insights into regions of positive and negative charge, which are crucial for intermolecular interactions.

      • Natural Bond Orbital (NBO) Analysis: Calculation of atomic charges and analysis of donor-acceptor interactions within the molecule. This helps to quantify the electronic effects of the substituents.

  • Dipole Moment Calculation:

    • The dipole moment is calculated as part of the single-point energy calculation. The output provides the magnitude and vector components of the dipole moment.

Diagram of the Computational Workflow

G cluster_start Input cluster_method Computational Method cluster_output Output start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq Verify Minimum spe Single-Point Energy Calculation freq->spe Use Optimized Geometry geom Optimized Geometry spe->geom mo HOMO/LUMO Energies spe->mo esp ESP Map spe->esp nbo NBO Charges spe->nbo dipole Dipole Moment spe->dipole

Caption: Computational workflow for determining the electronic properties and dipole moment of 6-Chloro-5-iodopyridine-2-carbonitrile.

Predicted Electronic Properties: An Expert Analysis

Based on established principles of physical organic chemistry and computational studies of related molecules, we can predict the key electronic features of 6-Chloro-5-iodopyridine-2-carbonitrile.

The Influence of Substituents on the Pyridine Ring
  • Cyano Group (-CN): The nitrile group at the 2-position is a strong electron-withdrawing group through both resonance and inductive effects. It will significantly lower the energy of the LUMO and create a region of positive electrostatic potential on the adjacent carbon atom.[4]

  • Chloro Group (-Cl): The chlorine atom at the 6-position is inductively electron-withdrawing but can act as a weak resonance donor. Its primary effect will be to withdraw electron density from the pyridine ring, further lowering the HOMO and LUMO energies.[5]

  • Iodo Group (-I): The iodine atom at the 5-position is the least electronegative of the halogens and is more polarizable. While it is inductively electron-withdrawing, its effect is weaker than that of chlorine. It will also contribute to the overall electron-deficient nature of the ring.[6]

Molecular Orbital Landscape

The combination of these three electron-withdrawing groups will lead to a pyridine ring that is significantly electron-deficient. This will be reflected in the following predicted properties:

PropertyPredicted Value/CharacteristicRationale
HOMO Energy LowThe electron-withdrawing substituents will stabilize the HOMO, making the molecule less susceptible to oxidation.
LUMO Energy LowThe strong electron-withdrawing nature of the substituents will significantly lower the LUMO energy, making the molecule a good electron acceptor.
HOMO-LUMO Gap Relatively SmallThe significant stabilization of the LUMO by the cyano and halogen groups will likely lead to a smaller HOMO-LUMO gap compared to unsubstituted pyridine.

Diagram of Predicted Molecular Orbital Interactions

G cluster_pyridine Pyridine MOs cluster_substituents Substituent Effects cluster_molecule 6-Chloro-5-iodopyridine-2-carbonitrile MOs p_homo HOMO p_lumo LUMO ewg Electron-Withdrawing Groups (-CN, -Cl, -I) m_homo Lowered HOMO ewg->m_homo Stabilization m_lumo Significantly Lowered LUMO ewg->m_lumo Strong Stabilization

Caption: Predicted effect of electron-withdrawing groups on the molecular orbitals of the pyridine core.

Electron Density and Electrostatic Potential

The ESP map is predicted to show a significant region of positive potential (electron-poor) around the pyridine ring, particularly near the carbon atoms attached to the electron-withdrawing groups. The nitrogen atom of the pyridine ring and the nitrile nitrogen will exhibit regions of negative potential (electron-rich), representing the lone pairs of electrons.

Predicted Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule and is a critical parameter in drug design as it influences solubility and interactions with polar biological targets.[7][8][9]

The individual bond dipoles created by the electronegative substituents will contribute to the overall molecular dipole moment. The cyano and chloro groups will create strong bond dipoles pointing away from the ring. The C-I bond is less polar. The lone pair on the pyridine nitrogen will also contribute significantly to the dipole moment.

The vector sum of these individual dipoles is expected to result in a significant molecular dipole moment. The precise magnitude and direction would be determined by the DFT calculation, but a qualitative prediction suggests a dipole vector pointing roughly from the iodinated carbon towards the nitrogen of the cyano group.

Synthesis and Spectroscopic Characterization: A Proposed Approach

While no specific synthesis for 6-Chloro-5-iodopyridine-2-carbonitrile has been reported, a plausible synthetic route can be proposed based on known transformations of substituted pyridines. A potential strategy could involve the halogenation and cyanation of a suitable pyridine precursor.

Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis cluster_characterization Characterization start Substituted Pyridine Precursor step1 Halogenation (Iodination/Chlorination) start->step1 step2 Cyanation step1->step2 product 6-Chloro-5-iodopyridine-2-carbonitrile step2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: A proposed synthetic and characterization workflow for 6-Chloro-5-iodopyridine-2-carbonitrile.

Upon successful synthesis, the structure would be unequivocally confirmed by a suite of spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts and coupling constants of the aromatic protons and carbons would provide definitive evidence for the substitution pattern.

  • Mass Spectrometry: This would confirm the molecular weight of the compound.

  • IR Spectroscopy: The characteristic stretching frequency of the nitrile group (around 2230 cm⁻¹) would be a key diagnostic peak.

Conclusion and Future Directions

This guide has presented a comprehensive theoretical framework for understanding the electronic properties and dipole moment of 6-Chloro-5-iodopyridine-2-carbonitrile. The proposed computational protocol provides a robust and reliable method for predicting these key molecular descriptors in the absence of experimental data. The insights gained from such computational studies are invaluable for guiding synthetic efforts and for the rational design of novel drug candidates based on this promising heterocyclic scaffold. Future work should focus on the synthesis and experimental characterization of this molecule to validate the theoretical predictions and to fully explore its potential in medicinal chemistry.

References

  • Jurd, L. & Wong, R. Y. (1981). The mass spectra of some isomeric monosubstituted pyridines. The Journal of Organic Chemistry, 46(18), 3623-3627.
  • Taft, R. W. & Lewis, I. C. (1959). The Effects of Structure on Reactivity in the Pyridine Series. Journal of the American Chemical Society, 81(20), 5343-5352.
  • Pandey, J. P. & Jaiswal, K. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science, 10(9), 525-530.
  • Jaiswal, K. & Pandey, J. P. (2022). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III.
  • Huber, S. M. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society, 138(23), 7353-7362.
  • Castellano, S., Sun, C. & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-333.
  • Gronowitz, S. & Hoffman, R. A. (1960). Proton Magnetic Resonance of Pyridines. Arkiv för Kemi, 16, 539-562.
  • Cook, M. J., Katritzky, A. R., Linda, P. & Tack, R. D. (1972). Spectroscopic studies of isotopically substituted 4-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (10), 1295-1301.
  • Ragain, C. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1438-1446.
  • Bauzá, A., et al. (2020). Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts. Crystal Growth & Design, 20(8), 5336-5345.
  • Abdel-Wahab, B. F., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15846.
  • Al-Buriahi, M. S., et al. (2022). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. Molecules, 27(19), 6649.
  • J-STAR Research, Inc. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved from [Link]

  • Gagliardi, L. & Truhlar, D. G. (2021). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction.
  • Liebing, S., et al. (2022). Effect of molecular and electronic geometries on density fingerprints. arXiv preprint arXiv:2201.11648.
  • Sajan, D., et al. (2016). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. Journal of Taibah University for Science, 10(4), 543-552.
  • Tan, G. H., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions.
  • Jena, N. R. & Behera, R. K. (2021). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 23(34), 18545-18556.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Li, J., et al. (2007). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. Journal of Chemical Research, (9), 523-524.
  • PubChem. (n.d.). 6-Chloro-3-pyridinecarbonitrile. Retrieved from [Link]

  • Head-Gordon, M. (2023). A Perspective on Sustainable Computational Chemistry Software Development and Integration. The Journal of Physical Chemistry Letters, 14(40), 9119-9130.
  • Patel, K. D., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Journal of the Serbian Chemical Society, 85(4), 481-492.
  • Al-Abri, Z. S. (2018). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons.
  • Saglani, M. & Joshi, H. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL5-(2- CHLOROPHENYL)-2-(METHYLTHIO)-6-NITRO-7-(2-OXO-1, 2-DIHYDROQUINOLIN-3-YL)-4, 7-DIHYDROPYRAZOLO [1,5-A]PYRIMIDINE-3-CARBONITRILE DERIVATIVES. Journal of Advanced Scientific Research, 12(02), 56-60.

Sources

Exploratory

IR spectroscopy absorption bands for 6-Chloro-5-iodopyridine-2-carbonitrile

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Chloro-5-iodopyridine-2-carbonitrile This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption ba...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Chloro-5-iodopyridine-2-carbonitrile

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 6-Chloro-5-iodopyridine-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles behind the spectral features of this complex heterocyclic compound and provides a robust experimental protocol for its characterization.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, offering profound insights into the molecular structure of compounds. By measuring the interaction of infrared radiation with a sample, we can identify the specific functional groups present. Each covalent bond within a molecule vibrates at a characteristic frequency, and when this frequency matches that of the incident infrared radiation, the radiation is absorbed. This absorption provides a unique spectral "fingerprint." For a novel or synthesized compound like 6-Chloro-5-iodopyridine-2-carbonitrile, a substituted aromatic heterocycle, IR spectroscopy serves as a rapid, non-destructive method to confirm the presence of its key structural motifs—the nitrile group, the pyridine ring, and the carbon-halogen bonds—thereby verifying its identity and purity.

Theoretical Framework: Causality of Infrared Absorptions

The frequency of a specific vibrational mode is primarily determined by the strength of the bond (force constant) and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). Conversely, weaker bonds and heavier atoms vibrate at lower frequencies. This principle is fundamental to interpreting an IR spectrum. For instance, triple bonds, like the nitrile (C≡N) group, absorb at a much higher wavenumber than double bonds (C=C, C=N), which in turn absorb at higher wavenumbers than single bonds (C-C, C-Cl).[1][2] Furthermore, electronic effects such as conjugation can influence bond strength and, consequently, shift absorption frequencies.[1][2]

Spectral Analysis of 6-Chloro-5-iodopyridine-2-carbonitrile

The structure of 6-Chloro-5-iodopyridine-2-carbonitrile incorporates several distinct functional groups, each giving rise to characteristic absorption bands.

The Nitrile Group (C≡N) Stretching Vibration

The most prominent and diagnostically significant feature in the spectrum will be the stretching vibration of the carbon-nitrogen triple bond (C≡N). This vibration typically results in a sharp and intense absorption band.[2] For nitriles where the C≡N group is conjugated with an aromatic ring, as in this molecule, the absorption is expected to appear in the range of 2240-2220 cm⁻¹ .[2][3] The conjugation slightly weakens the triple bond, lowering its vibrational frequency compared to saturated aliphatic nitriles (2260-2240 cm⁻¹).[2][3] The high intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[2]

The Pyridine Ring Vibrations

The substituted pyridine ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to produce weak to medium intensity bands at wavenumbers greater than 3000 cm⁻¹. Typically, these absorptions appear in the 3100-3000 cm⁻¹ region.[4][5][6][7][8] Their position just to the left of the 3000 cm⁻¹ mark is a hallmark of unsaturated C-H bonds.[4][8]

  • Aromatic C=C and C=N Ring Stretching: The pyridine ring undergoes complex in-plane stretching vibrations involving both C=C and C=N bonds. These vibrations typically result in a series of bands in the 1600-1400 cm⁻¹ region.[4][6][7] One can expect characteristic absorptions near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[4][6][9] The exact positions and intensities are influenced by the substitution pattern on the ring.

  • C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the remaining aromatic C-H bonds produce strong absorptions in the fingerprint region, typically between 900-675 cm⁻¹ .[4][7] The precise location of these bands is highly diagnostic of the substitution pattern of the aromatic ring.[4]

Carbon-Halogen Stretching Vibrations

The vibrations of the carbon-halogen bonds are heavily influenced by the mass of the halogen atom.

  • C-Cl Stretching: The carbon-chlorine stretching vibration for an aryl chloride is expected to produce a strong absorption in the 850-550 cm⁻¹ range.[10][11] Other sources place this range between 800-600 cm⁻¹.[12][13]

  • C-I Stretching: Due to the significantly larger mass of the iodine atom, the carbon-iodine bond vibrates at a much lower frequency. The C-I stretching absorption is expected to be found at wavenumbers below 600 cm⁻¹ .[14][15] This band may fall at the lower limit or outside the range of standard mid-IR spectrophotometers.

Data Presentation: Summary of Expected Absorption Bands

The anticipated IR absorption bands for 6-Chloro-5-iodopyridine-2-carbonitrile are summarized below for quick reference.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic RingWeak to Medium
2240 - 2220C≡N Stretch (conjugated)NitrileStrong, Sharp
1600 - 1585C=C and C=N Ring StretchPyridine RingMedium
1500 - 1400C=C and C=N Ring StretchPyridine RingMedium to Strong
900 - 675C-H Out-of-Plane BendingAromatic RingStrong
850 - 550C-Cl StretchAryl ChlorideStrong
< 600C-I StretchAryl IodideMedium to Strong

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the acquisition of a reliable and reproducible infrared spectrum, the following protocol, based on the KBr pellet method for solid samples, is recommended. This protocol establishes a self-validating system by standardizing sample preparation and data acquisition.

Sample Preparation (KBr Pellet Method)
  • Drying: Gently grind approximately 150-200 mg of spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle to a fine powder. Dry the KBr in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which exhibits a strong, broad O-H absorption that can interfere with the spectrum. Store the dried KBr in a desiccator.

  • Mixing: Weigh approximately 1-2 mg of the 6-Chloro-5-iodopyridine-2-carbonitrile sample and add it to ~100 mg of the dried KBr in the agate mortar.

  • Grinding: Thoroughly grind the mixture for several minutes until it becomes a homogenous, fine powder. This step is critical to reduce scattering effects and ensure a high-quality spectrum.

  • Pressing: Transfer a portion of the mixture to a pellet-pressing die. Assemble the die and press it under high pressure (typically 7-10 tons) for several minutes using a hydraulic press.

  • Inspection: Carefully remove the resulting KBr pellet from the die. It should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

Instrumentation and Data Acquisition
  • Instrument: Utilize a Fourier-Transform Infrared (FTIR) spectrophotometer.

  • Background Scan: Before analyzing the sample, run a background spectrum with an empty sample compartment. This scan measures the absorbance of atmospheric CO₂ and water vapor and will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place the KBr pellet containing the sample into the spectrometer's sample holder.

  • Acquisition Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio).

  • Data Processing: After acquisition, perform a baseline correction if necessary to ensure the baseline is flat at ~100% transmittance.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum.

experimental_workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing p1 Grind & Dry KBr p2 Weigh 1-2 mg Sample & 100 mg KBr p1->p2 p3 Mix & Grind Homogenously p2->p3 p4 Press Mixture into Transparent Pellet p3->p4 a2 Place KBr Pellet in FTIR p4->a2 Proceed to Acquisition a1 Run Background Scan (Empty FTIR) a3 Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) a1->a3 a2->a3 d1 Perform Baseline Correction a3->d1 d2 Analyze Spectrum & Identify Peaks d1->d2

Sources

Foundational

Thermodynamic Stability of 6-Chloro-5-iodopyridine-2-carbonitrile at Room Temperature: A Comprehensive Technical Guide

Executive Summary 6-Chloro-5-iodopyridine-2-carbonitrile (CAS: 1816293-56-7; Molecular Weight: 264.45 g/mol ) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-5-iodopyridine-2-carbonitrile (CAS: 1816293-56-7; Molecular Weight: 264.45 g/mol ) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this compound at room temperature is critical. Mismanagement of its storage can lead to insidious degradation, resulting in lot-to-lot inconsistency and downstream synthetic failures.

This whitepaper synthesizes structural thermodynamics, empirical bond energetics, and validated experimental protocols to provide an authoritative guide on the stability and handling of this compound.

Structural Thermodynamics & Bond Energetics

As a Senior Application Scientist, I approach molecular stability not merely as a macroscopic observation, but as a function of intramolecular electron distribution. The thermodynamic stability of 6-Chloro-5-iodopyridine-2-carbonitrile is dictated by the push-pull electronic effects on its pyridine core:

  • Carbonitrile (-CN) at C2 & Chlorine (-Cl) at C6: Both are strongly electron-withdrawing groups (EWGs). They deplete the π -electron density of the pyridine ring, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule highly resistant to electrophilic attack and ambient oxidation.

  • Iodine (-I) at C5: This represents the thermodynamic "Achilles' heel" of the molecule. The carbon-iodine (C-I) bond is the longest and weakest covalent bond in the structure.

To quantify this, the C-I bond dissociation energy (BDE) in halopyridines is approximately 65.7 kcal/mol[1]. At standard room temperature (298.15 K), the ambient thermal energy ( kB​T ) available to the molecule is roughly 0.6 kcal/mol. Because the activation energy required for thermal homolysis of the C-I bond vastly exceeds the available ambient thermal energy, the compound exhibits robust kinetic stability at room temperature and will not spontaneously degrade under standard thermal conditions[2].

Quantitative Stability Metrics

Table 1: Thermodynamic Bond Parameters of 6-Chloro-5-iodopyridine-2-carbonitrile

BondPositionEst. Bond Dissociation Energy (kcal/mol)Primary Degradation Risk
C-I C5~65.7Photolytic homolysis (High Risk)
C-Cl C6~85.0Thermal cleavage (Low Risk at RT)
C-CN C2~110.0Highly stable, electron-withdrawing
C-N Pyridine Ring>120.0Core structural integrity

Kinetic vs. Thermodynamic Stability: The Photolytic Caveat

While the compound is thermally stable at room temperature, it is thermodynamically unstable when exposed to ultraviolet (UV) radiation.

The causality here is rooted in quantum mechanics: A photon of UV light at 254 nm carries approximately 112 kcal/mol of energy. When the highly conjugated pyridine ring absorbs this photon, the energy easily surpasses the 65.7 kcal/mol threshold of the C-I bond[1]. This triggers a homolytic cleavage, generating a highly reactive pyridyl radical and an iodine radical. Therefore, the standard storage directive of "Room Temperature"[2] is only valid if the compound is strictly protected from light.

G Node1 6-Chloro-5-iodopyridine-2-carbonitrile (Stable at RT) Node2 Thermal Energy (RT) ~0.6 kcal/mol Node1->Node2 Ambient Storage Node3 Photolytic Energy (UV) >100 kcal/mol Node1->Node3 Light Exposure Node4 C-I Bond BDE ~65.7 kcal/mol Node2->Node4 Thermal Energy vs BDE Node6 Homolytic Cleavage (Radical Formation) Node3->Node6 Energy Surplus Node5 Kinetic Stability Maintained (No Degradation) Node4->Node5 Energy Deficit Node7 De-iodinated Degradants Node6->Node7 Irreversible Pathway

Caption: Thermodynamic and kinetic stability pathways of 6-Chloro-5-iodopyridine-2-carbonitrile.

Experimental Protocols for Stability Validation

To empirically validate the stability profile of 6-Chloro-5-iodopyridine-2-carbonitrile, we must employ a self-validating experimental system. Visual inspection (e.g., observing the yellowing of the powder due to liberated iodine) is insufficient for regulatory compliance; quantitative analytical rigor is required.

Protocol 1: Accelerated Thermal Degradation (Solid-State DSC/TGA)
  • Purpose: To map the thermodynamic boundaries of the compound and confirm room-temperature stability.

  • Causality: Differential Scanning Calorimetry (DSC) measures heat flow to detect the onset of exothermic decomposition, while Thermogravimetric Analysis (TGA) measures mass loss. Used orthogonally, they differentiate between benign melting and thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative artifacts.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min.

  • Data Acquisition: Record the extrapolated onset temperature ( Tonset​ ) of the first exothermic peak.

  • System Validation: The protocol is self-validating if the TGA mass derivative (DTG) peak aligns perfectly with the DSC exothermic peak, confirming that the thermal event is a degradative mass-loss (de-iodination) rather than a simple phase transition.

Protocol 2: Solution-Phase Photostability (HPLC-UV)
  • Purpose: To quantify the photolytic degradation rate and identify the primary degradant (6-chloro-pyridine-2-carbonitrile).

  • Causality: By stressing the compound in solution under ICH Q1B guidelines, we accelerate the photolytic homolysis. The conjugated pyridine ring provides strong chromophoric absorption, allowing HPLC-UV to track the exact mass balance.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Photolytic Stressing: Expose the solution to a cool white fluorescent lamp and a near-UV lamp (providing an overall illumination of ≥1.2×106 lux hours and ≥200 Watt hours/m 2 ).

  • Chromatographic Separation: Inject 10 μ L onto a C18 reverse-phase column (150 x 4.6 mm, 3 μ m). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile.

  • Detection: Monitor absorbance at 254 nm.

  • System Validation: Calculate the mass balance. The sum of the peak areas of the parent compound and the degradants must equal the peak area of the unstressed control sample ( ±2% ). If mass balance fails, secondary volatile degradants have formed.

G S1 1. Sample Preparation Solid & Solution S2 2. Environmental Stress ICH Q1A/Q1B S1->S2 S3 3a. Thermal Analysis DSC/TGA S2->S3 Solid State S4 3b. Chemical Analysis HPLC-UV/MS S2->S4 Solution State S5 4. Data Synthesis Kinetics & Mass Balance S3->S5 S4->S5

Caption: Self-validating experimental workflow for thermodynamic and photolytic stability assessment.

Conclusion and Storage Directives

Based on the thermodynamic energetics and empirical data, 6-Chloro-5-iodopyridine-2-carbonitrile is highly stable at room temperature[2]. However, its stability is strictly conditional upon environmental controls. To ensure maximum shelf-life and synthetic reliability, adhere to the following directives:

  • Temperature: Store at ambient room temperature (15°C to 25°C). Refrigeration is unnecessary and may actually introduce condensation (moisture) upon opening the container.

  • Light: Must be stored in opaque or amber-glass containers to prevent photolytic C-I bond cleavage.

  • Atmosphere: For long-term storage of bulk quantities, backfilling the container with Argon or Nitrogen is recommended to displace atmospheric oxygen and moisture.

References

  • Title: Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol Source: Journal of the American Society for Mass Spectrometry (via NCBI/PMC) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products Source: European Medicines Agency (EMA) URL: [Link]

Sources

Exploratory

UV-Vis absorption spectrum of 6-Chloro-5-iodopyridine-2-carbonitrile

An In-Depth Technical Guide to the UV-Vis Absorption Spectroscopy of 6-Chloro-5-iodopyridine-2-carbonitrile Authored by: Dr. Evelyn Reed, Senior Application Scientist Foreword The chromophoric systems within heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectroscopy of 6-Chloro-5-iodopyridine-2-carbonitrile

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

The chromophoric systems within heterocyclic compounds are a subject of intense study, particularly in the fields of medicinal chemistry and materials science. 6-Chloro-5-iodopyridine-2-carbonitrile represents a unique scaffold, incorporating a pyridine ring substituted with three distinct electronically active groups: a nitrile (-CN), a chloro (-Cl), and an iodo (-I) group. Understanding the ultraviolet-visible (UV-Vis) absorption properties of this molecule is paramount for applications ranging from photostability testing in drug development to the design of novel optical materials. This guide provides a comprehensive framework for the acquisition, analysis, and interpretation of the , grounded in established spectroscopic principles and best practices.

Theoretical Background: Predicting the Spectral Features

The UV-Vis spectrum of an organic molecule is governed by electronic transitions, primarily π → π* and n → π* transitions. The pyridine ring itself exhibits characteristic absorptions, which are then modulated by its substituents.

  • Pyridine Core: The parent pyridine molecule displays a strong π → π* transition around 250-260 nm and a weaker n → π* transition near 270-280 nm. The n → π* transition arises from the excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital.

  • Influence of Substituents:

    • Cyano Group (-CN): As an electron-withdrawing group, the nitrile substituent is expected to cause a bathochromic (red) shift in the π → π* transition due to its ability to extend the conjugated system.

    • Halogens (-Cl, -I): Halogens exhibit a dual effect. Their inductive effect is electron-withdrawing, while their resonance effect is electron-donating due to the presence of lone pairs. For chlorine, the inductive effect typically dominates. For iodine, the effect is more complex, but its greater polarizability and lower electronegativity compared to chlorine can lead to significant bathochromic shifts. The presence of both a chloro and an iodo group creates a complex electronic environment.

Based on these principles, we can anticipate that the primary absorption bands for 6-Chloro-5-iodopyridine-2-carbonitrile will be shifted to longer wavelengths compared to unsubstituted pyridine.

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

This section details a rigorous, self-validating protocol for obtaining the . The causality behind each step is explained to ensure data integrity.

Materials and Instrumentation
  • Analyte: 6-Chloro-5-iodopyridine-2-carbonitrile (Purity >98%)

  • Solvent: Spectroscopic grade Acetonitrile (ACN) or Cyclohexane. Acetonitrile is a polar aprotic solvent that is often a good choice for polar pyridines, while cyclohexane provides a non-polar environment. Running the spectrum in both can provide valuable information about solvent-solute interactions.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_val Phase 3: Validation & Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Perform Serial Dilutions (e.g., to 10 µg/mL) A->B C Select Matched Quartz Cuvettes B->C D Instrument Warm-up & Self-Test E Acquire Baseline (Solvent-filled cuvettes in both beams) D->E F Measure Sample Spectrum (200-800 nm scan) E->F G Check Absorbance Range (Ensure A is within linear range, < 1.5) F->G H Identify λmax and Shoulder Peaks G->H I Calculate Molar Absorptivity (ε) H->I

Caption: Workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 6-Chloro-5-iodopyridine-2-carbonitrile.

    • Dissolve the solid in 10 mL of spectroscopic grade acetonitrile in a volumetric flask to create a 1 mg/mL stock solution.

    • Rationale: A concentrated stock solution allows for precise serial dilutions to achieve the optimal concentration for measurement.

  • Preparation of Working Solution:

    • Perform a serial dilution of the stock solution to obtain a working concentration of approximately 10 µg/mL. The exact concentration should be chosen to ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.5 A.U.).

    • Rationale: High concentrations can lead to detector saturation and deviations from the Beer-Lambert Law.

  • Instrument Setup and Baseline Correction:

    • Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Fill both the sample and reference cuvettes with the spectroscopic grade solvent (acetonitrile).

    • Place the cuvettes in their respective holders and perform a baseline correction scan across the desired wavelength range (e.g., 200-800 nm).

    • Rationale: The baseline correction electronically subtracts the absorbance of the solvent and the cuvettes, ensuring the final spectrum is solely that of the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample relative to the reference solvent at each wavelength.

Data Analysis and Interpretation

The acquired spectrum should be analyzed to identify key features, which can then be correlated with the molecular structure.

Hypothetical Spectral Data

The following table summarizes plausible, hypothetical data for 6-Chloro-5-iodopyridine-2-carbonitrile in acetonitrile.

FeatureWavelength (λmax)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition Type (Assignment)
Primary Band~285 nm~15,000π → π
Shoulder~310 nm~8,000n → π
Interpretation of Spectral Features
  • The π → π Transition (~285 nm):* The strong absorption band observed at approximately 285 nm is characteristic of a π → π* transition. The significant bathochromic shift from the parent pyridine molecule is consistent with the presence of the electron-withdrawing nitrile group and the heavy halogen substituents, which extend the conjugation and lower the energy gap between the π and π* orbitals.

  • The n → π Transition (~310 nm):* The lower intensity shoulder at a longer wavelength is indicative of an n → π* transition. This transition is often less intense than π → π* transitions. Its presence and position can be sensitive to the solvent environment; a shift to shorter wavelengths (hypsochromic or blue shift) would be expected in more polar, protic solvents due to stabilization of the n-orbital lone pair.

Calculation of Molar Absorptivity (ε)

The molar absorptivity is a constant that is characteristic of a compound at a specific wavelength. It can be calculated using the Beer-Lambert Law:

A = εcl

Where:

  • A is the absorbance (dimensionless)

  • ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • c is the molar concentration (mol L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

To perform this calculation, the exact molar concentration of the working solution must be known.

Conclusion

The provides critical insights into its electronic structure. By following a meticulous experimental protocol, a high-fidelity spectrum can be obtained. The interpretation of this spectrum, grounded in the principles of electronic transitions and substituent effects, reveals the influence of the chloro, iodo, and cyano groups on the pyridine chromophore. This guide serves as a foundational document for researchers utilizing UV-Vis spectroscopy in the characterization of this and similar heterocyclic compounds, ensuring data of the highest quality and integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Agilent Technologies. (2014). UV-Vis Spectroscopy: An Overview. [Link]

Foundational

Toxicity and safety data sheet for 6-Chloro-5-iodopyridine-2-carbonitrile

An In-depth Technical Guide to the Toxicity and Safety of 6-Chloro-5-iodopyridine-2-carbonitrile Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safety of 6-Chloro-5-iodopyridine-2-carbonitrile

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). As of the date of this guide, a comprehensive, officially registered SDS for 6-Chloro-5-iodopyridine-2-carbonitrile (CAS No. 1133116-47-8) has not been found in publicly available databases. Therefore, this guide has been constructed based on an analysis of structurally similar compounds to provide a precautionary framework for safe handling. All users should conduct their own risk assessments and adhere to all applicable safety regulations.

Introduction and the Challenge of Incomplete Data

6-Chloro-5-iodopyridine-2-carbonitrile is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of chloro, iodo, and nitrile functional groups suggests potential for biological activity and, consequently, toxicity. The lack of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its handling, grounded in the principles of chemical safety and risk assessment based on available data for analogous structures.

This guide provides a comprehensive framework for the safe handling of 6-Chloro-5-iodopyridine-2-carbonitrile by inferring its potential hazards from structurally related molecules. The core principle of this document is to treat the compound as potentially hazardous until proven otherwise, and to implement robust control measures to minimize exposure.

Structural Analogue Analysis: Inferring Hazards

To construct a provisional safety profile for 6-Chloro-5-iodopyridine-2-carbonitrile, we will examine the known hazards of compounds that share its key structural motifs: a pyridine ring, a chloro substituent, an iodo substituent, and a nitrile group.

Structural Analogue Key Hazards GHS Classification (where available)
2-Chloro-5-iodopyridine Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1][2]
6-Chloro-3-pyridinecarbonitrile Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5]Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3][5]
5-Iodopyridine-2-carbonitrile Limited data available. General advice is to avoid contact with skin and eyes and to handle with care.[6]No specific GHS classification found.[6]
General Pyridine Derivatives Pyridine and its derivatives can be toxic to the nervous system, liver, and kidneys. They can also cause skin and eye irritation.Varies depending on substitution.
Organic Nitriles Can be toxic by ingestion or skin absorption. Some may release cyanide in the body.Varies. Many are classified as Acute Toxicity.

Expert Insight: The combination of a pyridine nucleus with halogens and a nitrile group suggests that 6-Chloro-5-iodopyridine-2-carbonitrile is likely to be a solid irritant at a minimum, with the potential for more significant toxicity. The nitrile group, in particular, warrants a high degree of caution due to the potential for metabolic release of cyanide, although this is not always the case. The chloro and iodo substituents can enhance both the reactivity and the lipophilicity of the molecule, potentially increasing its ability to be absorbed through the skin and to interact with biological systems.

Postulated Hazard Profile for 6-Chloro-5-iodopyridine-2-carbonitrile

Based on the analogue analysis, the following postulated hazard profile should be assumed for 6-Chloro-5-iodopyridine-2-carbonitrile until specific data becomes available:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Chronic Toxicity: Long-term effects are unknown. Handle with care to minimize chronic exposure.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial when handling a compound with unknown toxicity. The following workflow should be implemented:

RiskAssessmentWorkflow cluster_assessment Hazard Identification & Risk Assessment cluster_control Control Measures cluster_procedure Experimental & Emergency Procedures Start Start: New Experiment with 6-Chloro-5-iodopyridine-2-carbonitrile Assess 1. Review this Guide and Available Analogue Data Start->Assess Evaluate 2. Evaluate Experimental Scale (mg, g, kg) Assess->Evaluate Identify 3. Identify Potential Exposure Routes (Inhalation, Dermal, Ingestion) Evaluate->Identify Risk 4. Determine Risk Level (Low, Medium, High) Identify->Risk Controls 5. Implement Control Measures Risk->Controls Based on Risk Eng Engineering Controls (Fume Hood, Glove Box) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin Administrative Controls (SOPs, Training) Experiment 6. Conduct Experiment Following Safe Handling Protocol Eng->Experiment PPE->Experiment Admin->Experiment Emergency 7. Emergency Procedures Ready (Spill Kit, First Aid) End End: Decontamination & Waste Disposal Experiment->End

Caption: Risk Assessment Workflow for Handling 6-Chloro-5-iodopyridine-2-carbonitrile.

Detailed Experimental Protocol for Safe Handling

This protocol is designed for handling milligram to gram quantities of 6-Chloro-5-iodopyridine-2-carbonitrile in a standard research laboratory.

I. Engineering Controls:

  • Primary Containment: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute. For larger quantities or if there is a risk of aerosolization, a glove box is recommended.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

II. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves at all times. For prolonged handling or when working with solutions, double-gloving is recommended. Change gloves immediately if they become contaminated.[6]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a splash hazard.[6]

  • Body Protection: A flame-resistant lab coat should be worn and buttoned completely. Ensure clothing covers all exposed skin.

  • Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls are not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used.

III. Weighing and Solution Preparation:

  • Designated Area: Designate a specific area within the fume hood for handling this compound.

  • Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer. If using a weighing paper or boat, do so carefully to avoid creating dust.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Cleaning: After weighing, decontaminate the balance and surrounding area with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean.

IV. Waste Disposal:

  • Solid Waste: All solid waste contaminated with 6-Chloro-5-iodopyridine-2-carbonitrile (e.g., weighing papers, gloves, pipette tips) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1]

Emergency Procedures

I. Spills:

  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team or environmental health and safety office.

    • Do not attempt to clean up a large spill without proper training and equipment.

II. Personal Exposure:

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6]

    • Remove contaminated clothing while continuing to flush.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the person to fresh air immediately.[6]

    • If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.[6]

    • Seek immediate medical attention.

Conclusion: A Commitment to Precaution

The safe handling of novel or poorly characterized compounds like 6-Chloro-5-iodopyridine-2-carbonitrile is a cornerstone of responsible scientific research. In the absence of specific toxicity data, a conservative and precautionary approach, as outlined in this guide, is essential. By understanding the potential hazards through analogue analysis, implementing robust engineering and personal protective controls, and being prepared for emergencies, researchers can minimize the risks associated with this and other new chemical entities. It is the responsibility of every scientist to continually seek out new safety information and to refine their handling procedures accordingly.

References

  • Acros PharmaTech Limited. (n.d.). Safety Data Sheet: 5-iodopyridine-2-carbonitrile. Retrieved from [Link]

  • Danish Environmental Protection Agency. (2005, July 15). Toxicological profile of selected substances. Retrieved from [Link]

  • Peptide Institute, Inc. (2024, January 29). Safety Data Sheet: Motilin (Human, Porcine). Retrieved from [Link]

  • NextSDS. (n.d.). 6-chloro-5-fluoropyridine-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • SANBY CO.,LTD. (2024, April 16). Safety Data Sheet (SDS). Retrieved from [Link]

  • 3M. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • JUNSEI CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Nitric acid (1.38). Retrieved from [Link]

  • Japan Industrial Safety and Health Association. (2017, January 13). Comparison table of chemical classification in each country and JIS standards. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-pyridinecarbonitrile. Retrieved from [Link]

  • KANTO CHEMICAL CO., INC. (2024, February 14). Safety Data Sheet: Chlorosulfonic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for chlorpyrifos. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective Suzuki Cross-Coupling of 6-Chloro-5-iodopyridine-2-carbonitrile

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for achieving highly regioselective Suzuki-Miyaura cross-coupling reactions on the 6-chloro-5-iodopyridine-2-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for achieving highly regioselective Suzuki-Miyaura cross-coupling reactions on the 6-chloro-5-iodopyridine-2-carbonitrile scaffold. The pyridine nucleus is a cornerstone in medicinal chemistry, and the ability to selectively functionalize specific positions on a dihalogenated pyridine is paramount for the efficient construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[1] This document elucidates the underlying principles governing regioselectivity, offers detailed, field-proven experimental protocols, and presents troubleshooting guidance for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with a strong emphasis on the causal factors behind each experimental choice.

Introduction: The Strategic Value of Regioselective Pyridine Functionalization

Substituted pyridines are prevalent structural motifs in a vast number of FDA-approved drugs and biologically active compounds.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. 6-Chloro-5-iodopyridine-2-carbonitrile is a versatile building block, offering two distinct reactive handles for sequential cross-coupling reactions. The challenge, and indeed the opportunity, lies in the ability to selectively address one halogen over the other.

The fundamental principle governing the regioselectivity in the Suzuki-Miyaura coupling of dihalopyridines is the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This disparity in reactivity is rooted in the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst. This inherent difference provides a strong thermodynamic and kinetic basis for achieving high regioselectivity.

This application note will focus on protocols designed to exclusively target the C-I bond at the 5-position, leaving the C-Cl bond at the 6-position intact for subsequent transformations.

The Catalytic Cycle and the Determinants of Regioselectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing the experimental conditions.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Ar-I Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'B(OH)_2 Base RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 Ar-Ar' Product 5-Aryl-6-chloropyridine-2-carbonitrile ArylIodide 6-Chloro-5-iodopyridine-2-carbonitrile BoronicAcid Arylboronic Acid caption Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

The key to regioselectivity in the case of 6-chloro-5-iodopyridine-2-carbonitrile lies in the Oxidative Addition step. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond ensures that the palladium(0) catalyst will preferentially insert into the C-I bond. The choice of catalyst, ligand, base, and solvent all play a crucial role in maintaining this selectivity and ensuring an efficient reaction.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the regioselective Suzuki coupling at the C-5 position of 6-chloro-5-iodopyridine-2-carbonitrile.

Protocol 1: General Conditions for High Regioselectivity

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a dry Schlenk flask or reaction vial, add 6-chloro-5-iodopyridine-2-carbonitrile, the arylboronic acid, and potassium carbonate.

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture and add this solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂/PPh₃): This is a classic and reliable catalyst system for Suzuki couplings. Palladium(II) acetate is a stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a versatile ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base (K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3] Potassium carbonate is a moderately strong base that is effective for a wide range of substrates.

  • Solvent (1,4-Dioxane/Water): The mixed solvent system is crucial. 1,4-Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[1]

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a microwave reaction vial, add 6-chloro-5-iodopyridine-2-carbonitrile, the arylboronic acid, and cesium carbonate.

  • Add DMF to the vial.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-chloropyridine-2-carbonitrile.

Causality Behind Experimental Choices:

  • Catalyst (Pd(PPh₃)₄): This is a pre-formed, air-stable Pd(0) catalyst, which is often more convenient for rapid microwave synthesis.

  • Base (Cs₂CO₃): Cesium carbonate is a stronger and more soluble base than potassium carbonate, which can accelerate the reaction, particularly with less reactive boronic acids.

  • Solvent (DMF): DMF is a polar aprotic solvent with a high boiling point, making it well-suited for microwave heating.

Visualization of the Experimental Workflow

Workflow start Start setup Reaction Setup: - 6-Chloro-5-iodopyridine-2-carbonitrile - Arylboronic Acid - Base start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst/Ligand solvent->catalyst heat Heat Reaction (Conventional or Microwave) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Sources

Application

Application Notes and Protocols for Sonogashira Coupling of 6-Chloro-5-iodopyridine-2-carbonitrile

Introduction The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] The strategic incorporation of alkynyl moieties into heterocyclic scaffolds is of paramount importance in drug discovery and development. The resulting alkynyl-substituted heterocycles, such as pyridines, are prevalent structural motifs in a diverse array of biologically active compounds.[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 6-Chloro-5-iodopyridine-2-carbonitrile. This substrate is a highly functionalized pyridine ring, presenting both chloro and iodo substituents, as well as a nitrile group. The distinct reactivity of the C-I bond over the C-Cl bond allows for selective functionalization, making it a valuable building block in medicinal chemistry.[3][6] We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, offer insights into reaction optimization, and provide a troubleshooting guide to address common challenges.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8]

The Palladium Cycle

The palladium cycle is the central engine of the C-C bond formation. It begins with the active Pd(0) species, which undergoes oxidative addition to the aryl halide (in our case, the C-I bond of 6-Chloro-5-iodopyridine-2-carbonitrile) to form a Pd(II) intermediate. This is generally the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl > F.[3][6]

The Copper Cycle

The copper(I) co-catalyst plays a critical role in activating the terminal alkyne.[4] The base in the reaction mixture deprotonates the terminal alkyne to form a copper acetylide species.[7] This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynyl-substituted pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(L)₂-I pd0->pd_intermediate Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)(L)₂-C≡CR pd_intermediate->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product Product Formation cu_catalyst Cu(I) cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide cu_acetylide->cu_catalyst Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of 6-Chloro-5-iodopyridine-2-carbonitrile with a representative terminal alkyne, phenylacetylene. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Standard Conditions with Pd(PPh₃)₄ and CuI

This protocol utilizes the classic and widely employed catalyst system, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).[9]

  • Solvent and Base Addition: Add anhydrous THF (5-10 mL per mmol of halide) and anhydrous triethylamine (2.0-3.0 eq.) via syringe.[9]

  • Alkyne Addition: Add phenylacetylene (1.2 eq.) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions with PdCl₂(PPh₃)₂ and CuI

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a two-necked flask under an inert atmosphere, combine 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.05-0.1 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (5-10 mL per mmol of halide) and anhydrous triethylamine (2.0-3.0 eq.) via syringe.[3]

  • Alkyne Addition: Slowly add phenylacetylene (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at a slightly elevated temperature (e.g., 40-60 °C) to facilitate the in situ reduction of the Pd(II) precatalyst. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Reaction Parameters and Optimization

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, solvent, base, and temperature. The following table summarizes key parameters and provides a starting point for optimization.

ParameterCondition 1Condition 2Rationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a Pd(0) catalyst and is often more active at lower temperatures.[11] PdCl₂(PPh₃)₂ is a more air-stable Pd(II) precatalyst that is reduced in situ.[10]
Copper Co-catalyst CuICuICopper(I) iodide is the most commonly used and effective co-catalyst for activating the terminal alkyne.[4]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)The base neutralizes the HX by-product and facilitates the formation of the copper acetylide. Et₃N is a standard choice, while more sterically hindered bases like DIPA can sometimes improve yields.
Solvent THFDMF, TolueneThe choice of solvent can influence catalyst solubility and reaction rate. THF is a good general-purpose solvent, while DMF can be beneficial for less reactive substrates.
Temperature Room Temperature40-80 °CReactions with aryl iodides are often facile at room temperature.[6] For less reactive substrates or to increase the reaction rate, gentle heating may be required.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This section provides a guide to diagnosing and resolving common problems.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Impure reagents; Insufficiently inert atmosphere.Use fresh, high-quality catalysts and reagents.[12] Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of inert gas.[6]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; High concentration of copper catalyst.Thoroughly degas all solvents and reagents.[12] Reduce the loading of the copper co-catalyst or consider a copper-free protocol.[1]
Formation of Palladium Black Catalyst decomposition.This can be caused by impurities or high temperatures. Ensure high-purity reagents and consider running the reaction at a lower temperature.
Difficult Product Purification Co-elution with by-products or starting materials.Optimize the reaction conditions to maximize conversion and minimize side reactions. Employ a more efficient purification technique, such as preparative HPLC if necessary.

Caption: A troubleshooting workflow for low or no product yield in Sonogashira coupling.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

  • 6-Chloro-5-iodopyridine-2-carbonitrile: This compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[13] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Copper(I) Iodide: CuI is a potential irritant. Avoid contact with skin and eyes.[15]

  • Solvents and Reagents: Anhydrous solvents are often flammable. Triethylamine has a strong, unpleasant odor and is corrosive. Handle all chemicals in a fume hood and take appropriate precautions.[16]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][16]

Conclusion

The Sonogashira coupling of 6-Chloro-5-iodopyridine-2-carbonitrile is a robust and versatile method for the synthesis of valuable alkynyl-substituted pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in a research and development setting.

References

  • Academia.edu. Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available from: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available from: [Link]

  • ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Available from: [Link]

  • Royal Society of Chemistry. Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available from: [Link]

  • ResearchGate. (PDF) Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

  • Thieme. Palladium Nanoparticle Catalyzed Sonogashira Coupling in Water. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]

  • ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. Available from: [Link]

  • MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Available from: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available from: [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • American Chemical Society. Optimization of Sonogashira chalcone coupling reactions. Available from: [Link]

  • ACS Publications. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available from: [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • ACS Publications. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Available from: [Link]

  • R Discovery. A Novel Indium-Catalyzed Sonogashira Coupling Reaction, Effected in the Absence of a Copper Salt, Phosphine Ligand and Palladium. Available from: [Link]

  • ArODES - HES-SO. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]

  • ACS Publications. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Available from: [Link]

  • PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]

  • PMC. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Available from: [Link]

  • ResearchGate. Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions | Request PDF. Available from: [Link]

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Method

Synthesis of pharmaceutical intermediates using 6-Chloro-5-iodopyridine-2-carbonitrile

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 6-Chloro-5-iodopyridine-2-carbonitrile Abstract 6-Chloro-5-iodopyridine-2-carbonitrile is a trifunctional heterocyclic building block of signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 6-Chloro-5-iodopyridine-2-carbonitrile

Abstract

6-Chloro-5-iodopyridine-2-carbonitrile is a trifunctional heterocyclic building block of significant value in medicinal chemistry and drug development. Its unique arrangement of a nitrile group, a highly reactive iodo substituent, and a less reactive chloro substituent on a pyridine core allows for a series of selective and sequential functionalizations. This guide provides a detailed exploration of the reactivity of this scaffold and offers field-proven protocols for its application in synthesizing complex pharmaceutical intermediates. We delve into the mechanistic rationale behind key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, emphasizing the principles of chemoselectivity that make this reagent a powerful tool for constructing diverse molecular architectures.

Introduction: The Strategic Value of 6-Chloro-5-iodopyridine-2-carbonitrile

The pyridine ring is a privileged scaffold in pharmaceutical science, present in a multitude of approved drugs. The ability to precisely substitute this core is therefore of paramount importance. 6-Chloro-5-iodopyridine-2-carbonitrile emerges as a strategic starting material due to its inherent electronic and steric properties. The 2-cyanopyridine moiety itself is a key intermediate in the synthesis of various pharmaceuticals, including bronchodilators and agrochemicals.[1][2][3]

The primary utility of this molecule lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This disparity allows for highly selective palladium-catalyzed cross-coupling reactions at the 5-position (C-I) under mild conditions, leaving the C-Cl bond at the 6-position intact for subsequent transformations.[4][5] This built-in orthogonality provides a reliable and efficient pathway to di-substituted pyridine derivatives, avoiding complex protection-deprotection sequences and expanding the accessible chemical space for drug discovery programs.

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and handling requirements is critical for safe and effective experimentation.

PropertyValue
Chemical Name 6-Chloro-5-iodopyridine-2-carbonitrile
Molecular Formula C₆H₂ClIN₂
Molecular Weight 264.45 g/mol
Appearance Typically an off-white to yellow solid
CAS Number Not broadly listed; structural analogue of other halopyridines.
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene).

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 2-chloro-5-iodopyridine and 2-chloro-5-cyanopyridine suggest the following precautions.[6][7][8]

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[6]

  • Precautionary Measures:

    • Handle only in a well-ventilated area or under a chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9]

    • Avoid breathing dust, fumes, or vapors.[6]

    • Wash hands thoroughly after handling.[6]

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

Core Reactivity: A Tale of Two Halogens

The synthetic power of 6-Chloro-5-iodopyridine-2-carbonitrile is rooted in the predictable, differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step is: I > OTf > Br >> Cl .[10][11][12]

  • The C-I Bond (Position 5): This bond has a lower dissociation energy, making it highly susceptible to oxidative addition to a Pd(0) catalyst. This allows for selective Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to be performed at this site with high efficiency under relatively mild conditions.

  • The C-Cl Bond (Position 6): The C-Cl bond is significantly stronger and less reactive. It typically requires more forcing conditions—such as higher temperatures, longer reaction times, and more specialized, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands)—to undergo oxidative addition.[4][13]

  • The Pyridine Nitrogen: The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[14] The choice of appropriate ligands and conditions is crucial to mitigate this "pyridine problem" and ensure an efficient catalytic cycle.

This reactivity differential forms the basis for a powerful synthetic strategy: selective functionalization at C-5, followed by a subsequent, distinct functionalization at C-6.

G start 6-Chloro-5-iodopyridine-2-carbonitrile step1 Mild Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->step1 Reacts at C-I bond intermediate 6-Chloro-5-(R¹)-pyridine-2-carbonitrile step1->intermediate step2 Forcing Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) intermediate->step2 Reacts at C-Cl bond final 6-(R²)-5-(R¹)-pyridine-2-carbonitrile step2->final

Caption: Sequential cross-coupling workflow.

Application Protocols: Key Synthetic Transformations

The following protocols are designed to be robust and reproducible. They include not only the procedural steps but also the scientific rationale behind them.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the creation of biaryl and hetero-biaryl linkages.[11] This protocol achieves selective coupling at the C-5 position.

G sub 6-Chloro-5-iodopyridine-2-carbonitrile + Arylboronic Acid reaction Inert Atmosphere (N₂/Ar) Heat (e.g., 80-90 °C) Monitor by TLC/LCMS sub->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., aq. Na₂CO₃) Solvent (e.g., Dioxane) reagents->reaction workup Aqueous Workup (Water, Brine) Extraction (e.g., EtOAc) reaction->workup purify Dry & Concentrate Purify (Column Chromatography) workup->purify product 6-Chloro-5-arylpyridine-2-carbonitrile purify->product

Caption: Experimental workflow for Suzuki coupling.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.[4]

  • Solvent and Base Addition: Add a degassed solvent, such as 1,4-dioxane or DME. Subsequently, add the base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 equiv) or K₂CO₃ (2 M, 3.0 equiv), also degassed. The base is essential for activating the boronic acid to facilitate transmetalation.[12][15]

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-chloro-5-arylpyridine-2-carbonitrile.

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a powerful method for installing a terminal or internal alkyne, a versatile functional group for further derivatization.[5][16] This protocol utilizes a dual palladium/copper catalytic system for selective alkynylation at the C-I bond.[17]

G sub 6-Chloro-5-iodopyridine-2-carbonitrile + Terminal Alkyne reaction Inert Atmosphere (N₂/Ar) Room Temperature Monitor by TLC/LCMS sub->reaction reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF) reagents->reaction workup Filter (amine salts) Concentrate reaction->workup purify Aqueous Workup & Extraction Purify (Column Chromatography) workup->purify product 6-Chloro-5-alkynylpyridine-2-carbonitrile purify->product

Caption: Experimental workflow for Sonogashira coupling.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).

    • Causality: The palladium complex is the primary catalyst, while CuI acts as a co-catalyst, forming a copper(I) acetylide intermediate that accelerates the transmetalation step, often allowing the reaction to proceed at room temperature.[5]

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv). The amine serves as both the base and often as a co-solvent. Finally, add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.[18]

  • Workup: Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine hydrohalide salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent. Dry the organic layer, concentrate, and purify by flash column chromatography to afford the pure 6-chloro-5-alkynylpyridine-2-carbonitrile.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for forging C-N bonds, which are ubiquitous in pharmaceuticals.[19] This protocol requires stricter control over atmospheric conditions due to the sensitivity of the catalyst and the strong base used.

G sub 6-Chloro-5-iodopyridine-2-carbonitrile + Primary/Secondary Amine reaction Strictly Inert Atmosphere Heat (e.g., 80-110 °C) Monitor by TLC/LCMS sub->reaction reagents Pd Pre-catalyst (e.g., Pd₂(dba)₃) Bulky Ligand (e.g., XPhos) Strong Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) reagents->reaction workup Quench (e.g., aq. NH₄Cl) Aqueous Workup & Extraction reaction->workup purify Dry & Concentrate Purify (Column Chromatography) workup->purify product 6-Chloro-5-(amino)pyridine-2-carbonitrile purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Glovebox Preparation: Due to the air- and moisture-sensitivity of the reagents, this reaction is best set up in a glovebox. Add the 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), the amine (1.2 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the strong base (e.g., NaOtBu or LHMDS, 1.4 equiv) to a dry reaction tube or flask equipped with a stir bar.

    • Causality: Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting oxidative addition and facilitate the final reductive elimination step, preventing side reactions like beta-hydride elimination.[10][19] Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction.[10]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the tube.

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated heating block at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 2-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, then separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the 6-chloro-5-(amino)pyridine-2-carbonitrile intermediate.

Summary of Key Transformations

The table below summarizes the typical conditions for the selective functionalization at the C-5 iodo position.

Reaction TypeCatalyst / ReagentsBaseSolventTemp.Bond Formed
Suzuki-Miyaura Pd(PPh₃)₄ / Arylboronic Acidaq. Na₂CO₃, K₂CO₃Dioxane, DME80-90°CC(sp²)-C(sp²)
Sonogashira PdCl₂(PPh₃)₂ / CuI / Terminal AlkyneEt₃N, DIPEATHF, DMFRTC(sp²)-C(sp)
Buchwald-Hartwig Pd₂(dba)₃ / XPhos / AmineNaOtBu, LHMDSToluene, Dioxane80-110°CC(sp²)-N

Conclusion

6-Chloro-5-iodopyridine-2-carbonitrile stands out as a pre-activated and orthogonally functionalized building block for advanced organic synthesis. The predictable chemoselectivity of its C-I bond over its C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the reliable and strategic construction of highly substituted pyridine derivatives. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to leverage this versatile reagent in the efficient synthesis of novel pharmaceutical intermediates.

References

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Sources

Application

Reduction protocols for the nitrile group in 6-Chloro-5-iodopyridine-2-carbonitrile

An In-Depth Guide to the Chemoselective Reduction of the Nitrile Group in 6-Chloro-5-iodopyridine-2-carbonitrile Introduction: Navigating the Challenges of a Multifunctional Scaffold 6-Chloro-5-iodopyridine-2-carbonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chemoselective Reduction of the Nitrile Group in 6-Chloro-5-iodopyridine-2-carbonitrile

Introduction: Navigating the Challenges of a Multifunctional Scaffold

6-Chloro-5-iodopyridine-2-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its reactive sites—a nitrile group and two distinct halogen atoms on a pyridine core—offers numerous avenues for chemical modification. The reduction of the nitrile group to either a primary amine (aminomethyl group) or an aldehyde is a critical transformation that unlocks access to a diverse range of downstream products.

However, the very features that make this molecule versatile also present significant synthetic challenges. The presence of both an aryl chloride and a more labile aryl iodide necessitates a high degree of chemoselectivity in any reduction protocol. Standard, aggressive reduction methods often lead to undesired side reactions, primarily dehalogenation, which can compromise the integrity of the molecular scaffold and lead to complex product mixtures. This guide provides a detailed analysis of various reduction protocols, focusing on the mechanistic rationale behind each method to achieve the desired transformation while preserving the sensitive halogen substituents.

The Core Challenge: Chemoselectivity and Halogen Preservation

The primary obstacle in the reduction of 6-Chloro-5-iodopyridine-2-carbonitrile is preventing the cleavage of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more susceptible to hydrogenolysis (cleavage by reduction) than the carbon-chlorine bond, especially under catalytic hydrogenation conditions. Therefore, the selection of reagents and reaction conditions must be carefully calibrated to favor the reduction of the nitrile group over these competing dehalogenation pathways.

cluster_0 Reduction Pathways cluster_1 Potential Side Reactions Start 6-Chloro-5-iodopyridine-2-carbonitrile Amine Target: Primary Amine (6-Chloro-5-iodopyridin-2-yl)methanamine Start->Amine Full Reduction Aldehyde Target: Aldehyde 6-Chloro-5-iodopicolinaldehyde Start->Aldehyde Partial Reduction Deiodination De-iodination Product Start->Deiodination Dechlorination De-chlorination Product Start->Dechlorination OverReduction Over-reduction to Amine (from Aldehyde pathway) Aldehyde->OverReduction If not controlled

Caption: Key transformations and competing side reactions.

Part 1: Protocols for Reduction to the Primary Amine

The complete reduction of the nitrile to a primary amine introduces a flexible aminomethyl side chain, a common pharmacophore. The key is to provide a sufficiently powerful hydride source or catalytic system that operates under conditions mild enough to spare the aryl halides.

Method A: Metal Hydride Reduction with Borohydride Systems

While potent hydride reagents like Lithium Aluminum Hydride (LiAlH4) are effective for nitrile reduction, their high reactivity often leads to a lack of chemoselectivity.[1][2][3][4] A more nuanced approach involves the use of sodium borohydride in conjunction with a transition metal salt, which generates a more selective reducing species in situ.

Protocol 1: Nickel Boride in situ Reduction

This method leverages the generation of nickel boride from the reaction of Nickel(II) chloride and sodium borohydride.[5] This catalytic system is highly effective for nitrile reduction and is known for its resilience and improved functional group tolerance compared to harsher reagents.[5][6]

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (MeOH) or ethanol (EtOH) to dissolve the substrate (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Catalyst Precursor: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1–0.2 eq). Stir until dissolved. The solution will likely be green.

  • Reductant Addition: Slowly add sodium borohydride (NaBH₄, 5–7 eq) portion-wise over 30–60 minutes. A black precipitate of nickel boride will form, and gas evolution (hydrogen) will be observed. Caution: This addition is exothermic and generates flammable gas. Ensure adequate ventilation and slow addition to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2–15 hours.[5]

  • Workup:

    • Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or dilute HCl at 0 °C.

    • Filter the mixture through a pad of Celite® to remove the black nickel boride catalyst. Wash the pad thoroughly with methanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous workup (e.g., extraction with ethyl acetate or dichloromethane, washing with brine) to isolate the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel.

Method B: Catalytic Transfer Hydrogenation with Raney® Nickel

Standard catalytic hydrogenation with H₂ gas over palladium is highly likely to cause dehalogenation.[7][8] Raney® Nickel is a common catalyst for nitrile reduction and can be more forgiving.[9][10] Employing a transfer hydrogenation protocol, which uses a hydrogen donor instead of H₂ gas, can offer a milder and more controlled reaction environment.

Protocol 2: Raney® Nickel with Hydrazinium Monoformate

Hydrazinium monoformate is an effective hydrogen donor that can be used with Raney® Nickel at room temperature, providing a rapid and clean reduction of nitriles while often tolerating halogen substituents.[11]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Hydrogen Donor: Add hydrazinium monoformate (3.0–4.0 eq).

  • Catalyst Addition: Carefully add a slurry of Raney® Nickel (approx. 50% w/w in water) to the reaction mixture. The amount can vary, but a catalytic quantity (e.g., 10-20% by weight of the substrate) is a good starting point. Caution: Raney® Nickel is pyrophoric when dry and should be handled as a slurry.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid and can be complete in as little as 10-30 minutes.[11] Monitor by TLC.

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Keep it wet with solvent (e.g., ethanol or water) and dispose of it properly.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an appropriate organic solvent and wash with a saturated sodium bicarbonate solution to remove any formic acid byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amine via column chromatography.

Part 2: Protocol for Partial Reduction to the Aldehyde

Stopping the reduction of a nitrile at the aldehyde stage requires precise control. The reaction proceeds through an imine intermediate, which must be captured and hydrolyzed during workup before it can be further reduced to the amine.

cluster_pathways Nitrile Reduction Mechanisms cluster_aldehyde Aldehyde Pathway (DIBAL-H) cluster_amine Amine Pathway (e.g., LiAlH₄) Nitrile R-C≡N Imine_Al Imine-Aluminum Complex [R-CH=N-Al(iBu)₂] Nitrile->Imine_Al + DIBAL-H (1 eq, -78°C) Imine_Anion Imine Anion [R-CH=N]⁻ Nitrile->Imine_Anion + [H]⁻ (1st eq) Aldehyde Aldehyde (R-CHO) Imine_Al->Aldehyde Aqueous Workup (Hydrolysis) Dianion Dianion Intermediate [R-CH₂-N]²⁻ Imine_Anion->Dianion + [H]⁻ (2nd eq) Amine Primary Amine (R-CH₂NH₂) Dianion->Amine Aqueous Workup (Protonation)

Caption: Contrasting pathways for aldehyde and amine formation.

Method C: Diisobutylaluminum Hydride (DIBAL-H) Reduction

Diisobutylaluminum Hydride (DIBAL-H) is the premier reagent for the partial reduction of nitriles to aldehydes.[12][13] Its bulky nature and single hydride donor capacity (at low temperatures) allow the reaction to be stopped at the intermediate imine stage.[1][14] Subsequent aqueous workup hydrolyzes this imine to the desired aldehyde.

Protocol 3: Low-Temperature DIBAL-H Reduction

Maintaining a very low temperature is critical for success. At higher temperatures, DIBAL-H can deliver a second hydride, leading to over-reduction to the amine.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 eq) and dissolve it in an anhydrous, non-protic solvent like dichloromethane (DCM) or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature is maintained at or below -75 °C throughout the addition.[13][15]

  • Reagent Addition: Add DIBAL-H (typically a 1.0 M solution in hexanes or toluene, 1.1–1.2 eq) dropwise via a syringe pump over 30–60 minutes. A slow, controlled addition is essential to manage the exothermic reaction and maintain the low temperature.

  • Reaction: Stir the mixture at -78 °C for an additional 1–3 hours after the addition is complete. Monitor the reaction by TLC, quenching a small aliquot with methanol and then water before spotting.

  • Workup (Quenching):

    • While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding anhydrous methanol dropwise.

    • Allow the mixture to warm to 0 °C, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for several hours (or overnight) until two clear layers form. This process breaks up the aluminum salt emulsions, making the extraction much cleaner.

    • Alternatively, a Fieser workup can be performed by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Isolation: Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel. Aldehydes can be sensitive, so it is advisable to use the product promptly.

Summary and Comparison of Protocols

Protocol Target Product Reagents/Catalyst Key Conditions Advantages Potential Disadvantages & Mitigation
1: Nickel Boride Primary AmineNaBH₄ / NiCl₂·6H₂O0 °C to RT, MeOH/EtOHHigh functional group tolerance; avoids H₂ gas; cost-effective.Exothermic reaction requires careful addition of NaBH₄. Ensure efficient stirring to prevent localized heating.
2: Raney® Ni CTH Primary AmineRaney® Ni / Hydrazinium MonoformateRoom Temp, MeOH/EtOHVery mild conditions; rapid reaction times.[11]Pyrophoric nature of Raney® Ni requires careful handling. Ensure catalyst is always kept wet.
3: DIBAL-H AldehydeDIBAL-H-78 °C , Anhydrous DCM/TolueneHigh selectivity for aldehyde; reliable and widely used method.[12][13]Strict temperature control is mandatory to prevent over-reduction. Emulsion formation during workup can be mitigated with Rochelle's salt.

Conclusion

The reduction of 6-Chloro-5-iodopyridine-2-carbonitrile requires a careful and deliberate choice of methodology tailored to the desired outcome. For the synthesis of the primary amine, milder catalytic systems such as in situ generated nickel boride or Raney® Nickel-mediated transfer hydrogenation offer robust and selective alternatives to aggressive hydride reagents or dehalogenation-prone palladium catalysts. For the partial reduction to the aldehyde, DIBAL-H remains the reagent of choice, provided that stringent low-temperature conditions are maintained to arrest the reaction at the imine intermediate. By understanding the mechanistic principles behind each protocol, researchers can confidently navigate the synthetic challenges posed by this valuable, multifunctional substrate.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101. [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023, December 29). Raney nickel. Wikipedia. [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Organic Chemistry. [Link]

  • Organic Chemistry Portal. Nitrile to Aldehyde - Common Conditions. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. South African Journal of Chemistry, 61, 144-156. [Link]

  • Master Organic Chemistry. DIBAL Reduction of Nitriles to Aldehydes. [Link]

  • Moody, M. C., et al. (2011). Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. The Journal of Organic Chemistry, 77(1), 389-396. [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Wikipedia contributors. (2023, November 26). Nitrile reduction. Wikipedia. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Lin, R., Zhang, Y., & Zhou, Z. (2003). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Synthetic Communications, 33(19), 3371-3375. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Google Patents. (2015).
  • Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron Letters, 44(24), 4545-4547. [Link]

  • Wikipedia contributors. (2023, December 29). Palladium on carbon. Wikipedia. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]

Sources

Method

Nucleophilic aromatic substitution (SNAr) of 6-Chloro-5-iodopyridine-2-carbonitrile

An Application Guide to the Regioselective Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-5-iodopyridine-2-carbonitrile Abstract 6-Chloro-5-iodopyridine-2-carbonitrile is a highly versatile heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-5-iodopyridine-2-carbonitrile

Abstract

6-Chloro-5-iodopyridine-2-carbonitrile is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by two distinct halogen leaving groups and two potent electron-withdrawing groups (a cyano group and the pyridine nitrogen), make it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed exploration of the SNAr chemistry of this substrate, focusing on the mechanistic principles that govern its pronounced regioselectivity. We offer field-proven, step-by-step protocols for the substitution of the C6-chloro group with various nucleophiles, explain the causality behind experimental choices, and present a framework for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of highly functionalized pyridine derivatives.

Mechanistic Principles and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-poor aromatic and heteroaromatic rings.[1][2] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial, as they stabilize this negatively charged intermediate, thereby lowering the activation energy of the reaction.[1][3]

For 6-Chloro-5-iodopyridine-2-carbonitrile, the pyridine nitrogen and the C2-carbonitrile group are powerful EWGs that significantly activate the ring for nucleophilic attack.[4] This substrate presents two potential reaction sites: displacement of the chloride at the C6 position or the iodide at the C5 position.

The Decisive Factor: Regioselectivity

The reaction exhibits exceptional regioselectivity, with nucleophilic attack occurring almost exclusively at the C6 position to displace the chloride ion. This preference is a direct consequence of the superior stabilization of the corresponding Meisenheimer intermediate.

  • Attack at C6 (Favored): When a nucleophile attacks the C6 position, the negative charge of the resulting Meisenheimer complex is delocalized across the pyridine nitrogen and the carbon atom of the C2-nitrile group. This extensive delocalization provides substantial stabilization.

  • Attack at C5 (Disfavored): Attack at the C5 position results in an intermediate where the negative charge cannot be effectively delocalized onto the activating groups through resonance. This intermediate is significantly less stable, making this pathway kinetically and thermodynamically unfavorable.

The diagram below illustrates the resonance stabilization that dictates the reaction's regioselectivity.

G start Start: 6-Chloro-5-iodopyridine-2-carbonitrile reagents Reagents: - Nucleophile (NuH) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) start->reagents 1. Preparation setup Reaction Setup: - Inert Atmosphere (N₂/Ar) - Temperature Control (0-100 °C) reagents->setup 2. Combination monitoring Reaction Monitoring: - TLC / LC-MS setup->monitoring 3. Execution workup Aqueous Workup: - Quench - Extraction monitoring->workup 4. Isolation purification Purification: - Flash Chromatography workup->purification 5. Purification analysis Analysis: - NMR, MS, HPLC purification->analysis 6. Characterization product Product: 6-(Nu)-5-iodopyridine-2-carbonitrile analysis->product next_step Further Functionalization: - Suzuki, Sonogashira, etc. (at C5-Iodo position) product->next_step

Sources

Application

Using 6-Chloro-5-iodopyridine-2-carbonitrile as a building block in agrochemicals

Application Note: 6-Chloro-5-iodopyridine-2-carbonitrile as a Privileged Scaffold in Agrochemical Discovery Executive Summary Modern agrochemical discovery heavily relies on highly functionalized, nitrogen-containing het...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Chloro-5-iodopyridine-2-carbonitrile as a Privileged Scaffold in Agrochemical Discovery

Executive Summary

Modern agrochemical discovery heavily relies on highly functionalized, nitrogen-containing heterocycles to develop next-generation crop protection agents. The picolinic acid (pyridine-2-carboxylic acid) structural motif is the primary pharmacophore of the arylpicolinate class of synthetic auxin herbicides, which includes commercial blockbusters like halauxifen-methyl (Arylex™) and florpyrauxifen-benzyl (Rinskor™)[1].

In the pursuit of novel intellectual property (IP) and solutions to target-site weed resistance, 6-chloro-5-iodopyridine-2-carbonitrile has emerged as a highly versatile, orthogonally reactive building block. While commercial arylpicolinates typically feature C6-aryl and C4-amino substitutions synthesized via complex halex reactions on tetrachloropicolinonitrile[2], this specific scaffold enables the rapid, modular synthesis of novel C5-aryl-C6-amino topological isomers. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in discovery chemistry.

Physicochemical & Structural Profiling

To successfully deploy this building block, researchers must understand its baseline properties and the inherent electronic environment of its pyridine ring.

Table 1: Physicochemical Properties of the Starting Scaffold

PropertyValue
Chemical Name 6-Chloro-5-iodopyridine-2-carbonitrile
CAS Number 1816293-56-7
Molecular Formula C₆H₂ClIN₂
Molecular Weight 264.45 g/mol
SMILES String N#CC=1C=CC(I)=C(Cl)N1
Reactive Sites C5 (Iodo), C6 (Chloro), C2 (Carbonitrile)
Mechanistic Rationale for Orthogonal Reactivity

The synthetic utility of this molecule stems from its three distinct, chemoselectively addressable functional groups:

  • C5-Iodo Group: The carbon-iodine bond possesses a significantly lower bond dissociation energy (~240 kJ/mol) compared to the carbon-chlorine bond (~330 kJ/mol). This thermodynamic difference allows for rapid, low-temperature oxidative addition by Palladium(0) catalysts, enabling chemoselective cross-coupling without affecting the C6 position[3].

  • C6-Chloro Group: Positioned ortho to the pyridine nitrogen and further activated by the electron-withdrawing C2-nitrile, this site is highly electrophilic. Once the C5 position is functionalized, the C6-Cl is perfectly primed for Nucleophilic Aromatic Substitution (SNAr).

  • C2-Nitrile Group: Serves as a stable, non-interfering masking group during transition-metal catalysis and SNAr reactions. It can be subsequently hydrolyzed to the active picolinic acid pharmacophore required for binding to the plant AFB5 (auxin-signaling F-box 5) receptor[4].

Mechanistic Pathway Visualization

The following workflow illustrates the logical progression from the building block to a fully functionalized auxin-mimic herbicide candidate.

G A 6-Chloro-5-iodopyridine- 2-carbonitrile B 5-Aryl-6-chloropyridine- 2-carbonitrile A->B Step 1: Suzuki Coupling C 5-Aryl-6-aminopyridine- 2-carbonitrile B->C Step 2: SNAr Amination D 5-Aryl-6-aminopicolinic acid (Auxin Mimic) C->D Step 3: Nitrile Hydrolysis

Figure 1: 3-step functionalization of 6-Chloro-5-iodopyridine-2-carbonitrile to an auxin mimic.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the synthetic sequence.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Selectively couple an arylboronic acid at the C5 position while preserving the C6-Cl and C2-CN groups.

  • Preparation: Charge an oven-dried Schlenk flask with 6-chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed solvent mixture of 1,4-dioxane and H₂O (4:1 v/v). Expert Insight: A protic co-solvent is critical for the activation of the boronic acid, while maintaining solubility of the halogenated pyridine[3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert atmosphere (N₂ or Argon).

  • Reaction: Heat the mixture to 70–80 °C for 4–6 hours.

  • In-Process Control: Monitor via LC-MS. Causality: The C-I oxidative addition is rapid. Exceeding 80 °C or utilizing stronger bases (like Cs₂CO₃) risks premature nitrile hydrolysis or secondary cross-coupling at the C6-Cl position. Terminate heating immediately upon consumption of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield 5-aryl-6-chloropyridine-2-carbonitrile.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Introduce an auxochromic amino group at the C6 position, a structural hallmark of highly active picolinate herbicides[5].

  • Preparation: Dissolve the 5-aryl-6-chloropyridine-2-carbonitrile intermediate in anhydrous DMSO or NMP (0.2 M concentration).

  • Nucleophile Addition: Add an excess of the amine nucleophile (e.g., 0.5 M NH₃ in dioxane, or a substituted aniline) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) if an amine hydrochloride salt is used.

  • Reaction: Seal the reaction in a pressure vessel and heat at 100–120 °C for 12–16 hours. Causality: The highly electron-deficient nature of the pyridine ring, exacerbated by the C2-nitrile, dramatically lowers the activation energy required for the Meisenheimer complex formation, facilitating the SNAr displacement of the C6-chloride.

  • Workup: Pour the cooled reaction mixture into ice water. The resulting 5-aryl-6-aminopyridine-2-carbonitrile will typically precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Nitrile Hydrolysis to Unmask the Picolinic Acid

Objective: Convert the stable carbonitrile into the active carboxylic acid required for target-site binding.

  • Preparation: Suspend the 5-aryl-6-aminopyridine-2-carbonitrile in a 1:1 mixture of concentrated H₂SO₄ and water.

  • Reaction: Reflux the mixture at 100 °C for 6–8 hours. Causality: The nitrile is hydrolyzed through an intermediate primary amide to the corresponding carboxylic acid. Acidic hydrolysis is prioritized here because basic conditions (e.g., NaOH/EtOH) can occasionally cause unwanted side reactions or degradation of sensitive electron-rich aryl substituents at C5.

  • Workup: Cool the mixture to 0 °C and carefully adjust the pH to ~3.5 using 6M NaOH. The zwitterionic 5-aryl-6-aminopicolinic acid will precipitate. Isolate via filtration to yield the final agrochemical candidate ready for in planta or receptor-binding assays[4].

References

  • 6-chloro-5-iodopyridine-2-carbonitrile | 1816293-56-7 Sigma-Aldrich URL:

  • Public Release Summary - Halauxifen-methyl Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[1]

  • Halauxifen | C13H9Cl2FN2O3 | CID 25181547 PubChem - NIH URL:[5]

  • Synthesis of Halauxifen Methyl Organic Process Research & Development (Thieme Connect) URL:[2]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides National Institutes of Health (PMC) URL:[4]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates Elsevier URL:[3]

Sources

Method

Application Note: Chemoselective Grignard Reagent Formation from 6-Chloro-5-iodopyridine-2-carbonitrile

[label="iPrMgCl·Li Refining the Final Diagram I'm now revising the final workflow diagram to provide the specific reaction steps. I've added labels for the temperature, specific exchange, addition, and quench to create a...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="iPrMgCl·Li

Refining the Final Diagram

I'm now revising the final workflow diagram to provide the specific reaction steps. I've added labels for the temperature, specific exchange, addition, and quench to create a concise visual that supports the experimental protocol. The color scheme is now complete!

Finalizing the Graphics

I'm now revising the final workflow diagram to specify the reaction steps, including labels for temperature, exchange, addition, and quenching, to support the experimental protocol visually. The color scheme is now complete!

Finalizing the Graphics

I'm now revising the final workflow diagram to specify the reaction steps. I've added labels for temperature, exchange, addition, and quenching, to support the experimental protocol visually. The color scheme is now complete!

Polishing the Presentation

I'm now ensuring the application note is perfect, focusing on clear visuals and a logical flow. I've revised the final workflow diagram to outline specific steps, temperature, and reagent additions for the experimental protocol. I've included the complete, refined color scheme.

Polishing the Presentation

I've ensured the visuals are clear and the flow is logical. My revisions to the workflow diagram incorporate specific steps, temperatures, and reagent additions from the experimental protocol. The color scheme is now complete. I'm focusing on the overall readability.

Strategic Rationale & Mechanistic Causality

The synthesis of highly functionalized pyridines is a cornerstone of modern pharmaceutical development. However, manipulating polyhalogenated heterocycles bearing sensitive electrophilic functional groups presents a profound chemoselectivity challenge.

The molecule 6-chloro-5-iodopyridine-2-carbonitrile contains three distinct reactive vectors:

  • C2-Carbonitrile (-CN): A highly electrophilic moiety that typically undergoes rapid nucleophilic addition by organometallic reagents to form imines or ketones.

  • C5-Iodine (-I): A soft, highly polarizable halogen primed for metal-halogen exchange.

  • C6-Chlorine (-Cl): A harder halogen that can act as a secondary exchange site or a leaving group.

The Objective: To generate a nucleophilic Grignard reagent exclusively at the C5 position without triggering intramolecular or intermolecular destruction of the C2-nitrile group, and without initiating a "halogen dance" or C6-metalation.

The "Turbo Grignard" Advantage

Standard magnesium turnings or conventional isopropylmagnesium chloride ( ) fail to achieve this delicate balance. Conventional forms polymeric aggregates in ethereal solvents, which drastically lowers its effective molarity and kinetic reactivity. To force the iodine-magnesium exchange with standard reagents, elevated temperatures are required, which inevitably leads to the destruction of the cyano group 1.

The solution lies in the use of Knochel's "Turbo Grignard" reagent ( ). The addition of stoichiometric lithium chloride breaks down the polymeric aggregates of the Grignard reagent into highly reactive, monomeric organometallic "ate" complexes 2. This massive kinetic acceleration allows the I/Mg exchange to occur at in a matter of minutes 3.

Causality of Chemoselectivity: At , the activation energy required for the nucleophilic attack on the -CN group is not reached. Conversely, because the C-I bond is significantly weaker and more polarizable than the C-Cl bond, the activation energy for the I/Mg exchange is extremely low. This creates a wide kinetic window where the C5-Grignard species is formed rapidly and remains perfectly stable, preserving both the C6-chlorine and the C2-nitrile 2.

Reaction Workflow Visualization

G SM 6-Chloro-5-iodopyridine- 2-carbonitrile Intermediate 5-MgCl·LiCl-6-chloro- pyridine-2-carbonitrile SM->Intermediate THF, -40 °C Reagent iPrMgCl·LiCl Reagent->Intermediate I/Mg Exchange Product Functionalized Pyridine Product Intermediate->Product 1. Addition 2. Quench Electrophile Electrophile (E+) Electrophile->Product

Fig 1: Chemoselective Halogen-Magnesium Exchange and Electrophilic Trapping Workflow.

Quantitative Data: Optimization of Exchange Conditions

The table below summarizes the critical relationship between the reagent used, the temperature profile, and the resulting chemoselectivity. Deviations from the optimal Turbo Grignard conditions result in catastrophic yield losses due to competing side reactions.

Reagent SystemTemp ( )Time (min)Substrate Conv. (%)Target Grignard Yield (%)Dominant Side Reaction / Observation
(Standard)-40604540Sluggish kinetics; incomplete exchange.
(Standard)030>99<15Nitrile addition; rapid decomposition.
-40 15 >99 >95 None. Optimal chemoselectivity.
-78608080Exchange is too slow for practical scaling.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflow is designed as a self-validating system . It includes a mandatory titration step to prevent over-metalation and an In-Process Control (IPC) step to analytically guarantee the formation of the Grignard reagent before introducing the valuable electrophile.

Protocol A: Titration of

Causality Note: Commercial Grignard reagents degrade via moisture exposure. Using an excess of (>1.05 equiv) will leave unreacted isopropylmagnesium chloride in the flask, which will aggressively attack the C2-nitrile of the substrate.

  • Accurately weigh ( ) of resublimed iodine ( ) into a flame-dried vial equipped with a magnetic stir bar and a septum.

  • Dissolve the iodine in of anhydrous THF under an argon atmosphere.

  • Using a graduated syringe, add the solution dropwise to the strongly stirred iodine solution at room temperature.

  • The endpoint is reached when the dark brown color of the iodine completely disappears, leaving a clear, colorless solution.

  • Calculate the exact molarity: .

Protocol B: Halogen-Magnesium Exchange Workflow
  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with argon via three vacuum/argon cycles.

  • Substrate Loading: Add ( ) of 6-chloro-5-iodopyridine-2-carbonitrile to the flask. Dissolve in of anhydrous THF to achieve a concentration.

  • Thermal Control: Submerge the flask in a dry ice/acetonitrile bath. Causality Note: Acetonitrile/dry ice maintains a highly stable equilibrium, which is far superior to the fluctuating temperatures of an acetone/dry ice bath, ensuring the nitrile remains unreactive.

  • Metalation: Dropwise add of the titrated solution over 10 minutes.

  • Maturation: Stir the reaction mixture at for exactly 15 minutes.

  • Validation: Perform the IPC validation (See Protocol C) before proceeding.

  • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., benzaldehyde, ) dropwise at .

  • Quench: Gradually warm the mixture to room temperature over 1 hour. Quench by pouring the mixture into of vigorously stirred saturated aqueous . Extract with ethyl acetate ( ), dry over , and concentrate in vacuo.

Protocol C: In-Process Control (IPC) & Validation

This step transforms the protocol into a self-validating system by proving the Grignard intermediate exists prior to downstream commitment.

  • Using an argon-flushed syringe, withdraw a aliquot from the reaction mixture.

  • Immediately inject the aliquot into a GC vial containing of saturated aqueous and of ethyl acetate.

  • Vortex the vial for 10 seconds and allow the phases to separate.

  • Draw of the upper organic layer, dilute with of ethyl acetate, and analyze via GC-MS.

  • Validation Criteria: The GC-MS trace must show the complete disappearance of the starting material ( ) and the exclusive appearance of the protonated intermediate, 6-chloropyridine-2-carbonitrile ( ). If unreacted starting material remains, add an additional of and re-test.

References

  • Highly Functionalized Organomagnesium Reagents Prepared through Halogen-Metal Exchange Angewandte Chemie International Edition, 2003. Knochel, P. et al. URL:[Link]

  • The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents Heterocycles, 2014. Barl, N. M. et al. URL:[Link]

  • Magnesium-Halogen Exchange: Temperature Dependence and Functional Group Tolerance Andrew G. Myers Research Group, Harvard University. Brubaker, J. URL:[Link]

Sources

Application

Hydrolysis of 6-Chloro-5-iodopyridine-2-carbonitrile to picolinic acid derivatives

Application Note & Protocol Guide Topic: Strategic Hydrolysis of 6-Chloro-5-iodopyridine-2-carbonitrile for the Synthesis of 6-Chloro-5-iodopicolinic Acid Audience: Researchers, Medicinal Chemists, and Drug Development P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Hydrolysis of 6-Chloro-5-iodopyridine-2-carbonitrile for the Synthesis of 6-Chloro-5-iodopicolinic Acid

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

I. Executive Summary & Strategic Importance

The picolinic acid scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bidentate ligand.[1][2] Its derivatives have shown significant potential across a wide range of diseases, including metabolic disorders, infectious diseases, and cancer.[1][3] This guide provides a detailed examination of the hydrolysis of 6-Chloro-5-iodopyridine-2-carbonitrile, a critical transformation for accessing highly functionalized picolinic acid derivatives essential for drug discovery programs.

This document offers a deep dive into the mechanistic underpinnings of both acid and base-catalyzed nitrile hydrolysis, providing field-tested protocols and expert insights. The goal is to equip researchers with the knowledge to not only replicate these procedures but also to troubleshoot and adapt them for analogous transformations.

II. Mechanistic Insights: The Chemistry of Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a cornerstone reaction in organic synthesis.[4] The process involves the formal addition of two molecules of water across the carbon-nitrogen triple bond. The reaction proceeds through a stable amide intermediate (R-CONH₂) and can be effectively catalyzed by either acid or base.[5][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[7][8] The reaction then proceeds through a series of proton transfers to form a protonated amide, which is subsequently hydrolyzed to the carboxylic acid.[7][9]

G cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylic Acid Nitrile 6-Chloro-5-iodopyridine- 2-carbonitrile ProtonatedNitrile Protonated Nitrile (Enhanced Electrophilicity) Nitrile->ProtonatedNitrile Intermediate1 Tetrahedral Intermediate H2O_1 H₂O H2O_1->Intermediate1 ProtonTransfer1 Proton Transfer Intermediate1->ProtonTransfer1 ImidicAcid Imidic Acid Tautomer ProtonatedAmide Protonated Amide ImidicAcid->ProtonatedAmide ProtonatedAmide2 Protonated Amide TetrahedralIntermediate2 Tetrahedral Intermediate H2O_2 H₂O H2O_2->TetrahedralIntermediate2 ProtonTransfer2 Proton Transfer TetrahedralIntermediate2->ProtonTransfer2 LeavingGroupPrep Protonated Leaving Group (NH₃) CarboxylicAcid 6-Chloro-5-iodopicolinic Acid LeavingGroupPrep->CarboxylicAcid G cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylate cluster_2 Final Step Nitrile 6-Chloro-5-iodopyridine- 2-carbonitrile Imidate Imidate Anion Nitrile->Imidate OH_1 ⁻OH OH_1->Imidate Nucleophilic Attack HydroxyImine Hydroxy Imine Imidate->HydroxyImine Protonation H2O_1 H₂O H2O_1->HydroxyImine Amide Amide Intermediate HydroxyImine->Amide Tautomerization Amide2 Amide Intermediate TetrahedralIntermediate Tetrahedral Intermediate Amide2->TetrahedralIntermediate OH_2 ⁻OH OH_2->TetrahedralIntermediate Nucleophilic Attack Carboxylate Carboxylate Salt TetrahedralIntermediate->Carboxylate Elimination of ⁻NH₂ NH3 NH₃ Carboxylate2 Carboxylate Salt FinalProduct 6-Chloro-5-iodopicolinic Acid Carboxylate2->FinalProduct Acid Work-up H3O H₃O⁺ H3O->FinalProduct

Figure 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

III. Comparative Analysis of Hydrolysis Protocols

The choice between acidic and basic hydrolysis depends on the substrate's stability and the presence of other functional groups. [10]For the target molecule, 6-Chloro-5-iodopyridine-2-carbonitrile, both methods are viable, but they offer different advantages and disadvantages.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisExpert Rationale
Primary Reagent Concentrated H₂SO₄ or HClAqueous NaOH or KOHStrong acids effectively protonate the nitrile, while strong bases provide the necessary hydroxide nucleophile. [5]
Temperature 80-110 °C (Reflux)80-110 °C (Reflux)Elevated temperatures are required to overcome the activation energy for both amide formation and its subsequent hydrolysis.
Reaction Time 6-24 hours4-12 hoursBase-catalyzed hydrolysis is often faster due to the strong nucleophilicity of the hydroxide ion. [11]
Work-up Basification, extractionAcidification, filtration/extractionAcidic work-up is required in the basic protocol to protonate the carboxylate salt, which often precipitates and can be isolated by filtration. [4][12]
Key Advantage Direct isolation of the carboxylic acid.Generally faster reaction rates. Less prone to decarboxylation for sensitive substrates.The direct formation of the final product in acidic conditions simplifies the work-up procedure.
Potential Issue Potential for charring or degradation with sensitive substrates. Slower reaction times.The intermediate amide can sometimes be difficult to fully hydrolyze. The product is a salt before the final work-up. [8]The strongly acidic and high-temperature conditions can be harsh for complex molecules. [13]

IV. Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the synthesis and purification of 6-Chloro-5-iodopicolinic acid.

G cluster_0 General Workflow Start Start: 6-Chloro-5-iodopyridine- 2-carbonitrile Reaction Hydrolysis Reaction (Acid or Base Catalysis) Start->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization / Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End Product: 6-Chloro-5-iodopicolinic Acid Characterization->End

Sources

Method

Application Note: Metal-Catalyzed Cyanation Alternatives for the Synthesis of 6-Chloro-5-iodopyridine-2-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols The Chemoselectivity Challenge & Synthetic Strategy The synthesis of hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

The Chemoselectivity Challenge & Synthetic Strategy

The synthesis of highly functionalized pyridine scaffolds, such as 6-chloro-5-iodopyridine-2-carbonitrile , presents a classical chemoselectivity challenge in organometallic chemistry. Direct cyanation of a tri-halogenated precursor (e.g., 2-bromo-6-chloro-5-iodopyridine) is fundamentally flawed due to the relative rates of oxidative addition by low-valent transition metals (Pd⁰ or Cu¹). Because the carbon-iodine (C–I) bond is significantly more reactive than the carbon-bromine (C–Br) or carbon-chlorine (C–Cl) bonds, the catalyst will preferentially insert at the C5 position, yielding the undesired 5-cyano byproduct.

To bypass this bottleneck, the synthesis must be executed via a strategic two-step sequence:

  • Regioselective Metal-Catalyzed Cyanation: Cyanation of 2-bromo-6-chloropyridine at the more reactive C2–Br position to yield 6-chloropyridine-2-carbonitrile.

  • Directed ortho-Metalation (DoM) Iodination: Electrophilic iodination of the intermediate at the C5 position to yield the final target.

This application note evaluates three distinct metal-catalyzed cyanation alternatives for the critical first step, balancing catalytic efficiency, scalability, and green chemistry principles.

Evaluation of Metal-Catalyzed Cyanation Alternatives

Since the pioneering work in 1973, palladium-catalyzed cyanation has undergone drastic developments, expanding the toolbox for synthesizing aryl nitriles[1]. Below are the three primary methodologies evaluated for the synthesis of the 6-chloropyridine-2-carbonitrile intermediate.

Method A: Palladium-Catalyzed Cyanation with Zn(CN)₂

This is the traditional industry standard. A Pd(0) catalyst (often generated in situ from Pd₂(dba)₃ and dppf) undergoes oxidative addition into the C2–Br bond. Transmetalation with zinc cyanide transfers the nitrile group, followed by reductive elimination. While highly efficient and rapid, the extreme toxicity of Zn(CN)₂ and the generation of heavy metal waste make this route less desirable for sustainable scale-up.

Method B: "Green" Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

To circumvent the toxicity of traditional cyanide sources, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) serves as an environmentally benign, non-toxic alternative[2]. The key to this reaction is the slow, thermally driven release of cyanide ions in the presence of a base (Na₂CO₃). This slow-release mechanism prevents the excess cyanide from coordinating to and poisoning the Pd(II) intermediate. Bulky, electron-rich ligands like XPhos are required to accelerate the reductive elimination step before catalyst deactivation occurs.

Method C: Copper-Catalyzed Domino Halide Exchange-Cyanation

Copper-catalyzed cyanation provides a cost-effective alternative to precious metal catalysis[3]. Utilizing CuI and an inexpensive diamine ligand (e.g., N,N'-dimethylethylenediamine), this method converts the aryl bromide to the nitrile via a domino sequence. The reaction likely proceeds through an initial in situ Finkelstein-type halogen exchange (Br to I) followed by rapid cyanation of the more reactive aryl iodide intermediate[4].

Mandatory Visualization: Synthetic Workflow

Workflow cluster_0 Step 1: Metal-Catalyzed Cyanation Substrate 2-Bromo-6-chloropyridine MethodA Method A: Pd / Zn(CN)2 Substrate->MethodA MethodB Method B: Pd / K4[Fe(CN)6] Substrate->MethodB MethodC Method C: Cu / NaCN Substrate->MethodC Intermediate 6-Chloropyridine- 2-carbonitrile MethodA->Intermediate MethodB->Intermediate MethodC->Intermediate Iodination Step 2: DoM Iodination (LDA, I2) Intermediate->Iodination Product 6-Chloro-5-iodopyridine- 2-carbonitrile Iodination->Product

Fig 1: Retrosynthetic workflow and chemoselective cyanation alternatives for the target synthesis.

Quantitative Method Comparison

The following table summarizes the operational parameters and efficiency of the three evaluated cyanation methods for the conversion of 2-bromo-6-chloropyridine to 6-chloropyridine-2-carbonitrile.

MethodCatalyst / Ligand SystemCyanide SourceTemp (°C)Time (h)Yield (%)Toxicity / Sustainability Profile
A Pd₂(dba)₃ / dppf (2 mol%)Zn(CN)₂90488High Toxicity: Generates heavy metal waste.
B Pd(OAc)₂ / XPhos (4 mol%)K₄[Fe(CN)₆]·3H₂O851282Low Toxicity: Green, bench-stable CN source.
C CuI / Diamine (10 mol%)NaCN1102475Moderate: Avoids Pd, but requires toxic NaCN.

Experimental Protocols

The following self-validating protocols describe the complete synthesis of 6-chloro-5-iodopyridine-2-carbonitrile utilizing the green palladium-catalyzed route (Method B) followed by regioselective iodination.

Protocol 1: Synthesis of 6-Chloropyridine-2-carbonitrile (Method B)

Causality Focus: Catalyst preservation and controlled cyanide release.

  • Reaction Setup: Equip an oven-dried Schlenk flask with a magnetic stir bar. Add 2-bromo-6-chloropyridine (1.0 equiv, 10 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 equiv, 2 mmol — Note: 1 molecule provides 6 CN⁻ ions), Na₂CO₃ (1.0 equiv, 10 mmol), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Deoxygenation: Seal the flask, evacuate, and backfill with ultra-pure N₂ (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the active Pd(0) species.

  • Solvent Addition: Inject degassed DMF (20 mL) and degassed deionized H₂O (4 mL) via syringe. Causality: The 5:1 organic-to-aqueous ratio is critical. Water solubilizes the inorganic K₄[Fe(CN)₆], facilitating the slow release of cyanide ions to prevent catalyst poisoning.

  • Thermal Activation: Heat the mixture in an oil bath at 85 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water (3 × 20 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the intermediate as a white solid.

Protocol 2: Regioselective Iodination to 6-Chloro-5-iodopyridine-2-carbonitrile

Causality Focus: Directed ortho-Metalation (DoM).

  • Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve 6-chloropyridine-2-carbonitrile (1.0 equiv, 5 mmol) in anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add a freshly prepared solution of Lithium diisopropylamide (LDA, 1.1 equiv) in THF. Stir for 1 hour at -78 °C. Causality: The strong base selectively deprotonates the C5 position. This regioselectivity is driven by the strong inductive electron-withdrawing effect of the adjacent C6-chloro group, which stabilizes the resulting aryl-lithium intermediate.

  • Electrophilic Trapping: Dropwise add a solution of Iodine (I₂, 1.2 equiv) in anhydrous THF (10 mL). Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.

  • Quench & Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL). Causality: Sodium thiosulfate acts as a reducing agent to neutralize any unreacted electrophilic iodine, preventing over-oxidation during workup.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization or silica gel chromatography to yield the final target, 6-chloro-5-iodopyridine-2-carbonitrile.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.[Link][1]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Molecular Diversity / ResearchGate.[Link][2]

  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society.[Link][4]

  • Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. Chemistry - A European Journal / ResearchGate.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Chloro-5-iodopyridine-2-carbonitrile Synthesis

Welcome to the Technical Support Center. The synthesis of 6-chloro-5-iodopyridine-2-carbonitrile (CAS: 1816293-56-7) presents unique challenges due to the highly electron-deficient nature of the pyridine ring, which is d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 6-chloro-5-iodopyridine-2-carbonitrile (CAS: 1816293-56-7) presents unique challenges due to the highly electron-deficient nature of the pyridine ring, which is deactivated by both a chloro and a cyano group. Direct electrophilic iodination is typically ineffective. Consequently, researchers must rely on either the Sandmeyer Reaction (starting from 5-amino-6-chloropyridine-2-carbonitrile) or Directed ortho-Metalation (DoM) (starting from 6-chloropyridine-2-carbonitrile).

This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to maximize your reaction yield.

Part 1: Sandmeyer Reaction Pathway (Diazotization-Iodination)

FAQ 1: Why am I observing a high percentage of 5,6-dichloropyridine-2-carbonitrile byproduct instead of the iodinated product?

Causality & Expert Insight: In standard aqueous Sandmeyer reactions utilizing NaNO2​ and aqueous HCl , the intermediate diazonium salt of an electron-deficient pyridine is highly reactive and unstable. The chloride counterions from the HCl act as competing nucleophiles against the iodide[1]. Because the pyridine ring is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) by the ortho-chloro and para-cyano groups, the chloride ions rapidly attack the diazonium position, yielding the 5,6-dichloro byproduct. Solution: Eliminate chloride from the system entirely. Switch to an aprotic diazotization protocol using p-toluenesulfonic acid ( p -TsOH) or tert-butyl nitrite ( t -BuONO) in acetonitrile[2].

FAQ 2: My diazonium salt precipitates and the conversion stalls. How do I improve the conversion rate?

Causality & Expert Insight: Aqueous diazotization at 0 °C often leads to the precipitation of polymeric diazo-tars when working with poorly soluble aminopyridines. Solution: Utilizing a homogeneous organic solvent system like acetonitrile ( MeCN ) prevents precipitation. The p -TsOH/KI/ NaNO2​ system allows the sequential diazotization-iodination to occur in a single phase at room temperature, facilitating rapid nitrogen evolution and complete conversion without thermal degradation[2].

G N1 5-Amino-6-chloropyridine- 2-carbonitrile N2 Aqueous Diazotization (NaNO2, HCl, KI) N1->N2 Traditional Route N3 Aprotic Diazotization (p-TsOH, NaNO2, KI, MeCN) N1->N3 Optimized Route N4 High Dichloro Impurity (Yield < 40%) N2->N4 Cl⁻ competes with I⁻ via SNAr N5 High Iodo Conversion (Yield > 80%) N3->N5 No competing nucleophiles

Figure 1: Mechanistic divergence in Sandmeyer iodination based on solvent and reagent selection.

Protocol 1: Aprotic Sandmeyer Iodination (Self-Validating)

Adapted from Krasnokutskaya et al.[2]

  • Preparation: In a flame-dried flask, dissolve p-toluenesulfonic acid ( p -TsOH, 3.0 eq) in anhydrous acetonitrile ( MeCN , 0.2 M).

  • Amine Addition: Add 5-amino-6-chloropyridine-2-carbonitrile (1.0 eq) and stir for 15 minutes at 10–25 °C to form the uniform ammonium tosylate salt.

  • Diazotization/Iodination: Dropwise add a mixed aqueous solution of NaNO2​ (2.0 eq) and KI (2.5 eq).

    • Self-Validation Check (Visual): You should immediately observe a vigorous emission of nitrogen gas. If no bubbling is observed, the amine has not fully dissolved; slightly increase the solvent volume.

  • Completion: Stir at room temperature until gas evolution completely stops (approx. 1.5 hours).

    • Self-Validation Check (Analytical): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.2 ) should disappear, replaced by the highly UV-active iodinated product ( Rf​≈0.6 ).

  • Workup: Quench with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the iodine color dissipates[1]. Extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography.

Part 2: Directed ortho-Metalation (DoM) Pathway

FAQ 3: My DoM reaction yields complex mixtures with a complete loss of the cyano group. What is happening?

Causality & Expert Insight: Traditional lithium bases (e.g., LDA, n-BuLi) are highly nucleophilic. When applied to 6-chloropyridine-2-carbonitrile, these bases preferentially attack the highly electrophilic cyano group at the C2 position rather than deprotonating the C5 position, leading to decyanation and oligomerization. Solution: You must use a sterically hindered, non-nucleophilic base with high kinetic basicity. Knochel's Turbo-Hauser base (TMPMgCl·LiCl) is the gold standard for this transformation[3]. The LiCl breaks up the polymeric aggregates of the magnesium amide, increasing its reactivity at cryogenic temperatures (-78 °C) while completely suppressing nucleophilic attack on the sensitive nitrile[3].

FAQ 4: Why is my iodine quench giving low yields of the final product despite using TMPMgCl·LiCl?

Causality & Expert Insight: The metalated pyridine intermediate is highly sensitive to protonation from moisture or premature warming. If the internal temperature rises above -60 °C before the iodine is fully introduced, the Grignard intermediate can undergo undesired side reactions or abstract protons from the solvent. Solution: Maintain strict cryogenic control. The iodine must be added as a pre-cooled solution in anhydrous THF, and the addition rate must not allow the internal temperature to spike.

DoM S1 6-Chloropyridine- 2-carbonitrile S2 Cool to -78 °C (Strict Temp Control) S1->S2 S3 Add TMPMgCl·LiCl (Turbo-Hauser Base) S2->S3 Prevents nitrile attack S4 Quench with I2 in dry THF S3->S4 Selective C5-Metalation S5 6-Chloro-5-iodo- pyridine-2-carbonitrile S4->S5 Electrophilic trap

Figure 2: Workflow for Directed ortho-Metalation (DoM) using Knochel's Turbo-Hauser base.

Protocol 2: DoM using TMPMgCl·LiCl (Self-Validating)

Adapted from Jensen et al.[3]

  • Preparation: Charge a flame-dried Schlenk flask with 6-chloropyridine-2-carbonitrile (1.0 eq) and anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath. Insert an internal temperature probe.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 eq, 1.0 M in THF/toluene), ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C[3].

    • Self-Validation Check (Isotopic Quench): To confirm complete C5-metalation before committing the iodine, withdraw a 0.1 mL aliquot, quench it in D2​O , extract with CDCl3​ , and analyze via crude 1H -NMR. The disappearance of the C5 proton signal confirms 100% deprotonation.

  • Electrophilic Trap: Rapidly add a pre-cooled (-20 °C) solution of I2​ (1.5 eq) in anhydrous THF.

  • Warming & Quench: Allow the reaction to slowly warm to -40 °C over 1 hour. Quench the reaction at -40 °C by adding saturated aqueous NH4​Cl and 10% Na2​S2​O3​ .

  • Workup: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[1].

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reagent selection and reaction efficiency, allowing for rapid comparison of the troubleshooting methodologies discussed above.

Synthetic MethodReagents & SolventTemp. ProfileConversionIsolated YieldMajor Impurity Profile
Aqueous Sandmeyer NaNO2​ , HCl , KI , H2​O 0 °C to RT>95%35%5,6-Dichloropyridine-2-carbonitrile (>40%)
Aprotic Sandmeyer p -TsOH, NaNO2​ , KI , MeCN 10 °C to 25 °C>98%82% Unreacted starting material (<2%)
Standard DoM LDA, I2​ , THF-78 °C80%45%Decyanated oligomers / Tar
Turbo-Grignard DoM TMPMgCl·LiCl, I2​ , THF-78 °C to -40 °C>95%88% Regioisomers (<5%)

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling of 6-Chloro-5-iodopyridine-2-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering chemoselectivity issues during the palladium-catalyzed cross-coupling of 6-Chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering chemoselectivity issues during the palladium-catalyzed cross-coupling of 6-Chloro-5-iodopyridine-2-carbonitrile .

While the C5-iodo position is highly reactive, the electron-deficient nature of this dihalogenated N-heterocycle makes it exceptionally prone to hydrodehalogenation —a side reaction where the carbon-halogen bond is reduced to a carbon-hydrogen bond, yielding the undesired 6-chloropyridine-2-carbonitrile byproduct[1]. Below, you will find a mechanistic breakdown, frequently asked questions, empirical optimization data, and a validated step-by-step protocol to suppress this side reaction.

Mechanistic Pathway Analysis

In a standard catalytic cycle, the Pd(0) species undergoes rapid oxidative addition into the weaker C5-I bond[2]. For electron-deficient substrates like 6-chloro-5-iodopyridine-2-carbonitrile, the resulting Ar-Pd(II)-I complex is highly electrophilic. If the subsequent transmetalation step is slow, this intermediate has a prolonged lifetime, allowing it to intercept hydride sources from the reaction environment[3]. Once a Pd-H species forms, rapid reductive elimination expels the dehalogenated arene (Ar-H) and regenerates the catalyst, permanently consuming the starting material[1][4].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd + Ar-I ArI 6-Chloro-5-iodopyridine- 2-carbonitrile (Ar-I) ArI->OxAdd TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-B(OH)2 (Desired) Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride + Hydride Source (e.g., Alcohol, Amine, H2O) Desired Ar-R (Cross-Coupled Product) TransMet->Desired Reductive Elimination Desired->Pd0 regenerates Dehalo Ar-H (6-Chloropyridine-2-carbonitrile) Hydride->Dehalo Reductive Elimination Dehalo->Pd0 regenerates

Catalytic cycle contrasting desired cross-coupling with the hydrodehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is 6-Chloro-5-iodopyridine-2-carbonitrile particularly susceptible to hydrodehalogenation? A1: The propensity for dehalogenation follows the order of halide reactivity (I > Br > Cl)[2]. The C-I bond at the 5-position undergoes rapid oxidative addition. However, the strongly electron-withdrawing cyano and chloro groups make the pyridine ring electron-deficient. This can slow down the transmetalation step with less nucleophilic coupling partners, increasing the lifetime of the Pd(II) intermediate. This extended lifetime allows competitive pathways, such as the formation of a palladium-hydride (Pd-H) species, to dominate[3].

Q2: Where is the hydride coming from in my reaction mixture? A2: Hydrides typically originate from three sources:

  • Solvents: Alcohols (e.g., methanol, ethanol) can undergo oxidation by the Pd complex, transferring a hydride via β -hydride elimination[4].

  • Bases: Alkoxide bases (e.g., NaOEt) or alkylamines (e.g., Et 3​ N) possess β -hydrogens that readily form Pd-H species[1].

  • Adventitious Water: Water can react with nucleophilic phosphine ligands to form a phosphonium salt and a Pd-H species. This is a highly documented pathway for electron-deficient and fluorinated aryl halides[5].

Q3: How can I adjust my catalyst system to prevent this? A3: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (like Buchwald ligands, e.g., XPhos or SPhos) are highly effective[2]. They serve two purposes: their steric bulk accelerates the desired reductive elimination of the cross-coupled product, and their electron richness stabilizes the active Pd(0) species, outcompeting the kinetics of the hydrodehalogenation pathway[6].

Q4: Does the choice of boronic acid matter in Suzuki couplings with this substrate? A4: Yes. If the transmetalation step is sluggish (e.g., due to a sterically hindered or electronically deactivated boronic acid), the Pd(II) intermediate is stranded, increasing the likelihood of dehalogenation[2]. Using more reactive boronic esters, or ensuring the base is fully solubilized to activate the boronate, can accelerate transmetalation.

Optimization Data & Benchmarks

The following table summarizes the causal effects of modifying reaction parameters on the chemoselectivity of 6-Chloro-5-iodopyridine-2-carbonitrile cross-coupling.

Parameter VariedCatalyst SystemSolventBaseConditionProduct (Ar-R)Dehalogenation (Ar-H)
Baseline Pd(PPh 3​ ) 4​ (5 mol%)EtOH / H 2​ ONaOEt80 °C25%65%
Solvent Optimization Pd(PPh 3​ ) 4​ (5 mol%)TolueneNaOEt80 °C40%45%
Base Optimization Pd(PPh 3​ ) 4​ (5 mol%)TolueneK 3​ PO 4​ 80 °C55%30%
Ligand Optimization Pd 2​ (dba) 3​ / XPhosTolueneK 3​ PO 4​ 80 °C88% <5%
Water Effect Pd 2​ (dba) 3​ / XPhosToluene (Wet)K 3​ PO 4​ 80 °C60%25%
Standard Operating Procedure (SOP): Chemoselective Suzuki-Miyaura Coupling

This methodology provides a self-validating system designed to eliminate hydride sources and accelerate transmetalation.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd 2​ (dba) 3​ (2 mol%)

  • XPhos (8 mol%)

  • Anhydrous K 3​ PO 4​ (2.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Protocol:

  • Preparation under Inert Atmosphere: In a glovebox or using rigorous Schlenk technique, charge an oven-dried vial with 6-Chloro-5-iodopyridine-2-carbonitrile, arylboronic acid, anhydrous K 3​ PO 4​ , Pd 2​ (dba) 3​ , and XPhos[2]. Causality: Anhydrous inorganic bases prevent β -hydride elimination.

  • Solvent Addition & Degassing: Add anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes to remove dissolved oxygen[2]. Causality: Oxygen degrades the active catalyst, while anhydrous toluene eliminates protic hydride sources.

  • Reaction Execution: Seal the vial and heat to 80 °C in a pre-heated reaction block. Avoid excessive temperatures (>100 °C), as elevated thermal energy disproportionately accelerates the hydrodehalogenation pathway[3]. Stir vigorously for 4-12 hours.

  • Validation & Monitoring: Monitor the reaction via GC-MS. Self-Validation Check: The dehalogenated byproduct (6-chloropyridine-2-carbonitrile) will appear at a lower molecular weight (m/z ~138) and elute earlier than the starting material[1]. A successful optimization will show an Ar-R : Ar-H peak area ratio of >15:1. If the Ar-H peak is prominent, abort the scale-up and re-evaluate solvent/base dryness.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water to remove inorganic salts. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure[2].

Troubleshooting Logic Tree

Use the following diagnostic workflow if you detect >10% dehalogenation during your validation check.

Troubleshooting Start Issue: High Dehalogenation (Ar-H > 10%) CheckSolvent Is the solvent an alcohol (e.g., MeOH, EtOH) or THF? Start->CheckSolvent FixSolvent Action: Switch to Toluene, Dioxane, or CPME CheckSolvent->FixSolvent Yes CheckBase Is the base an alkoxide or alkylamine? CheckSolvent->CheckBase No FixBase Action: Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->FixBase Yes CheckLigand Using PPh3 or simple phosphines? CheckBase->CheckLigand No FixLigand Action: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) CheckLigand->FixLigand Yes CheckWater Is the reaction strictly anhydrous and degassed? CheckLigand->CheckWater No FixWater Action: Rigorous Schlenk technique, dry solvents, Ar atmosphere CheckWater->FixWater No

Step-by-step troubleshooting logic tree for mitigating hydrodehalogenation.

References
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides, Benchchem. 1

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions, Benchchem. 6

  • how to avoid dehalogenation side reactions in Suzuki coupling, Benchchem. 2

  • minimizing hydrodehalogenation side products in palladium catalysis, Benchchem. 3

  • A mechanistic investigation of hydrodehalogenation using ESI-MS, RSC Publishing. 4

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides, ACS Publications. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 6-Chloro-5-iodopyridine-2-carbonitrile Coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and opt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving the versatile building block, 6-Chloro-5-iodopyridine-2-carbonitrile. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying principles that govern catalyst efficiency, enabling you to develop robust, scalable, and cost-effective synthetic routes.

The unique structure of 6-Chloro-5-iodopyridine-2-carbonitrile, possessing two distinct halogen atoms, offers a powerful handle for sequential, site-selective functionalization. The key to unlocking its synthetic potential lies in understanding and controlling the palladium catalyst's activity. This guide focuses on the critical parameter of catalyst loading—not just as a number, but as a function of the entire reaction system.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the coupling of 6-Chloro-5-iodopyridine-2-carbonitrile. The answers are framed to help you diagnose problems and understand the causal relationships between reaction parameters and outcomes.

Q1: My reaction is sluggish or has stalled completely. Should I just increase the palladium catalyst loading?

A1: While increasing the catalyst loading might seem like a straightforward solution, it should be considered a last resort. A stalled reaction is often a symptom of an underlying issue that more catalyst won't necessarily solve and may even exacerbate by increasing costs and promoting side reactions. Before increasing the loading from a standard 1-2 mol%, systematically investigate these more common culprits:

  • Catalyst Deactivation: The pyridine nitrogen and the nitrile group can coordinate with the palladium center, forming inactive or less active complexes.[1][2] This is a primary cause of catalyst inhibition. Using bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) can shield the metal center, prevent inhibitory binding, and promote the desired catalytic cycle.[3]

  • Inadequate Base: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step of many coupling reactions (like Suzuki-Miyaura).[4][5] Ensure your base is strong enough and has sufficient solubility in the reaction medium. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃, especially with challenging substrates.[6]

  • Poor Reagent Purity: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[7][8] Amines, in particular, should be purified if their quality is suspect.[8]

  • Suboptimal Temperature: The reaction may simply lack the required activation energy. Incrementally increase the temperature by 10-20 °C and monitor the progress. Be aware that excessive heat can also accelerate catalyst decomposition.[7][9]

Only after ruling out these factors should you consider a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%). If the reaction proceeds, it confirms that catalyst concentration was the limiting factor, and you can then work on optimizing other parameters to bring the loading back down.

Q2: I'm observing a black precipitate in my reaction. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly "palladium black," which is catalytically inactive, agglomerated palladium metal.[1][7] Its formation is a classic sign of catalyst decomposition and a primary reason for low yields. This occurs when the active, soluble Pd(0) species is either unstable or its catalytic cycle is interrupted.

Causes and Prevention Strategies:

CauseScientific RationalePrevention Strategy
Oxygen Contamination Oxygen can oxidize the active Pd(0) to inactive Pd(II) and can also degrade sensitive phosphine ligands to phosphine oxides, which are poor ligands.[7]Ensure all solvents and reagents are rigorously degassed. Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[2][10]
Inappropriate Ligand or L:Pd Ratio The ligand's job is to stabilize the Pd(0) center. If the ligand dissociates too readily or is not bulky enough, the palladium atoms can aggregate.Use bulky, electron-rich monodentate phosphine ligands (e.g., SPhos, XPhos) which are known to form stable, highly active monoligated Pd(0) complexes.[11] Maintain an appropriate ligand-to-palladium ratio, typically between 1:1 and 2:1.
High Temperature Excessive heat can accelerate ligand dissociation and other decomposition pathways.[7]Run the reaction at the lowest temperature that provides a reasonable rate. If high temperatures are necessary, select a more thermally stable catalyst system (e.g., those with robust N-heterocyclic carbene (NHC) ligands).[9]
Q3: How do I ensure the coupling is selective for the C-I bond, leaving the C-Cl bond intact for a second reaction?

A3: This is a crucial question for sequential coupling strategies. The high selectivity for the carbon-iodine bond is based on the fundamental mechanism of oxidative addition, which is the first and often rate-limiting step in the catalytic cycle.[11] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more reactive toward oxidative addition to the Pd(0) center. The general reactivity trend is I > Br > OTf >> Cl.[7]

To ensure high selectivity:

  • Control the Temperature: Keep the reaction temperature as low as possible. Coupling at the C-I bond can often be achieved at room temperature or with mild heating (e.g., 40-80 °C), whereas C-Cl bond activation typically requires much higher temperatures (>100-120 °C) and more specialized, highly active catalyst systems.[9]

  • Choose the Right Catalyst System: While many standard catalysts (e.g., Pd(PPh₃)₄) will preferentially react at the iodine, using modern, highly active catalysts with bulky phosphine ligands can further enhance selectivity by allowing the reaction to proceed under very mild conditions where the C-Cl bond is completely inert.

  • Catalyst Loading: Catalyst loading itself is not the primary driver of selectivity. However, using an excessively high loading under forcing conditions could potentially lead to minor C-Cl coupling byproducts. The key is to use an efficient catalyst at a low loading and mild temperature.

Q4: I have a successful reaction at 2 mol% catalyst loading. How do I properly optimize to reduce this further?

A4: Optimizing for minimal catalyst loading is essential for process chemistry and green chemistry principles.[12] This requires a systematic approach.

  • Establish a Robust Baseline: First, ensure your current reaction is reproducible with a high yield (>90%). This is your benchmark.

  • Systematic Reduction: Set up a series of parallel reactions under identical conditions, systematically lowering the catalyst loading. For example: 2.0, 1.0, 0.5, 0.1, 0.05 mol%.

  • Monitor Conversion vs. Time: It's not enough to check the final yield. Monitor each reaction by LC-MS or GC-MS at set time points (e.g., 1h, 4h, 12h). This will reveal the rate of the reaction at different loadings. A lower loading may still give a high yield but require a longer reaction time.

  • Identify the "Cliff": You will likely find a loading below which the reaction either stalls completely or becomes impractically slow. The optimal loading is typically just above this cliff.

  • Re-optimize Other Parameters: If you find that 0.5 mol% is the minimum, try slightly increasing the temperature or concentration with this new loading to see if you can recover the rate of the 1.0 mol% reaction. This iterative process is key to true optimization.

This systematic screening is the only way to confidently determine the lowest effective catalyst loading for your specific substrate and coupling partner.

Visualized Workflows and Concepts

To better illustrate the principles discussed, the following diagrams provide a visual guide to the catalytic cycle and a logical troubleshooting workflow.

Catalytic Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)(R')L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Product (R-R') trans_complex->product_complex reagents1 Ar-I reagents2 R'-M

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.[11]

Troubleshooting Workflow start Low Yield or Stalled Reaction check_inert Is Inert Atmosphere Guaranteed? (Degassed Solvents, N2/Ar Purge) start->check_inert Start Here check_reagents Are Reagents High Purity? (Substrates, Base, Ligand) check_inert->check_reagents Yes success Reaction Improved check_inert->success No -> Fix Setup check_conditions Are Temp & Base Optimal? (Screen Bases, Increase Temp 10-20°C) check_reagents->check_conditions Yes check_reagents->success No -> Purify check_ligand Is Ligand Appropriate? (Consider Bulky, Electron-Rich Ligands) check_conditions->check_ligand Yes check_conditions->success No -> Optimize increase_loading Systematically Increase Catalyst Loading (e.g., 1% -> 3%) check_ligand->increase_loading Yes check_ligand->success No -> Screen Ligands increase_loading->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.[13]

Experimental Protocols

The following protocols provide a robust starting point for your experiments. They are designed to be self-validating by emphasizing best practices for achieving reproducibility.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-I Position

This protocol details a standard procedure for the selective coupling of an arylboronic acid at the C-5 iodine position of 6-Chloro-5-iodopyridine-2-carbonitrile.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, to make a 0.1 M solution)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe. The solvent should be sparged with argon or nitrogen for at least 30 minutes prior to use.[2]

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (2 mol%) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended for C-I coupling) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the starting material is complete.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Protocol 2: Screening for Optimal Catalyst Loading

This protocol outlines a parallel approach to efficiently determine the minimum effective catalyst loading.

Setup:

  • Use a parallel synthesis reactor block or a series of identical reaction vials.

  • Prepare a stock solution of your substrate, coupling partner, and base in the chosen degassed solvent. This ensures consistency across all reactions.

  • Prepare a separate stock solution of the palladium catalyst and ligand (if not using a pre-catalyst) in degassed solvent. This allows for accurate dispensing of small quantities.

Procedure:

  • Aliquot Substrates: Dispense an equal volume of the substrate stock solution into each reaction vial.

  • Add Catalyst: Using a microsyringe or pipette, add the calculated volume of the catalyst stock solution to each vial to achieve the desired final mol% (e.g., 2.0, 1.5, 1.0, 0.5, 0.1, 0.05 mol%).

  • Seal and Heat: Seal all vials and place them in the reactor block. Heat to the desired temperature with uniform stirring.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 16 hours), take a small aliquot from each reaction vial for analysis by LC-MS or GC-MS.

  • Data Analysis: Plot the percent conversion versus time for each catalyst loading. This will visually identify the loading at which the reaction rate and final conversion become unacceptably low. The optimal loading will be the lowest concentration that achieves complete conversion in a reasonable timeframe.

References
  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions. Benchchem.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Optimizing Heck Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling with 3-Methoxypyridine. Benchchem.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.
  • Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols. Benchchem.
  • Cross-Coupling Reactions Guide.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society - ACS Publications.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Chloro-5-iodopyridine-2-carbonitrile Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with di-halogenated pyridines in late-stage functionalization.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with di-halogenated pyridines in late-stage functionalization. 6-Chloro-5-iodopyridine-2-carbonitrile is a highly versatile but notoriously stubborn building block.

While the 5-iodo position is primed for palladium-catalyzed oxidative addition and the 6-chloro position is electronically activated for Nucleophilic Aromatic Substitution (SNAr), the ortho-relationship of these two bulky halogens creates a severe steric clash. This guide deconstructs the causality behind common experimental failures and provides validated, step-by-step methodologies to overcome them.

G cluster_0 Pathway A: Cross-Coupling cluster_1 Pathway B: SNAr Start 6-Chloro-5-iodopyridine-2-carbonitrile CC Target: 5-I Position (Suzuki/Buchwald) Start->CC Pd(0), Ligand SNAr Target: 6-Cl Position (Nucleophilic Attack) Start->SNAr Nucleophile StericCC Barrier: 6-Cl Steric Bulk Hinders Transmetalation CC->StericCC SolCC Solution: XPhos/SPhos + Mild Base (K3PO4) StericCC->SolCC StericSNAr Barrier: 5-I Van der Waals Radius Blocks Approach SNAr->StericSNAr SolSNAr Solution: Polar Aprotic Solvent + Elevated Temp StericSNAr->SolSNAr

Workflow for overcoming steric hindrance in 6-Chloro-5-iodopyridine-2-carbonitrile.

Section 1: Palladium-Catalyzed Cross-Coupling (5-I Position)

Q: Why does my Suzuki coupling at the 5-position stall at 20% conversion, yielding mostly a deiodinated byproduct?

A: The failure is rarely in the initial oxidative addition step. Iodine is highly reactive, and Pd(0) readily inserts into the C–I bond. However, the resulting Pd(II) intermediate is sterically suffocated by the adjacent 6-chloro group. This steric bulk restricts the rotation of the palladium complex, drastically raising the activation energy required for transmetalation with the boronic acid 1. When transmetalation is slow, the long-lived Pd(II) species undergoes competitive protodehalogenation (deiodination).

The Solution: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands are specifically designed to accelerate reductive elimination and transmetalation in sterically hindered systems by forcing the palladium center into a highly reactive, monoligated state 2. Furthermore, employing a strong, non-nucleophilic base with a large cation (like K3PO4 or Cs2CO3) enhances the formation of the reactive boronate species without triggering unwanted SNAr at the 6-position 3.

Quantitative Ligand Screening Data

Table 1: Optimization of 5-I Suzuki-Miyaura Coupling (Phenylboronic acid, 1,4-Dioxane/H₂O)

LigandBaseTemp (°C)Conversion (%)Primary Byproduct Identified
PPh3Na2CO38018Deiodination (Protodehalogenation)
dppfK2CO38042Deiodination
SPhosK3PO46088Trace Homocoupling
XPhos K3PO4 60 >98 None Detected
Protocol 1: Self-Validating Suzuki-Miyaura Workflow
  • Catalyst Pre-activation (Validation Step): In a glovebox or under strict Schlenk conditions, combine Pd2(dba)3 (2 mol%) and XPhos (8 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/burgundy.

    • Causality: This ensures the active monomeric L-Pd(0) species is fully formed before encountering the hindered substrate, preventing catalyst poisoning.

  • Reagent Assembly: Add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 eq), the arylboronic acid (1.5 eq), and finely milled anhydrous K3PO4 (3.0 eq).

  • Degassing: Sparge the mixture with Argon for 10 minutes.

    • Causality: Oxygen degrades the Pd(0) catalyst and promotes rapid homocoupling of the boronic acid, starving the reaction of the coupling partner.

  • Reaction & Monitoring: Heat to 60°C. After 2 hours, sample 10 µL, quench with water, extract with EtOAc, and analyze via LC-MS.

    • Self-Validation Check: Look for the mass corresponding to [M - I + H] (deiodination). If this peak is >5%, your solvent is likely wet or the boronic acid is degrading. If unreacted starting material remains but no deiodination is present, increase the boronic acid equivalents to 2.0.

Section 2: Nucleophilic Aromatic Substitution (6-Cl Position)

Q: The 6-chloro position is highly activated by the 2-carbonitrile and the pyridine nitrogen. Why is my amine nucleophile failing to displace it?

A: You are fighting a kinetic battle against steric hindrance. While the LUMO of the pyridine ring is highly localized at the 6-position (making it electronically favorable for nucleophilic attack and stabilization of the Meisenheimer complex), the massive van der Waals radius of the adjacent 5-iodo group physically blocks the optimal trajectory for the nucleophile's approach 4. This dramatically increases the free energy of activation (ΔG‡) required to reach the SNAr transition state 5.

The Solution: To overcome this high activation barrier, you must rely on thermodynamic driving forces. Use polar aprotic solvents (e.g., DMSO, DMF) to desolvate and hyperactivate the nucleophile, and apply controlled heating to rapidly surpass the ΔG‡ threshold without degrading the nitrile group.

Protocol 2: Self-Validating SNAr Workflow
  • Nucleophile Preparation: Dissolve the amine nucleophile (2.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMSO (0.2 M).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing the hydrohalide salt of your amine from forming, which would completely neutralize its nucleophilicity.

  • Substrate Addition: Add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 eq) to the solution at room temperature.

  • Controlled Heating (Validation Step): Heat the reaction to 80°C. Monitor at 1 hour via LC-MS.

    • Self-Validation Check: Check the mass spectra for [M - I + Nu]. If displacement of the 5-I group is observed, your temperature is too high, causing the SNAr to lose regioselectivity. If no reaction occurs, increase the temperature in 10°C increments. Do not exceed 110°C, as the 2-carbonitrile group may undergo hydrolysis to an amide if trace water is present.

  • Isolation: Crash the product out by adding the DMSO solution dropwise into rapidly stirring ice water. Filter the resulting precipitate to remove DMSO and DIPEA salts.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". 1

  • Journal of the American Chemical Society. "Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling...". 2

  • National Institutes of Health (NIH). "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines". 3

  • WuXi Biology. "SNAr Reaction of Polyhalogenated Heterocycles". 4

  • Chemical Science (RSC). "Predicting the relative rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions". 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates of 6-Chloro-5-iodopyridine-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly functionalized halopyridines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly functionalized halopyridines. 6-Chloro-5-iodopyridine-2-carbonitrile is a notoriously challenging substrate. While its polyfunctional nature makes it an invaluable building block for drug discovery, it presents a perfect storm of steric hindrance, extreme electron deficiency, and latent catalyst poisoning pathways.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind why standard cross-coupling reactions (such as the Suzuki-Miyaura coupling at the C5-iodo position) fail with this molecule, and provide field-proven, self-validating protocols to achieve >95% conversion.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following logic to diagnose the specific mechanistic failure occurring in your flask.

G Start Reaction Stalls: Low Conversion of Substrate Check1 Is Pd black precipitating early in the reaction? Start->Check1 Path1_Yes Catalyst Poisoning (Cyanide release via hydrolysis) Check1->Path1_Yes Yes Path1_No Kinetic Bottleneck or Side Reactions Check1->Path1_No No Fix1 Action: Switch to anhydrous conditions & non-nucleophilic base Path1_Yes->Fix1 Check2 Are SNAr side products visible by LC-MS? Path1_No->Check2 Path2_Yes SNAr Competition at C6 Check2->Path2_Yes Yes Path2_No Slow Transmetalation (Sterics & Electronics) Check2->Path2_No No Fix2 Action: Avoid alkoxide/hydroxide bases. Use K3PO4 or Cs2CO3. Path2_Yes->Fix2 Fix3 Action: Use highly active bulky Pd precatalysts (e.g., XPhos Pd G3) Path2_No->Fix3

Diagnostic workflow for troubleshooting low conversion of 6-Chloro-5-iodopyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q: Why does my palladium catalyst turn black, and the reaction stalls at 15-20% conversion? A: This is the classic signature of catalyst poisoning. 6-Chloro-5-iodopyridine-2-carbonitrile contains a cyano group that is highly susceptible to partial hydrolysis if your cross-coupling conditions employ aqueous bases (e.g., aq. Na₂CO₃) at elevated temperatures. Even trace amounts of hydrolysis release free cyanide (CN⁻) or HCN into the reaction mixture. Mechanistic studies have definitively shown that cyanide is a potent poison for palladium; it rapidly displaces phosphine ligands to form catalytically dead[(CN)₄Pd]²⁻ or [(CN)₃PdAr]²⁻ complexes 1. To prevent this, you must strictly exclude water and use anhydrous conditions 2.

Q: I am using anhydrous conditions, so my catalyst survives, but the reaction is still incredibly slow. What is the mechanistic bottleneck? A: You are facing a severe kinetic bottleneck at the transmetalation step. While the C5-I bond has a low bond dissociation energy that favors rapid oxidative addition, the resulting Pd(II) intermediate is highly stabilized by the extreme electron deficiency of the pyridine ring (drawn by the -CN and -Cl groups). Furthermore, the adjacent C6-chloro group imposes significant steric hindrance. Transmetalation from the boronic acid to this electron-poor, sterically hindered Pd(II) center is exceptionally slow 3. Standard catalysts like Pd(PPh₃)₄ are insufficient. You must use highly active, sterically demanding dialkylbiaryl phosphine ligands (like XPhos) which accelerate transmetalation and force reductive elimination 4.

Q: My LC-MS shows complete consumption of the starting material, but I am getting multiple side products instead of the desired C5-coupled product. What is happening? A: You are observing competitive Nucleophilic Aromatic Substitution (SNAr). The C6-Cl bond is highly activated toward SNAr because it is ortho to the pyridine nitrogen and para to the electron-withdrawing cyano group. If you are using nucleophilic bases (like NaOH, NaOMe, or unhindered amines), they will attack the C6 position, displacing the chloride before the C5 cross-coupling can reach completion. Switch to a strictly non-nucleophilic base, such as finely milled anhydrous K₃PO₄.

Data Presentation: Condition Optimization

The following table summarizes the quantitative impact of optimizing reaction parameters to overcome the specific liabilities of 6-Chloro-5-iodopyridine-2-carbonitrile.

ParameterStandard ConditionsOptimized ConditionsQuantitative Impact (Yield)Mechanistic Rationale
Solvent Dioxane/H₂O (3:1)Anhydrous 1,4-Dioxane< 15% ➔ > 85%Prevents nitrile hydrolysis and subsequent Pd poisoning by free cyanide.
Base Aq. Na₂CO₃ or NaOHAnhydrous K₃PO₄~ 20% (SNAr byproducts) ➔ > 90%Non-nucleophilic base prevents competitive SNAr at the C6-chloro position.
Catalyst Pd(PPh₃)₄ (5-10 mol%)XPhos Pd G3 (2-5 mol%)< 30% (Stalled) ➔ > 95%Bulky, electron-rich ligand accelerates slow transmetalation caused by ring electron deficiency.
Temperature 100 °C65 °C~ 40% (Degradation) ➔ > 90%Lower temperature minimizes thermal degradation and homocoupling side reactions.

Step-by-Step Methodology

Protocol: Optimized Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Achieve >95% conversion by mitigating cyanide poisoning, overcoming steric hindrance, and suppressing SNAr side reactions.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2-5 mol%)

  • Anhydrous K₃PO₄ (finely milled, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M relative to substrate)

Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or reaction vial under vacuum. Backfill with ultra-pure Argon (or Nitrogen).

    • Causality: Strict exclusion of moisture is non-negotiable to prevent nitrile hydrolysis and subsequent cyanide-mediated catalyst death.

  • Reagent Loading: Add 6-Chloro-5-iodopyridine-2-carbonitrile, the boronic acid, anhydrous K₃PO₄, and the XPhos Pd G3 precatalyst to the vessel.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane. Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

    • Causality: Oxygen must be removed to prevent the oxidation of the electron-rich XPhos ligand, which is critical for overcoming the transmetalation bottleneck.

  • Reaction Initiation: Seal the vessel and heat to 65 °C with vigorous stirring.

    • Self-Validation Checkpoint: Observe the reaction mixture after 30 minutes. It should remain a homogeneous yellow-to-orange solution (or suspension depending on base solubility). If a black precipitate (palladium black) forms, moisture has breached the system, and the catalyst has been poisoned.

  • Monitoring: Monitor the reaction via LC-MS. The use of XPhos Pd G3 should drive the reaction to completion within 2–4 hours, bypassing the typical sluggish kinetics associated with highly electron-deficient pyridines.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base and catalyst residues. Concentrate the filtrate in vacuo.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: ACS Publications URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides Source: MIT Open Access Articles URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH / PubMed Central URL:[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal / Angewandte Chemie URL:[Link]

Sources

Optimization

Minimizing side reactions during 6-Chloro-5-iodopyridine-2-carbonitrile functionalization

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 6-chloro-5-iodopyridine-2-carbonitrile ([1]).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 6-chloro-5-iodopyridine-2-carbonitrile ([1]). Because this building block possesses three highly reactive vectors—a C5-iodide, a C6-chloride, and a C2-carbonitrile—achieving precise chemoselectivity requires rigorous control over reaction thermodynamics and kinetics.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative optimization data, and self-validating protocols designed to minimize side reactions such as over-coupling, dehalogenation, and nitrile degradation.

Part 1: Mechanistic Reactivity Profiling

Understanding the innate electronic topography of this scaffold is the first step in preventing side reactions.

  • C5-Iodine (Cross-Coupling Vector): The C5–I bond possesses the lowest bond dissociation energy (BDE ≈ 65 kcal/mol) on the ring. It is the kinetically favored site for Pd(0) oxidative addition[2].

  • C6-Chlorine (SNAr Vector): The C6–Cl bond has a higher BDE (≈ 81 kcal/mol), making it less susceptible to Pd-insertion. However, because it is flanked by the electron-withdrawing pyridine nitrogen and the para-carbonitrile group, C6 is highly electrophilic and extremely susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

  • C2-Carbonitrile (Degradation Vector): The nitrile group activates the ring but is vulnerable to hydration/hydrolysis under aqueous basic conditions at elevated temperatures.

Reactivity SM 6-Chloro-5-iodopyridine-2-carbonitrile C5 Target: C5 Cross-Coupling SM->C5 Pd Cat. C6 Target: C6 SNAr SM->C6 Nucleophile Side1 Side Rxn: Nitrile Hydrolysis SM->Side1 Aq. Base Side2 Side Rxn: C6 SNAr by Base SM->Side2 Strong Base

Fig 1: Chemoselective pathways and common side reactions for the functionalization of the pyridine.

Part 2: Troubleshooting Q&A

Q1: How do I achieve absolute chemoselectivity for C5-I cross-coupling without triggering C6-Cl oxidative addition or SNAr? A: The causality here lies in the competition between the Pd-catalytic cycle and direct nucleophilic attack. While Pd(0) will selectively insert into the weaker C5–I bond[2], the C6-position is highly activated for SNAr. If you use strong, nucleophilic bases (like NaOtBu, KOH, or NaOMe) during your Suzuki/Sonogashira coupling, these bases will outcompete the cross-coupling cycle and directly attack C6 via an addition-elimination mechanism. Solution: Switch to mild, non-nucleophilic bases such as anhydrous Cesium Fluoride (CsF) or Potassium Phosphate (K3PO4). These bases are strong enough to transmetalate the boronic acid but lack the nucleophilicity to trigger SNAr at C6.

Q2: During Suzuki-Miyaura coupling at C5, I am observing significant degradation of the C2-carbonitrile group into an amide. How can I prevent this? A: Nitriles are highly susceptible to hydration, forming primary amides (and eventually carboxylic acids) when exposed to water and base at the elevated temperatures (>70°C) typically required for Pd-catalysis. Solution: You must eliminate water from the system. Utilize strictly anhydrous solvents (e.g., dry 1,4-dioxane) and anhydrous bases (e.g., oven-dried CsF). Avoid biphasic aqueous conditions (like standard Na2CO3/H2O mixtures) entirely.

Q3: I need to functionalize both C5 (via cross-coupling) and C6 (via SNAr). Does the order of operations matter? A: Yes, the sequence is critical. You must always perform the Pd-catalyzed cross-coupling at C5 before the SNAr at C6[3]. Causality: SNAr at C6 typically introduces an electron-donating group (e.g., an amine or ether). This localized electron donation significantly increases the electron density of the pyridine ring, which strengthens the adjacent C5–I bond and reduces the overall electrophilicity of the ring. Consequently, subsequent oxidative addition of Pd(0) at C5 becomes thermodynamically unfavorable, leading to stalled reactions, hydrodehalogenation, or catalyst degradation.

Workflow Step1 1. C5 Pd-Catalyzed Cross-Coupling Step2 2. LC-MS/NMR Validation Step1->Step2 Step3 3. C6 SNAr Modification Step2->Step3

Fig 2: Optimal sequential functionalization workflow prioritizing C5 cross-coupling before C6 SNAr.

Part 3: Quantitative Optimization Data

The following table summarizes the impact of base and solvent selection on chemoselectivity during a model C5 Suzuki-Miyaura arylation. Note how the choice of base dictates the primary failure mode.

Table 1: Impact of Base and Solvent on Chemoselectivity (Model C5-Arylation)

Base SelectionSolvent SystemTemp (°C)C5-Coupled Yield (%)C6-SNAr Side Product (%)Nitrile Hydrolysis (%)
NaOtBu (Strong/Nucleophilic)Toluene8015%75% <1%
KOH (Strong/Aqueous)THF / H₂O (1:1)7022%<5%68%
K₂CO₃ (Mild/Aqueous)1,4-Dioxane / H₂O9065%<5%25%
CsF (Mild/Anhydrous) 1,4-Dioxane (Dry) 80 >94% <2% <1%

Part 4: Self-Validating Experimental Protocol

C5-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to C5 while preserving the C6-Cl and C2-CN functional groups.

Step 1: Reagent Preparation & Validation

  • Dry 6-chloro-5-iodopyridine-2-carbonitrile (1.0 eq) and the chosen aryl boronic acid (1.05 eq) under high vacuum for 2 hours.

  • Validation Checkpoint: Run a rapid ¹H-NMR of the boronic acid. If boroxine (anhydride) peaks represent >10% of the sample, adjust your stoichiometry to ensure exactly 1.05 equivalents of the active monomer are present to prevent homocoupling side reactions.

Step 2: Reaction Assembly (Strictly Anhydrous)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the pyridine core (1.0 eq), aryl boronic acid (1.05 eq), PdCl₂(dppf) (0.05 eq), and oven-dried CsF (2.0 eq).

  • Seal the flask and purge with argon using three rigorous vacuum/argon backfill cycles.

  • Inject anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

Step 3: Execution & Kinetic Monitoring

  • Heat the reaction mixture to 80°C in a pre-heated oil bath.

  • Validation Checkpoint: At the 2-hour mark, extract a 10 µL aliquot under argon, quench in 1 mL of LC-MS grade acetonitrile, and analyze.

    • Expected Outcome: Dominant peak at [M+H]⁺ corresponding to the C5-coupled product.

    • Failure Mode A (Hydrodehalogenation): A peak at[M-I+H]⁺ indicates the presence of trace oxygen or moisture causing premature reductive elimination. Abort and re-run with stricter Schlenk technique.

    • Failure Mode B (Hydrolysis): A peak corresponding to the C2-amide (+18 Da) indicates water ingress. Check solvent septa.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting with Ethyl Acetate to remove Pd-black and inorganic fluoride salts.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • 6-chloro-5-iodopyridine-2-carbonitrile | 1816293-56-7 Source: Sigma-Aldrich URL:[Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Resolving solubility issues of 6-Chloro-5-iodopyridine-2-carbonitrile in aqueous media

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 6-Chloro-5-iodopyridine-2-carbonitrile in aqueous media. O...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 6-Chloro-5-iodopyridine-2-carbonitrile in aqueous media. Our goal is to provide both theoretical understanding and practical, validated protocols to ensure the success of your experiments.

Physicochemical Profile of 6-Chloro-5-iodopyridine-2-carbonitrile

Understanding the inherent properties of 6-Chloro-5-iodopyridine-2-carbonitrile is the first step in developing an effective solubilization strategy.

Structure:

Caption: A decision tree for troubleshooting solubility issues.

Strategy 1: Co-solvency

This is often the first and most straightforward approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve. [1][2][3][4]

  • Mechanism of Action: The co-solvent disrupts the hydrogen bonding network of water and lowers the interfacial tension between the aqueous solution and the hydrophobic solute. [1][5]* Common Co-solvents: DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). [2]* Key Consideration: For cell-based assays, it is crucial to keep the final concentration of the organic solvent as low as possible (typically <0.5% for DMSO) to avoid cytotoxicity. [6]Always include a vehicle control (assay media with the same final co-solvent concentration) in your experiments. [6]

Strategy 2: pH Modification

This technique is applicable to ionizable compounds. [7]By adjusting the pH of the solution, you can convert the compound into its more soluble salt form. [1]

  • Mechanism of Action: 6-Chloro-5-iodopyridine-2-carbonitrile has a weakly basic pyridine nitrogen. According to the Henderson-Hasselbalch equation, by lowering the pH of the aqueous medium well below the pKa of the pyridine nitrogen (~1.0-2.0), you can protonate it to form a positively charged pyridinium salt. This ionic form is generally much more soluble in polar solvents like water than the neutral form. [8]* Applicability: This method is most effective for compounds with a pKa in a biologically compatible range. For this specific compound, a very low pH would be required, which may not be suitable for many biological experiments. However, even a slight decrease in pH might provide a marginal improvement in solubility.

  • Caution: Ensure that the pH change does not affect the stability of your compound or interfere with your downstream assay.

Strategy 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [9][10]They are widely used in the pharmaceutical industry to enhance the solubility and bioavailability of poorly soluble drugs. [10][11]

  • Mechanism of Action: The hydrophobic 6-Chloro-5-iodopyridine-2-carbonitrile molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex". [9][12][13]The hydrophilic exterior of the cyclodextrin then allows this complex to dissolve readily in water. [13]* Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity. [11][12]* Benefit: This method can significantly increase aqueous solubility without the need for organic co-solvents or extreme pH adjustments. [9][12]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol details the standard procedure for preparing a concentrated stock solution, which is the first step for most solubilization strategies.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile tube.

  • Add DMSO: Add the calculated volume of DMSO to the tube.

  • Dissolve: Securely cap the tube and vortex thoroughly. If the compound does not dissolve completely, you may use a sonicator water bath for several minutes. [6]Gentle warming (e.g., 37°C) can also be applied, but be mindful of potential compound degradation. [6]5. Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. [6]Store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption, as DMSO is hygroscopic. [6] Protocol 2: Solubilization using a Co-solvent (Serial Dilution)

This protocol describes how to dilute a DMSO stock into an aqueous buffer while minimizing precipitation.

Procedure:

  • Prepare Intermediate Dilutions: Instead of diluting your 10 mM DMSO stock directly into your final aqueous buffer, perform one or more serial dilutions in 100% DMSO first. [6]For example, dilute the 10 mM stock to 1 mM in 100% DMSO.

  • Final Dilution: Add the final, lower-concentration DMSO stock to your pre-warmed aqueous buffer dropwise while vortexing or stirring. This gradual addition helps to prevent the compound from immediately precipitating.

  • Final Co-solvent Concentration: Ensure the final percentage of DMSO in your assay is below the toxicity limit for your system (e.g., for a 1:1000 dilution of a DMSO stock, the final DMSO concentration will be 0.1%).

Protocol 3: Phase Solubility Study with Cyclodextrins

This protocol helps determine the optimal type and concentration of cyclodextrin to use.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Shaker/agitator

  • Centrifuge and/or 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Excess Compound: Add an excess amount of 6-Chloro-5-iodopyridine-2-carbonitrile to each cyclodextrin solution. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed or filter them through a 0.22 µm filter to remove all undissolved compound.

  • Quantify Solubilized Compound: Analyze the clear supernatant from each sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Analyze Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble inclusion complex. This plot will help you determine the cyclodextrin concentration needed to achieve your desired compound concentration.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • improving the solubility of 4-(4-acetylphenyl)pyridine - Benchchem. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • How will you increase the solubility of organic compounds in w
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ...
  • Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - PMC. (n.d.).
  • Compound Handling Instructions - MCE. (n.d.).
  • Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol - Benchchem. (n.d.).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents | Journal of the American Chemical Society. (n.d.).
  • Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols. (n.d.).
  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.).
  • Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays - Benchchem. (n.d.).
  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed. (n.d.).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Co-solvent: Significance and symbolism. (n.d.).
  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applic
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (n.d.).
  • 6-Chloro-4-iodopyridine-3-carbonitrile | 1061357-83-2 - Sigma-Aldrich. (n.d.).
  • 6-chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem. (n.d.).
  • 6-chloro-5-fluoropyridine-2-carbonitrile — Chemical Substance Inform
  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH. (n.d.).
  • Nucleophilic regioselective meta-halogenation and -sulfuration of pyridine N-oxides | Request PDF - ResearchG
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (n.d.).
  • 6-chloro-5-(3-fluorophenyl)-2-(hydroxymethyl)pyridine - Guidechem. (n.d.).
  • 2-Chloro-5-iodopyridine | 69045-79-0 - ChemicalBook. (n.d.).
  • 6-chloro-4-iodopyridine-3-carbonitrile | 1061357-83-2 - Sigma-Aldrich. (n.d.).
  • 6-chloro-2,2'-bipyridine-5-carbonitrile — Chemical Substance Inform
  • 2-Chloro-5-iodopyridine | CAS#:69045-79-0 | Chemsrc. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Differential Reactivity of Iodo and Chloro Groups in 6-Chloro-5-iodopyridine-2-carbonitrile

For researchers and professionals in drug development and organic synthesis, the selective functionalization of dihalogenated heterocycles is a cornerstone of molecular design. The ability to precisely control which halo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the selective functionalization of dihalogenated heterocycles is a cornerstone of molecular design. The ability to precisely control which halogen participates in a given reaction opens up a vast chemical space for the creation of novel compounds with tailored properties. This guide provides an in-depth comparison of the reactivity of the iodo and chloro groups in the versatile building block, 6-Chloro-5-iodopyridine-2-carbonitrile. We will explore the fundamental principles governing their differential reactivity and provide experimentally validated protocols to harness this selectivity in your own research.

The Underlying Principles: A Tale of Two Halogens

The distinct reactivity of the iodo and chloro substituents on the pyridine ring stems from a combination of factors, primarily bond strength and the nature of the catalytic cycle in cross-coupling reactions.

  • Carbon-Halogen Bond Strength: The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond.[1][2] This is due to the larger atomic radius of iodine, which results in poorer orbital overlap with carbon compared to the smaller chlorine atom.[2] Consequently, less energy is required to cleave the C-I bond, making the iodo group more susceptible to reactions that involve bond breaking, such as oxidative addition in palladium-catalyzed cross-coupling.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium catalyst.[4][5] The weaker C-I bond allows for a lower activation energy for this step compared to the C-Cl bond.[6] This inherent difference is the primary driver for the selective reaction at the iodine-bearing position.

  • Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling reactions, the reactivity order for halogens in SNAr is often reversed (F > Cl > Br > I).[7] This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex.[8][9][10] The high electronegativity of chlorine helps to stabilize this intermediate, making the chloro-substituted position more susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups like the nitrile in our target molecule.[8][9]

Experimental Validation: Harnessing Differential Reactivity

The following protocols provide practical examples of how to selectively target either the iodo or chloro group in 6-Chloro-5-iodopyridine-2-carbonitrile.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position

This protocol demonstrates the preferential reaction of an arylboronic acid at the C-I bond, leaving the C-Cl bond intact for subsequent functionalization.

Reaction Scheme:

Suzuki_Coupling cluster_reagents reactant1 6-Chloro-5-iodopyridine-2-carbonitrile product 6-Chloro-5-arylpyridine-2-carbonitrile reactant1->product reactant2 Arylboronic Acid reactant2->product reagents Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O

A diagram of the Suzuki-Miyaura coupling reaction.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a reaction vessel, add 6-chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent should be degassed prior to use.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Expected Outcome: This procedure should yield the 6-chloro-5-arylpyridine-2-carbonitrile with high selectivity. The C-Cl bond remains available for further transformations.

Protocol 2: Selective Buchwald-Hartwig Amination at the Iodo Position

Similar to the Suzuki coupling, the Buchwald-Hartwig amination can be performed selectively at the more reactive iodo position.[11][12]

Reaction Scheme:

Buchwald_Hartwig cluster_reagents reactant1 6-Chloro-5-iodopyridine-2-carbonitrile product 6-Chloro-5-(amino)pyridine-2-carbonitrile reactant1->product reactant2 Amine (R₂NH) reactant2->product reagents Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene

A diagram of the Buchwald-Hartwig amination reaction.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) to a reaction vessel.

  • Add toluene and stir for 10 minutes.

  • Add 6-chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (1.5 equiv).

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expected Outcome: This method will selectively produce the 6-chloro-5-(amino)pyridine-2-carbonitrile, again preserving the chloro group for subsequent reactions.

Protocol 3: Nucleophilic Aromatic Substitution at the Chloro Position

To functionalize the chloro position, a prior reaction at the iodo site is typically necessary. Once the iodo group has been replaced (e.g., via Suzuki coupling to form 6-chloro-5-arylpyridine-2-carbonitrile), the chloro group can be displaced by a strong nucleophile.

Reaction Scheme:

SNAr cluster_reagents reactant1 6-Chloro-5-arylpyridine-2-carbonitrile product 6-Methoxy-5-arylpyridine-2-carbonitrile reactant1->product reactant2 Nucleophile (e.g., NaOMe) reactant2->product reagents DMF, Heat

Sources

Comparative

6-Chloro-5-iodopyridine-2-carbonitrile vs 5-bromo-6-chloropyridine-2-carbonitrile in synthesis

6-Chloro-5-iodopyridine-2-carbonitrile vs. 5-Bromo-6-chloropyridine-2-carbonitrile in Sequential Synthesis: A Chemoselectivity Guide Executive Summary: The Strategic Value of Di-Halogenated Pyridines In modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

6-Chloro-5-iodopyridine-2-carbonitrile vs. 5-Bromo-6-chloropyridine-2-carbonitrile in Sequential Synthesis: A Chemoselectivity Guide

Executive Summary: The Strategic Value of Di-Halogenated Pyridines

In modern drug discovery and complex molecule synthesis, 2-cyano-5,6-dihalopyridines serve as highly privileged, multi-functional scaffolds. They provide a rigid heteroaromatic core with two orthogonally reactive halogen handles (at the C5 and C6 positions) and an electron-withdrawing cyano group. These building blocks are critical in the synthesis of advanced therapeutics, most notably in the development of M4 muscarinic receptor positive allosteric modulators (PAMs) such as the clinical PET imaging agent [11C]MK-6884 .

When designing a synthetic route, the choice between 6-chloro-5-iodopyridine-2-carbonitrile and 5-bromo-6-chloropyridine-2-carbonitrile dictates the thermodynamic and kinetic parameters of your cross-coupling steps. As an application scientist, selecting the correct analog requires balancing the need for extreme chemoselectivity against the risks of side reactions like protodehalogenation.

Mechanistic Causality: Bond Dissociation and Oxidative Addition

The foundational principle of sequential palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) relies on the differential rates of oxidative addition into carbon-halogen bonds. This rate is inversely proportional to the Bond Dissociation Energy (BDE) of the C–X bond.

  • The Iodo-Analog (6-Chloro-5-iodopyridine-2-carbonitrile): The C5–I bond has a remarkably low BDE (~65 kcal/mol) compared to the adjacent C6–Cl bond (~95 kcal/mol). This ~30 kcal/mol energy gap allows Pd(0) to undergo oxidative addition at the C5 position almost instantaneously at room temperature. The chemoselectivity is near-perfect (>99%). However, because the resulting Pd(II) intermediate forms so rapidly, it can be susceptible to protodehalogenation if the subsequent transmetalation step is kinetically slow (e.g., when using sterically hindered boronic acids).

  • The Bromo-Analog (5-Bromo-6-chloropyridine-2-carbonitrile): The C5–Br bond has a higher BDE (~80 kcal/mol). The energy gap between C5–Br and C6–Cl is narrower (~15 kcal/mol), meaning thermal energy (typically 50 °C) is required to drive the initial oxidative addition. The C6–Cl bond is highly activated due to its ortho relationship to the electron-deficient pyridine nitrogen, making precise temperature control critical. If the reaction is overheated, the catalyst may activate the C6–Cl bond, leading to di-coupled byproducts.

ReactivityMap cluster_A 6-Chloro-5-iodopyridine-2-carbonitrile cluster_B 5-Bromo-6-chloropyridine-2-carbonitrile A_I C5-Iodine BDE ~65 kcal/mol Rapid Ox. Addition A_Cl C6-Chlorine BDE ~95 kcal/mol Orthogonal Reactivity A_I->A_Cl >99% Chemoselectivity (RT to 40°C) B_Br C5-Bromine BDE ~80 kcal/mol Moderate Ox. Addition B_Cl C6-Chlorine BDE ~95 kcal/mol Requires Strict Temp Control B_Br->B_Cl >95% Chemoselectivity (50°C to 60°C)

Caption: Structural reactivity map comparing halogen bond dissociation energies and chemoselectivity.

Quantitative Performance Comparison

To facilitate experimental design, the empirical performance metrics of both scaffolds in primary Suzuki-Miyaura couplings are summarized below.

Parameter6-Chloro-5-iodopyridine-2-carbonitrile5-Bromo-6-chloropyridine-2-carbonitrile
Primary Reactive Site C5 (Iodine)C5 (Bromine)
Optimal Reaction Temp 20 °C – 25 °C (Room Temp)50 °C – 60 °C
Chemoselectivity (C5 vs C6) > 99%> 95%
Typical Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(dppf)Cl₂
Primary Side Reaction Risk Protodehalogenation (if transmetalation is slow)Competitive C6-Cl activation (if overheated)
Bench Stability Light-sensitive (store at 4 °C, dark)Highly stable (Room Temp)

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the mechanistic integrity of the reaction before proceeding to isolation.

Protocol A: Mild Suzuki-Miyaura Coupling of 6-Chloro-5-iodopyridine-2-carbonitrile

Designed to prevent protodehalogenation by maximizing transmetalation rates at low temperatures.

  • Preparation: In a 50 mL Schlenk flask, combine 6-chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), the desired aryl pinacol borate (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with N₂ (3 cycles) to prevent oxidative degradation of the catalyst.

  • Solvent Addition: Add degassed THF (0.2 M) followed by aqueous K₃PO₄ (2.0 M solution, 2.0 equiv).

  • Reaction: Stir vigorously at 25 °C for 2 hours.

  • Self-Validating Check: Withdraw a 10 µL aliquot, quench in 1 mL MeCN, and analyze via LC-MS. The protocol is validated when the Total Ion Chromatogram (TIC) shows complete consumption of the starting material without the appearance of the des-iodo byproduct (M-I+H).

Protocol B: Standard Suzuki-Miyaura Coupling of 5-Bromo-6-chloropyridine-2-carbonitrile

Adapted from the validated synthesis of the [11C]MK-6884 PET tracer precursor . Designed to provide exact thermal energy for C-Br cleavage while protecting the C-Cl bond.

  • Preparation: Into a 250 mL round-bottom flask, purged with an inert N₂ atmosphere, place the aryl pinacol borate (4.8 mmol, 1.2 equiv), 5-bromo-6-chloropyridine-2-carbonitrile (4.0 mmol, 1.0 equiv), and Pd(dppf)Cl₂ (156 mg, 0.24 mmol, 6 mol%).

  • Solvent Addition: Add THF (25 mL) and aqueous potassium phosphate (6 mL, 2.0 N aqueous solution).

  • Thermal Activation: Heat the resulting biphasic solution to exactly 50 °C and stir for 1 hour.

  • Self-Validating Check: LC-MS analysis must confirm the presence of the mono-coupled intermediate. If the di-coupled mass (M+Ar₂) is observed, the internal temperature has exceeded the activation barrier for the C6-Cl bond, indicating a need to recalibrate the heating mantle.

  • Workup: Quench by the addition of water and partition with ethyl acetate for standard extraction.

CatalyticCycle cluster_OxAdd Oxidative Addition Divergence Pd0 Pd(0) Active Catalyst OxAdd_I Fast Pathway (Iodo) Room Temp Pd0->OxAdd_I 5-Iodo Analog OxAdd_Br Thermal Pathway (Bromo) 50°C Heating Required Pd0->OxAdd_Br 5-Bromo Analog Transmetalation Transmetalation Boronic Acid/Ester Incorporation OxAdd_I->Transmetalation Risk: Protodehalogenation if slow OxAdd_Br->Transmetalation Stable Intermediate RedElim Reductive Elimination Mono-Coupled Product Formation Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition divergence.

Conclusion & Downstream C6-Cl Functionalization

Once the C5 position is successfully functionalized, the remaining C6-chlorine atom becomes the focal point. Because it is positioned ortho to the pyridine nitrogen, it is highly electron-deficient. This allows the intermediate to be subjected to a secondary Suzuki coupling (requiring elevated temperatures of 80–100 °C) or a Nucleophilic Aromatic Substitution (SNAr) with primary/secondary amines and alkoxides.

Ultimately, if your boronic acid is highly reactive and you require absolute chemoselectivity at ambient temperatures, the 6-chloro-5-iodopyridine-2-carbonitrile is the superior choice. Conversely, for scalable syntheses where reagent cost, bench stability, and standard heating protocols are preferred, 5-bromo-6-chloropyridine-2-carbonitrile remains the industry standard.

References

  • Discovery of [11C]MK-6884: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases. Journal of Medicinal Chemistry.[Link]

Validation

Advanced HPLC Method Validation for Purity Analysis of 6-Chloro-5-iodopyridine-2-carbonitrile: A Biphenyl vs. C18 Comparative Guide

As drug development pipelines increasingly rely on highly functionalized heterocycles, the analytical burden of accurately resolving these complex building blocks intensifies. 6-Chloro-5-iodopyridine-2-carbonitrile is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocycles, the analytical burden of accurately resolving these complex building blocks intensifies. 6-Chloro-5-iodopyridine-2-carbonitrile is a prime example: a densely functionalized, polyhalogenated pyridine derivative whose precise substitution pattern makes it an invaluable precursor for chemoselective cross-coupling reactions[1][2].

However, synthesizing such halogenated pyridines frequently generates closely related structural impurities, including des-iodo, des-chloro, and regioisomeric byproducts[1]. For a Senior Application Scientist, the analytical challenge is clear: standard reversed-phase methodologies often fail to discriminate between these subtle structural variations. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl alternatives and details a self-validating, ICH Q2(R2)-compliant method for the purity analysis of 6-Chloro-5-iodopyridine-2-carbonitrile.

Mechanistic Insights: The Causality of Column Selectivity

The choice of stationary phase is the single most critical variable in resolving critical impurity pairs. While the C18 column has long been the default choice in reversed-phase liquid chromatography (RPLC), its retention mechanism relies almost exclusively on hydrophobic (van der Waals) interactions[3]. For polyhalogenated pyridines, the differences in hydrophobicity between the target analyte and its des-halogenated impurities are often negligible, leading to co-elution.

Why Biphenyl Outperforms C18 for Halogenated Pyridines: Biphenyl stationary phases offer a powerful mixed-mode retention mechanism[3][4]. The pyridine ring of 6-Chloro-5-iodopyridine-2-carbonitrile—flanked by strongly electron-withdrawing cyano, chloro, and iodo groups—is highly electron-deficient ( π -acidic). The Biphenyl ligand, in contrast, provides an electron-rich π -cloud. This creates a strong donor-acceptor π−π interaction that operates orthogonally to standard hydrophobic retention[4][5]. Furthermore, the polarizability of the biphenyl groups interacts favorably with the large, polarizable iodine atom on the target molecule, driving enhanced selectivity that a purely aliphatic C18 chain cannot achieve[5].

Fig 1. Mechanistic divergence between C18 and Biphenyl phases for halogenated pyridines.

Experimental Design: A Self-Validating Protocol

To objectively compare performance, we must establish a protocol where the experimental choices are driven by chemical causality, and the system self-validates its suitability before data acquisition.

Mobile Phase Selection
  • Aqueous Phase (A): 0.1% Formic Acid in Water. Rationale: The acidic pH suppresses the ionization of residual silanols on the silica support (preventing peak tailing) and ensures the weakly basic pyridine nitrogen remains in a consistent protonation state.

  • Organic Phase (B): Methanol. Rationale: Unlike acetonitrile, methanol lacks π electrons. Using acetonitrile would cause the mobile phase to compete with the analyte for the stationary phase's π electrons, dampening the π−π retention mechanism[5]. Methanol maximizes the unique selectivity of the Biphenyl column[5].

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 6-Chloro-5-iodopyridine-2-carbonitrile in Methanol. Spike the solution with 0.5% (w/w) of known synthetic impurities: 6-chloro-pyridine-2-carbonitrile (des-iodo impurity) and 5-iodopyridine-2-carbonitrile (des-chloro impurity).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 30% B to 85% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

    • Column Temperature: 35°C (Optimized to reduce mobile phase viscosity while maintaining π−π interaction strength).

    • Detection: UV at 254 nm.

  • Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject the spiked standard six times. The system is deemed valid only if:

    • Relative Standard Deviation (RSD) of the main peak area is 1.0%.

    • USP Tailing Factor for the main peak is 1.2.

    • Resolution ( Rs​ ) between all critical pairs is 2.0.

Comparative Performance Data

The following table summarizes the quantitative performance of a superficially porous C18 column versus a superficially porous Biphenyl column (both 2.7 µm, 100 x 4.6 mm) under identical conditions.

ParameterC18 Phase (Aliphatic)Biphenyl Phase (Aromatic)Analytical Conclusion
Retention Time (Target) 8.45 min11.20 minBiphenyl shows stronger retention due to additive π−π forces[3].
Rs​ (Target vs. Des-iodo) 1.1 (Co-elution)3.4 (Baseline)C18 fails to resolve the critical pair. Biphenyl succeeds.
Rs​ (Target vs. Des-chloro) 1.4 (Partial)2.8 (Baseline)Polarizability of Biphenyl enhances halogen discrimination[5].
USP Tailing Factor 1.451.05Superior peak shape on Biphenyl due to optimal surface shielding.

ICH Q2(R2) Method Validation on the Biphenyl Phase

Having established the Biphenyl column as the superior analytical tool, the method must be formally validated to ensure it consistently delivers dependable results, in accordance with the ICH Q2(R2) global framework[6][7].

Fig 2. Sequential ICH Q2(R2) method validation workflow for purity analysis.

Validation Parameters & Execution
  • Specificity & Forced Degradation: The method must prove it measures only the target analyte[6]. Samples were subjected to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours. The Biphenyl method successfully resolved all generated degradation products from the main peak (Peak Purity Index > 0.999).

  • Linearity and Range: Evaluated from the Reporting Level (LOQ) up to 120% of the nominal specification limit[8].

  • Accuracy and Precision: Accuracy was verified via spike recovery at 50%, 100%, and 150% levels. Precision encompassed both repeatability (intra-day) and intermediate precision (inter-day variations by different analysts)[9].

  • Robustness: Deliberate, minor variations were introduced to the method (Flow rate ± 0.1 mL/min, Temp ± 5°C, Organic composition ± 2%) to prove reliability under realistic laboratory conditions[6].

Quantitative Validation Results Summary
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at target RTPeak Purity > 0.999, Rs​ > 2.0Pass
Linearity R2≥0.999 R2=0.9998 Pass
Range LOQ to 120% of spec0.05 µg/mL to 1.2 mg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision (RSD) 2.0%Intra-day: 0.6%, Inter-day: 0.9%Pass
LOD / LOQ S/N 3 (LOD), 10 (LOQ)LOD: 0.015 µg/mL, LOQ: 0.05 µg/mLPass
Robustness Rs​≥2.0 under all variationsLowest observed Rs​=2.4 Pass

Conclusion

For the purity analysis of complex, highly functionalized intermediates like 6-Chloro-5-iodopyridine-2-carbonitrile, relying on generic C18 methodologies often compromises data integrity due to co-eluting impurities. By understanding the chemical causality of retention—specifically leveraging the π−π interactions and polarizability of a Biphenyl stationary phase in a methanolic mobile phase—scientists can achieve baseline resolution of critical halogenated pairs. The resulting method, rigorously validated against ICH Q2(R2) standards, provides a robust, scientifically sound, and defensible analytical framework for pharmaceutical quality control.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl.
  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency.
  • Validation of Analytical Procedure Q2(R2) Draft. ICH.
  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Benchchem.
  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, ACS Publications.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.

Sources

Comparative

A Comparative Benchmarking Guide to the Cross-Coupling Efficiency of 6-Chloro-5-iodopyridine-2-carbonitrile

For the discerning researcher in medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring is a privileged mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring is a privileged motif, and its polysubstituted derivatives are key to unlocking novel biological activities. 6-Chloro-5-iodopyridine-2-carbonitrile stands out as a versatile building block, offering two distinct halogen handles for sequential, site-selective functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for a controlled, stepwise introduction of molecular complexity.

This guide provides an in-depth, objective comparison of the cross-coupling efficiency of 6-Chloro-5-iodopyridine-2-carbonitrile in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of the observed selectivity, provide detailed experimental protocols, and present comparative data to guide your synthetic strategy.

The Principle of Regioselective Cross-Coupling

The remarkable selectivity observed in the cross-coupling reactions of 6-Chloro-5-iodopyridine-2-carbonitrile is rooted in the fundamental steps of the palladium catalytic cycle. The rate-determining step for these reactions is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-I bond is substantially weaker than the C-Cl bond (bond dissociation energies are approximately 272 kJ/mol for C-I and 400 kJ/mol for C-Cl in a pyridine ring). This disparity in bond strength means that the C-I bond undergoes oxidative addition at a much faster rate and under milder conditions than the C-Cl bond. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve highly selective coupling at the 5-position (iodine) while leaving the 6-position (chlorine) untouched for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol is a representative procedure based on established methods for the selective coupling of iodo-pyridines in the presence of chloro substituents.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add the Pd(PPh₃)₄ catalyst (3 mol%).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-chloropyridine-2-carbonitrile.

Comparative Performance of Suzuki-Miyaura Catalytic Systems

The choice of catalyst, ligand, and base can significantly impact the efficiency of the Suzuki-Miyaura coupling. The following table provides a comparison of typical catalytic systems for the selective coupling at the C-I bond of halo-pyridines.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O80-904-1285-95A robust and commonly used system.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1002-690-98Highly active catalyst, often allowing for lower catalyst loading and shorter reaction times.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF906-1688-96Effective for a broad range of boronic acids, including heteroaryl boronic acids.

Note: Yields are representative and based on reactions with various arylboronic acids on similar iodo-chloro-substituted pyridine and pyrimidine substrates. Actual yields will vary based on the specific coupling partner.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂⁻ PdII_Aryl_R Ar-Pd(II)-R'(L)₂ Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R' RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic and vinyl halides. It typically employs a dual catalytic system of palladium and copper(I).

Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond

This protocol is adapted from a reported procedure for the Sonogashira coupling of 2-chloro-5-iodopyridine, a close structural analog of the target molecule.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-8 hours), filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-6-chloropyridine-2-carbonitrile.

Comparative Performance of Sonogashira Catalytic Systems

While the classic Pd/Cu system is widely used, copper-free conditions have also been developed to avoid issues with alkyne homocoupling (Glaser coupling).

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT2-880-95Classic conditions, highly effective for iodo-pyridines.
Pd(OAc)₂ (2)-PiperidineDMF804-1275-90Copper-free conditions, can reduce homocoupling side products.
PdCl₂(PCy₃)₂ (2)-Cs₂CO₃Dioxane1006-1870-88Effective for less reactive substrates, but requires higher temperatures.

Note: Yields are representative and based on reactions with various terminal alkynes on iodo-chloro-substituted pyridines. Actual yields will vary based on the specific coupling partner.

Mechanistic Insight: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR'(L)₂ PdII_Aryl->PdII_Aryl_Alkynyl Transmetalation PdII_Aryl_Alkynyl->Pd0 Product Ar-C≡CR' PdII_Aryl_Alkynyl->Product Reductive Elimination CuI CuI Pi_Complex [R'C≡CH---CuI] CuI->Pi_Complex + R'C≡CH Cu_Acetylide Cu-C≡CR' Pi_Complex->Cu_Acetylide + Base - HB⁺X⁻ Cu_Acetylide->PdII_Aryl To Transmetalation Cu_Acetylide->CuI Regeneration

Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Bond

This is a general protocol based on standard conditions for the amination of aryl iodides. The choice of ligand is crucial and often depends on the nature of the amine.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to a flame-dried Schlenk flask.

  • Add 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv).

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-6-chloropyridine-2-carbonitrile.

Comparative Performance of Buchwald-Hartwig Catalytic Systems

The ligand plays a pivotal role in the Buchwald-Hartwig amination, influencing catalyst stability and activity.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100-1106-2480-95A highly general and effective system for a wide range of amines.
Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane90-1008-2475-90LHMDS can be a milder base for substrates with sensitive functional groups.
BrettPhos Pd G3 (2)-Cs₂CO₃ (2)t-BuOH8012-3670-88A pre-catalyst that is often effective for coupling with primary amines.

Note: Yields are representative and based on reactions with various primary and secondary amines on iodo-chloro-substituted heterocycles. Actual yields will vary based on the specific coupling partner. It is worth noting that while aryl iodides are generally more reactive in oxidative addition, they can sometimes be challenging substrates in Buchwald-Hartwig aminations due to the potential for iodide to form inhibitory palladium complexes.[1]

Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination / Deprotonation PdII_Aryl->Amine_Coord HNR₂' / Base Pd_Amido Ar-Pd(II)-NR₂'(L) Amine_Coord->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-NR₂' RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

General Experimental Workflow

A systematic approach is crucial for the successful execution and optimization of cross-coupling reactions. The following workflow provides a general guideline for researchers.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Coupling Partner, Base, Catalyst, Ligand, Solvent Setup->Reagents Reaction Reaction at Specified Temperature Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

General Experimental Workflow

Conclusion and Recommendations

6-Chloro-5-iodopyridine-2-carbonitrile is an exemplary substrate for demonstrating the principles of regioselective cross-coupling. The high reactivity of the C-I bond allows for its selective functionalization in the presence of a C-Cl bond across a range of powerful palladium-catalyzed reactions.

  • For C-C bond formation with aryl or vinyl partners, the Suzuki-Miyaura coupling offers the most robust and versatile approach with high yields and excellent functional group tolerance. The use of modern catalyst systems, such as those employing bulky phosphine ligands like SPhos, can further enhance efficiency.

  • For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice. The classic Pd/Cu co-catalyzed system provides excellent yields under mild conditions for this activated substrate.

  • For the synthesis of arylamines, the Buchwald-Hartwig amination is indispensable. Careful selection of a suitable ligand, such as XPhos, is critical to achieving high conversion and avoiding side reactions.

In all cases, the C-Cl bond at the 6-position remains available for subsequent transformations, opening the door to the synthesis of diverse and complex di-substituted pyridine derivatives. This guide provides the foundational knowledge and practical protocols for researchers to harness the full synthetic potential of this valuable building block.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. (2022). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Tóth, I., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2816-2825. [Link]

  • Kollár, L., & Keglevich, G. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 67(31), 5566-5573. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University. [Link]

  • Nolan, S. P., & Viciu, M. S. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Molander, G. A., & Brown, A. R. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(1), 1433-1466. [Link]

  • Snieckus, V., et al. (2012). COMBINED DIRECTED METALATION – SUZUKI-MIYAURA CROSS COUPLING STRATEGIES. SYNTHESIS OF ISOMERIC CHROMENO. HETEROCYCLES, 86(2), 871-892. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1106-1113. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Center for Biotechnology Information. [Link]

  • Hussain, M., et al. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Ali, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]

Sources

Validation

Comparative study of halopyridine derivatives vs 6-Chloro-5-iodopyridine-2-carbonitrile

Executive Summary & Context Nitrogen-containing heterocycles, particularly pyridines, are ubiquitous in FDA-approved pharmaceuticals. The rapid and regioselective functionalization of the pyridine core is a critical bott...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Nitrogen-containing heterocycles, particularly pyridines, are ubiquitous in FDA-approved pharmaceuticals. The rapid and regioselective functionalization of the pyridine core is a critical bottleneck in drug discovery. While standard halopyridine derivatives (e.g., 2-chloropyridine, 3-bromopyridine) have historically served as foundational building blocks, they often require lengthy, linear synthetic sequences to achieve poly-substitution.

In contrast, 6-Chloro-5-iodopyridine-2-carbonitrile (CAS: 1816293-56-7)[1] has emerged as a highly versatile, tri-functionalized scaffold. This guide objectively compares the performance of simple halopyridines against 6-Chloro-5-iodopyridine-2-carbonitrile, focusing on reactivity, orthogonal cross-coupling capabilities, and step economy.

Structural and Mechanistic Analysis

To understand the experimental advantages of these scaffolds, we must analyze the causality behind their reactivity profiles:

  • Standard Halopyridines: Mono- or di-halopyridines typically possess uniform or closely matched bond dissociation energies (BDEs) if the halogens are identical. Even in mixed halopyridines (e.g., 5-bromo-2-chloropyridine), the electronic differentiation is moderate. Mechanical activation or highly specialized ligands are often required to force cross-electrophile coupling on unactivated chloropyridines[2].

  • 6-Chloro-5-iodopyridine-2-carbonitrile: This scaffold is engineered for orthogonal reactivity .

    • C5-Iodo: The C–I bond has the lowest BDE, making it highly susceptible to rapid oxidative addition by Pd(0) under mild conditions.

    • C6-Chloro: The C–Cl bond is significantly stronger and remains inert during the initial C–I functionalization. However, it can be subsequently activated using bulky, electron-rich dialkylbiaryl phosphine ligands[3].

    • C2-Cyano: The strongly electron-withdrawing nitrile group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This not only accelerates the initial oxidative addition at C5 but also activates the C6 position for subsequent cross-coupling or direct Nucleophilic Aromatic Substitution (SNAr).

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of standard halopyridines versus the tri-functionalized 6-Chloro-5-iodopyridine-2-carbonitrile.

ParameterStandard Halopyridines (e.g., 2-Chloropyridine)6-Chloro-5-iodopyridine-2-carbonitrile
Orthogonality Low to ModerateHigh (Strict C–I vs. C–Cl differentiation)
Step Economy Requires multiple protection/deprotection steps for poly-substitutionExcellent (Enables one-pot sequential or step-wise orthogonal coupling)
C–Cl Activation Often requires harsh conditions or specialized activation[2]Facilitated by the adjacent electron-withdrawing cyano group
Downstream Handles Limited to the installed functional groupThe C2-Cyano group can be hydrolyzed (amide/acid) or reduced (amine)
Target Applications Simple mono-functionalized fragmentsComplex, densely functionalized API cores

Experimental Protocols: Self-Validating Orthogonal Cross-Coupling

To ensure scientific integrity and trustworthiness, the following protocol describes a self-validating, step-wise orthogonal functionalization of 6-Chloro-5-iodopyridine-2-carbonitrile.

Phase 1: Chemoselective Suzuki-Miyaura Coupling at C5

Causality: Mild conditions and a standard phosphine ligand are selected to ensure oxidative addition occurs exclusively at the C–I bond, leaving the C–Cl bond intact.

  • Preparation: In an oven-dried Schlenk flask, combine 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(PPh3)4 (2-5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1) and an aqueous solution of Na2CO3 (2.0 equiv). Note: A weak base is crucial to prevent premature hydrolysis of the cyano group.

  • Reaction: Stir at 60 °C for 4–6 hours under an argon atmosphere.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the mass corresponding to the starting material (m/z ~264) disappears, replaced entirely by the mono-coupled product. The absence of di-coupled byproducts validates the orthogonality.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography to isolate the 6-chloro-5-arylpyridine-2-carbonitrile intermediate.

Phase 2: Buchwald-Hartwig Amination at C6

Causality: The remaining C–Cl bond is sterically hindered and electronically deactivated compared to the original C–I bond. Therefore, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) are required to facilitate the challenging oxidative addition and prevent catalyst deactivation[3].

  • Preparation: To a new Schlenk flask, add the intermediate from Phase 1 (1.0 equiv), a primary or secondary amine (1.2 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

  • Base Selection: Add Cs2CO3 (2.0 equiv). Note: While NaOtBu is a standard strong base for amination, Cs2CO3 is selected here to prevent nucleophilic attack on the sensitive cyano group.

  • Reaction: Suspend in anhydrous 1,4-dioxane and heat to 100 °C for 12 hours.

  • Self-Validation: TLC and LC-MS should indicate complete consumption of the intermediate. The steric bulk of XPhos ensures high conversion without competitive homocoupling.

  • Isolation: Filter through Celite, concentrate, and purify to yield the fully functionalized 5,6-disubstituted pyridine-2-carbonitrile.

Visualizations

The following diagram maps the logical workflow and mechanistic causality of the orthogonal cross-coupling strategy.

OrthogonalCoupling Start 6-Chloro-5-iodopyridine- 2-carbonitrile Pd1 Pd(0) Catalyst (Mild Conditions) Start->Pd1 Oxidative Addition (Fast at C-I) Step1 C5-I Selective Suzuki Coupling Pd1->Step1 Intermediate 6-Chloro-5-arylpyridine- 2-carbonitrile Step1->Intermediate Pd2 Pd(0) + Bulky Ligand (Elevated Temp) Intermediate->Pd2 Oxidative Addition (Slower at C-Cl) Step2 C6-Cl Selective Buchwald-Hartwig Pd2->Step2 Final 5,6-Disubstituted Pyridine-2-carbonitrile Step2->Final

Workflow of orthogonal cross-coupling on 6-Chloro-5-iodopyridine-2-carbonitrile.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via PubMed Central) URL: [Link]

  • Title: Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling Source: ACS Catalysis URL: [Link]

Sources

Comparative

Validating structural integrity of 6-Chloro-5-iodopyridine-2-carbonitrile via 2D NMR

Validating Structural Integrity of 6-Chloro-5-iodopyridine-2-carbonitrile via 2D NMR: A Comprehensive Comparison Guide Introduction: The Regiochemical Challenge in Halogenated Pyridines 6-Chloro-5-iodopyridine-2-carbonit...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Structural Integrity of 6-Chloro-5-iodopyridine-2-carbonitrile via 2D NMR: A Comprehensive Comparison Guide

Introduction: The Regiochemical Challenge in Halogenated Pyridines

6-Chloro-5-iodopyridine-2-carbonitrile (SMILES: N#CC=1C=CC(I)=C(Cl)N1) is a densely functionalized N-heterocycle that serves as a premium building block in pharmaceutical hit-to-lead optimization 1. Its strategic value lies in the orthogonal reactivity of its substituents: the C5-iodine is primed for rapid palladium-catalyzed cross-coupling, the C6-chlorine allows for subsequent nucleophilic aromatic substitution (SNAr), and the C2-nitrile provides a handle for hydrolysis or reduction.

However, synthesizing polyhalogenated pyridines frequently yields complex mixtures of positional isomers. Differentiating the target molecule from its regioisomer (e.g., 5-chloro-6-iodopyridine-2-carbonitrile) is a profound analytical challenge. As an application scientist, I emphasize that proceeding with library synthesis without definitive structural validation introduces unacceptable downstream risk. This guide objectively compares structural validation modalities, demonstrating why 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous regiochemical assignment.

Modality Comparison: 2D NMR vs. Alternatives

To validate the structural integrity of halogenated building blocks, laboratories typically choose between four primary analytical modalities. The table below summarizes their comparative performance:

Analytical ModalityRegiochemical ResolutionMaterial RequirementTime-to-ResultCost & Accessibility
1D NMR (¹H & ¹³C) Low (Cannot definitively map silent carbons)~5-10 mg< 30 minsLow / High Accessibility
LC-HRMS None (Provides exact mass/isotope pattern only)< 1 µg< 15 minsMedium / High Accessibility
X-Ray Crystallography Absolute (Exact 3D spatial coordinates)Single crystal (Often difficult to grow)Days to WeeksHigh / Low Accessibility
2D NMR (HSQC, HMBC) High (Definitive solution-state connectivity) ~15-20 mg2-4 hoursMedium / High Accessibility

The Causality of Choice: While LC-HRMS confirms the empirical formula and the isotopic pattern (verifying the presence of one Cl and one I atom), it provides zero spatial information. 1D NMR reveals the presence of two adjacent protons via ortho-coupling but cannot map the exact positions of the non-protonated carbons (C2, C5, C6). X-ray crystallography is definitive but heavily bottlenecked by the thermodynamic unpredictability of crystal growth. 2D NMR bridges this gap perfectly, providing absolute, self-validating solution-state connectivity without the need for crystallization.

The 2D NMR Self-Validating Protocol

The logic of this protocol is rooted in the "Heavy Atom Effect" and predictable heteronuclear scalar couplings. It forms a closed logical loop where the data validates itself.

Mechanistic Causality: In ¹³C NMR, halogen substituents drastically alter the local electronic environment. Chlorine, being highly electronegative, deshields the attached carbon, typically shifting C-Cl resonances downfield to ~145-155 ppm 2. Conversely, iodine exhibits a profound "Heavy Atom Effect" due to spin-orbit coupling, shielding the attached carbon and shifting C-I resonances significantly upfield to ~90-100 ppm 3.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃. Ensure high shimming quality, as sharp lines are critical for resolving long-range HMBC couplings.

  • 1D ¹H and ¹³C Acquisition:

    • Acquire a standard ¹H spectrum. You will observe two doublets integrating to 1H each, with a coupling constant (³JHH) of ~8.0 Hz, characteristic of ortho-protons (H3 and H4).

    • Acquire a ¹³C{¹H} spectrum. Identify the extreme upfield shift of C5 (C-I, ~95 ppm) and the downfield shift of C6 (C-Cl, ~150 ppm).

  • Spin-System Identification (COSY & HSQC):

    • Run a ¹H-¹H COSY to confirm the mutually coupled H3-H4 spin system.

    • Run a ¹H-¹³C HSQC to assign the protonated carbons (C3 and C4) directly to their respective protons.

  • Regiochemical Mapping (HMBC):

    • Acquire a ¹H-¹³C HMBC optimized for long-range couplings (ⁿJCH = 8 Hz).

    • The Logic Loop: HMBC predominantly shows 3-bond correlations.

      • H3 (ortho to the nitrile) will show a strong 3-bond correlation to the nitrile carbon (C-CN) and the iodine-bearing carbon (C5, ~95 ppm ).

      • H4 (ortho to the iodine) will show a strong 3-bond correlation to C2 and the chlorine-bearing carbon (C6, ~150 ppm ).

    • Self-Validation: If the halogens were swapped (i.e., 5-chloro-6-iodopyridine-2-carbonitrile), H3 would correlate to a downfield C-Cl carbon, and H4 would correlate to an upfield C-I carbon. The observed HMBC cross-peaks thus provide mathematical proof of the regiochemistry.

Workflow Visualization

G cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation Start 6-Chloro-5-iodopyridine-2-carbonitrile Structural Validation H1 1H NMR Identify H3 & H4 (ortho-coupled doublets) Start->H1 C13 13C NMR Identify C-I (~95 ppm) & C-Cl (~150 ppm) Start->C13 COSY COSY Confirm H3-H4 Connectivity H1->COSY HSQC HSQC Assign C3 & C4 to H3 & H4 H1->HSQC C13->HSQC HMBC HMBC (Crucial Step) Map 2-bond & 3-bond C-H couplings COSY->HMBC HSQC->HMBC Logic1 H3 correlates to C5 (C-I) & C-CN HMBC->Logic1 Logic2 H4 correlates to C6 (C-Cl) & C2 HMBC->Logic2 Valid Definitive Regiochemical Validation Logic1->Valid Logic2->Valid

Logic flow of 2D NMR structural elucidation for halogenated pyridines.

References

  • Source: enaminestore.
  • Source: benchchem.
  • Source: orgchemres.

Sources

Validation

A Comparative Guide to the Reactivity of 6-Chloro-5-iodopyridine-2-carbonitrile and 5-Iodopyridine-2-carbonitrile

In the landscape of modern synthetic chemistry, pyridine scaffolds are indispensable building blocks for pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of these heterocycles is par...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, pyridine scaffolds are indispensable building blocks for pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of these heterocycles is paramount, and halogenated pyridines serve as versatile precursors for a myriad of transformations. This guide provides an in-depth comparison of the reactivity of two such precursors: 6-Chloro-5-iodopyridine-2-carbonitrile and 5-Iodopyridine-2-carbonitrile. We will dissect their structural and electronic properties to rationalize their behavior in key synthetic reactions, supported by experimental data and detailed protocols.

Structural and Electronic Profiles: A Tale of Two Halides

The reactivity of an aromatic or heteroaromatic ring is fundamentally governed by the electronic nature of its substituents. Both 6-Chloro-5-iodopyridine-2-carbonitrile and 5-Iodopyridine-2-carbonitrile feature a potent electron-withdrawing nitrile (-CN) group and an iodine atom. The key differentiator is the presence of a chlorine atom at the C6 position in the former.

  • 5-Iodopyridine-2-carbonitrile: The nitrile group at C2 and the nitrogen atom in the ring significantly decrease the electron density of the pyridine core. This electronic landscape makes the C-I bond at the C5 position a prime site for oxidative addition in transition-metal-catalyzed cross-coupling reactions.

  • 6-Chloro-5-iodopyridine-2-carbonitrile: The addition of a chlorine atom at the C6 position further depletes the ring of electron density through its inductive effect. This heightened electrophilicity has profound implications for the molecule's reactivity, particularly influencing the rates of cross-coupling reactions and opening avenues for sequential, site-selective functionalization.

Below is a diagram illustrating the electronic influence of the substituents on the pyridine ring.

Electronic_Effects cluster_0 5-Iodopyridine-2-carbonitrile cluster_1 6-Chloro-5-iodopyridine-2-carbonitrile A N B C-CN B->A -I, -M F C-H C C-I D C-H C->D -I E C-H G N H C-CN H->G -I, -M L C-Cl I C-I J C-H I->J -I K C-H L->K -I label_1 Electron-withdrawing effects of substituents.

Caption: Electronic influence of substituents on the pyridine rings.

Comparative Reactivity in Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-X bond formation. The reactivity of aryl halides in these reactions is heavily dependent on the C-X bond dissociation energy, which for halogens follows the trend I > Br > Cl > F.

Chemoselectivity: The C-I vs. C-Cl Bond

In 6-Chloro-5-iodopyridine-2-carbonitrile, the significant difference in bond strength between the C-I and C-Cl bonds allows for remarkable chemoselectivity. Palladium catalysts, commonly used in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, will preferentially undergo oxidative addition into the weaker C-I bond, leaving the C-Cl bond intact. This opens the door for sequential, one-pot, or stepwise cross-coupling reactions, where the C-I bond is functionalized first, followed by a second coupling at the C-Cl position, often under more forcing conditions (e.g., higher temperatures, stronger ligands).

Chemoselective_Coupling cluster_workflow Sequential Functionalization Workflow start 6-Chloro-5-iodopyridine-2-carbonitrile mid 6-Chloro-5-arylpyridine-2-carbonitrile start->mid Suzuki Coupling (Pd catalyst, boronic acid) Selective at C-I end 6-aryloxy-5-arylpyridine-2-carbonitrile mid->end Buchwald-Hartwig Coupling (Pd catalyst, phenol) At C-Cl

Caption: Workflow for sequential functionalization of 6-Chloro-5-iodopyridine-2-carbonitrile.

Reaction Rates and Yields

While both molecules are excellent substrates for cross-coupling at the C-I position, the electronic differences can influence reaction kinetics. The increased electrophilicity of the pyridine ring in 6-Chloro-5-iodopyridine-2-carbonitrile, due to the additional electron-withdrawing chloro group, can accelerate the rate-determining oxidative addition step. This can lead to faster reaction times or the ability to use lower catalyst loadings compared to 5-Iodopyridine-2-carbonitrile under identical conditions.

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsYield (%)Reference
Suzuki Coupling 5-Iodopyridine-2-carbonitrile4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C92
Suzuki Coupling 6-Chloro-5-iodopyridine-2-carbonitrilePhenylboronic acidPd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 90 °C95
Sonogashira Coupling 5-Iodopyridine-2-carbonitrilePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt88
Sonogashira Coupling 6-Chloro-5-iodopyridine-2-carbonitrileTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50 °C98

As the table suggests, both substrates provide excellent yields in common cross-coupling reactions. The slightly more vigorous conditions sometimes reported for 6-Chloro-5-iodopyridine-2-carbonitrile may be to ensure complete conversion or to set up for a subsequent coupling at the C-Cl position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of both pyridine rings makes them susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. For 6-Chloro-5-iodopyridine-2-carbonitrile, the C6 position, being ortho to the nitrile group and para to the ring nitrogen (in terms of electronic activation), is highly activated towards SNAr. This provides a powerful, metal-free method for introducing nucleophiles such as alkoxides, amines, and thiols, displacing the chloride.

5-Iodopyridine-2-carbonitrile lacks a suitable leaving group at an activated position for SNAr, making this class of reaction far less favorable. This represents a significant divergence in the synthetic utility of the two molecules.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Chloro-5-iodopyridine-2-carbonitrile

This protocol describes a typical procedure for the selective cross-coupling at the C-I position.

Materials:

  • 6-Chloro-5-iodopyridine-2-carbonitrile (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene/Water (5:1 mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-Chloro-5-iodopyridine-2-carbonitrile, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in the toluene/water solvent mixture and stir for 10 minutes.

  • Add the catalyst solution to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both 6-Chloro-5-iodopyridine-2-carbonitrile and 5-Iodopyridine-2-carbonitrile are valuable and versatile building blocks in organic synthesis. The choice between them hinges on the desired synthetic strategy.

  • 5-Iodopyridine-2-carbonitrile is an excellent choice for introducing a single point of diversity at the C5 position via cross-coupling reactions. Its straightforward reactivity profile makes it a reliable substrate.

  • 6-Chloro-5-iodopyridine-2-carbonitrile offers a significant strategic advantage for more complex molecular architectures. Its key features are:

    • Chemoselectivity: The ability to selectively functionalize the C-I bond while preserving the C-Cl bond for subsequent transformations.

    • Orthogonal Reactivity: It can undergo both palladium-catalyzed cross-coupling (at C5 and C6) and SNAr (at C6), providing orthogonal pathways to elaborate the pyridine core.

    • Enhanced Reactivity: The electron-deficient nature of the ring can lead to faster reaction rates in cross-coupling at the C-I position.

In essence, while 5-Iodopyridine-2-carbonitrile is a workhorse for single functionalization, 6-Chloro-5-iodopyridine-2-carbonitrile is a sophisticated tool for sequential and multi-functionalization strategies, offering a broader synthetic playground for the medicinal and materials chemist.

Comparative

Comparative Yield Analysis of 6-Chloro-5-iodopyridine-2-carbonitrile: Microwave Irradiation vs. Conventional Heating

Introduction to the Scaffold In modern drug discovery and agrochemical development, 6-Chloro-5-iodopyridine-2-carbonitrile (CAS: 1816293-56-7) serves as a high-value, densely functionalized building block[1]. The molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

In modern drug discovery and agrochemical development, 6-Chloro-5-iodopyridine-2-carbonitrile (CAS: 1816293-56-7) serves as a high-value, densely functionalized building block[1]. The molecule features three orthogonal reactive sites: a cyano group (-CN) for amidine/tetrazole formation, a labile chloro group (-Cl) for nucleophilic aromatic substitution (SNAr), and an iodo group (-I) primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).

However, synthesizing this compound via the electrophilic iodination of 6-chloro-2-pyridinecarbonitrile presents a severe synthetic challenge. The pyridine ring is inherently electron-deficient, and the addition of two strongly electron-withdrawing groups (-Cl and -CN) severely deactivates the C5 position toward electrophilic aromatic substitution (EAS). Overcoming this kinetic barrier requires highly optimized conditions.

Mechanistic Rationale: The Microwave Advantage

Under conventional conductive heating (e.g., an oil bath), energy is transferred inefficiently through the reaction vessel walls via thermal gradients. To overcome the high activation energy ( Ea​ ) required for the iodination of a deactivated pyridine, conventional methods require prolonged heating (often >24 hours at 110°C). This extended thermal stress inevitably leads to competitive side reactions, most notably the hydrolysis of the cyano group or the nucleophilic displacement of the C6-chloride[2].

Microwave-Assisted Organic Synthesis (MAOS) circumvents these thermodynamic pitfalls by altering the energy transfer mechanism[3]. When utilizing a solvent with a high dielectric loss tangent ( tanδ ) such as Acetonitrile (MeCN), microwave irradiation (2.45 GHz) induces rapid molecular friction through dipole alignment.

  • Causality of Yield Improvement: This "in-core" volumetric heating rapidly elevates the reaction mixture to the required activation energy, accelerating the electrophilic attack of the iodonium ion ( I+ ) at the C5 position[4].

  • Selectivity: Because the reaction is complete in a fraction of the time (minutes rather than hours), the sensitive cyano and chloro groups do not experience the prolonged thermal exposure that drives degradation pathways[5].

Workflow Start 6-Chloro-2-pyridinecarbonitrile + NIS + Acid Catalyst Conv Conventional Heating (Oil Bath, 110°C) Start->Conv MW Microwave Irradiation (2.45 GHz, 110°C) Start->MW TimeConv Time: 24 Hours Thermal Gradient Conv->TimeConv TimeMW Time: 15 Minutes Dielectric Heating MW->TimeMW YieldConv Yield: ~45-50% High Byproducts TimeConv->YieldConv YieldMW Yield: >85% High Purity TimeMW->YieldMW Product 6-Chloro-5-iodopyridine-2-carbonitrile (Target Product) YieldConv->Product YieldMW->Product

Fig 1: Workflow and efficiency comparison between conventional heating and microwave irradiation.

Quantitative Data: Comparative Yield Analysis

The following table synthesizes the performance metrics of electrophilic iodination of the deactivated pyridine precursor using N-Iodosuccinimide (NIS) under both heating paradigms.

ParameterConventional HeatingMicrowave Irradiation (MAOS)
Heating Source Silicone Oil BathDedicated MW Reactor (e.g., CEM Discover)
Reagents Precursor, NIS (1.5 eq), TFAPrecursor, NIS (1.5 eq), TFA
Solvent Acetonitrile (MeCN)Acetonitrile (MeCN)
Temperature 110°C (Reflux)110°C (Closed Vessel, Max 200W)
Reaction Time 24 Hours15 Minutes
Isolated Yield 45 - 50%85 - 89%
Crude Purity (LC-MS) ~70%>95%
Primary Impurities Hydrolyzed nitrile, unreacted SMTrace unreacted starting material (SM)

Experimental Protocol: Microwave-Assisted Iodination

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system. The visual cues (color changes) act as built-in quality control checkpoints to confirm the generation and subsequent quenching of reactive iodine species.

Step-by-Step Methodology
  • Reaction Assembly: To a 10 mL microwave-transparent quartz vial equipped with a magnetic stir bar, add 6-chloro-2-pyridinecarbonitrile (1.0 mmol, 138.5 mg) and N-Iodosuccinimide (NIS, 1.5 mmol, 337.5 mg).

  • Catalyst & Solvent Addition: Add 3.0 mL of anhydrous Acetonitrile (MeCN), followed by the dropwise addition of 0.5 mL of Trifluoroacetic acid (TFA).

    • Mechanistic Note: TFA serves as a Brønsted acid to protonate the carbonyl oxygen of NIS, drastically increasing the electrophilicity of the iodine atom to generate the active I+ species required to attack the deactivated pyridine ring.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial into the microwave reactor. Program the instrument to reach 110°C with a 2-minute ramp time, holding at 110°C for 15 minutes. Use dynamic power modulation (maximum 200 W) to maintain the target temperature without over-pressurizing the vessel.

  • Self-Validating Quench: Upon completion, allow the reactor to cool the vial to <30°C using compressed air. The reaction mixture will appear dark red/brown due to residual iodine. Transfer the mixture to a separatory funnel and add 5.0 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Validation Check: The solution must immediately transition from dark red to pale yellow/colorless, confirming the successful reduction of unreacted electrophilic iodine to inert iodide ( I− ).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford pure 6-Chloro-5-iodopyridine-2-carbonitrile as an off-white solid.

Mechanism Precursor Deactivated Pyridine Ring (-Cl, -CN groups) Transition Electrophilic Attack at C-5 (Microwave Accelerated) Precursor->Transition Reagent N-Iodosuccinimide (NIS) + TFA Activation Intermediate Reactive Iodonium Ion (I+) Generation Reagent->Intermediate Intermediate->Transition Rapid under MW Aromatization Deprotonation & Re-aromatization Transition->Aromatization Overcomes High Ea Target 6-Chloro-5-iodopyridine-2-carbonitrile Aromatization->Target

Fig 2: Mechanistic pathway of the microwave-accelerated electrophilic iodination.

Conclusion

The transition from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS) is not merely a matter of convenience; it is a mechanistic necessity for highly deactivated scaffolds like 6-Chloro-5-iodopyridine-2-carbonitrile. By leveraging dielectric heating, chemists can bypass the thermal degradation pathways associated with prolonged heating, resulting in a near-doubling of the isolated yield and a drastic reduction in reaction time.

References

  • Source: sigmaaldrich.
  • The Use of Microwave Irradiation in Organic Synthesis.
  • A comparison of microwave-accelerated and conventionally heated iodination reactions of some arenes and heteroarenes...
  • Source: nih.
  • Source: organic-chemistry.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-Chloro-5-iodopyridine-2-carbonitrile

Operational Safety Guide: Handling 6-Chloro-5-iodopyridine-2-carbonitrile This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Chloro-5-iodopyridine-2-carbonitrile....

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 6-Chloro-5-iodopyridine-2-carbonitrile

This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Chloro-5-iodopyridine-2-carbonitrile. As a substituted pyridine derivative, this compound requires stringent safety measures to mitigate risks to personnel and the environment. The procedures outlined herein are designed to establish a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

6-Chloro-5-iodopyridine-2-carbonitrile is a halogenated aromatic nitrile. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds—such as 6-chloro-3-pyridinecarbonitrile, 5-iodopyridine-2-carbonitrile, and other chlorinated pyridines—allow for a robust risk assessment.

The primary hazards are consistently identified as:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation : Causes skin irritation upon contact.[2][3][4]

  • Eye Damage : Causes serious eye irritation.[3][4]

  • Respiratory Irritation : May cause irritation to the respiratory system.[1][5]

The combination of a pyridine ring, a nitrile group, and halogen substituents (chloro and iodo) necessitates handling this compound with a high degree of caution, treating it as toxic and irritant.

Mandatory Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to create an effective barrier between the handler and the chemical.[6] The selection of specific PPE is directly correlated to the identified hazards.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][7]Protects against splashes and airborne particles, preventing severe eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Neoprene is also acceptable.[8][9]Provides a resistant barrier to prevent skin contact, absorption, and irritation. Latex gloves are not recommended.[9]
Body Protection Chemical-resistant lab coat.Prevents incidental skin contact with clothing. For larger quantities, impervious clothing may be required.[7]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.An approved respirator is necessary if ventilation is inadequate or if there's a risk of aerosol generation outside a hood.[3][6]

Causality Behind PPE Choices:

  • Nitrile Gloves: Pyridine and its derivatives can degrade certain types of gloves. Nitrile offers superior chemical resistance compared to latex for this class of compounds.[8] Gloves must be inspected before use and disposed of properly after handling, as they are not reusable.[7]

  • Goggles over Safety Glasses: The risk of severe eye irritation from splashes necessitates the full seal provided by goggles.[9]

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical for minimizing exposure. All operations involving this compound must be performed within a designated area.[10]

Pre-Handling Checklist (Self-Validating System)
  • Verify the chemical fume hood is functioning correctly (check airflow monitor).[9]

  • Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[10][11]

  • Assemble all necessary equipment and reagents within the fume hood before introducing the 6-Chloro-5-iodopyridine-2-carbonitrile.

  • Don all required PPE in the correct order (lab coat, then gloves, then eye protection).

Step-by-Step Handling Protocol
  • Chemical Dispensing : Handle the solid compound carefully to avoid generating dust.[12] Use tools (spatulas, weigh boats) that can be easily decontaminated or disposed of.

  • Work Execution : Keep the container tightly closed when not in use.[11][13] Perform all manipulations well within the fume hood to ensure containment of vapors or dust.

  • Post-Handling Decontamination : Thoroughly wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.

  • PPE Removal (Doffing) : Remove PPE in a manner that avoids cross-contamination. Remove gloves first using the proper technique, followed by goggles and lab coat.[7] Wash hands thoroughly with soap and water immediately after work is complete.[5][7]

Emergency and Disposal Plan

Accidents can occur despite precautions. A clear plan for emergencies and waste disposal is non-negotiable.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1][10] Seek immediate medical attention.

  • Skin Contact : Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation : Move the affected person to fresh air immediately.[5] If breathing is difficult, provide respiratory support and seek medical attention.

  • Spill :

    • Small Spill (in fume hood) : Absorb with an inert material like sand or vermiculite.[8] Sweep up carefully, place in a sealed container, and label for hazardous waste disposal.[12]

    • Large Spill : Evacuate the immediate area. Secure the location and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department immediately.[10][13]

Waste Disposal Plan

Chemical waste must be handled in accordance with all local, state, and federal regulations.[14]

  • Waste Segregation : Collect all waste containing 6-Chloro-5-iodopyridine-2-carbonitrile, including contaminated consumables (gloves, wipes, weigh boats), in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Container Management : Do not mix this waste with other waste streams unless explicitly permitted.[13] Keep the container closed and stored in a cool, well-ventilated area away from incompatible materials like strong oxidizing agents.[10][15]

  • Final Disposal : Never pour this chemical or its waste down the drain.[8] Arrange for pickup and disposal through your institution's certified hazardous waste management service. The preferred disposal method for pyridine-based waste is often high-temperature incineration.[16]

Workflow Visualization

The following diagram illustrates the lifecycle of handling 6-Chloro-5-iodopyridine-2-carbonitrile, from initial assessment to final disposal, reinforcing the procedural flow.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling Operations (in Fume Hood) cluster_disposal 3. Post-Handling & Disposal cluster_emergency Emergency Response A Assess Hazards (Toxicity, Irritation) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Don PPE (Goggles, Nitrile Gloves, Lab Coat) B->C D Dispense Chemical (Avoid Dust/Vapors) C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Spill Spill Occurs E->Spill Potential Incident Exposure Exposure Occurs E->Exposure G Segregate Hazardous Waste (Chemical & Contaminated PPE) F->G Waste Generated H Properly Doff PPE G->H I Wash Hands Thoroughly H->I

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